molecular formula C17H11NO7 B609462 NBI-31772 CAS No. 374620-70-9

NBI-31772

Cat. No.: B609462
CAS No.: 374620-70-9
M. Wt: 341.27 g/mol
InChI Key: ZCMFEWUYBFMLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NBI-31772 is an isoquinoline substituted by 3,4-dihydroxybenzoyl, carboxy, hydroxy, and hydroxy groups at positions 1, 3, 6, and 7, respectively. It is a potent inhibitor of insulin-like growth factor-1 binding protein (IGFBP). It has a role as an insulin-like growth factor-binding protein inhibitor. It is an aromatic ketone, a member of isoquinolines, a hydroxy monocarboxylic acid, a member of benzenediols and a tetrol.
an insulin-like growth factor-binding protein ligand;  structure in first source

Properties

IUPAC Name

1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO7/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25/h1-6,19-22H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMFEWUYBFMLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80741040
Record name 1-[(3,4-Dioxocyclohexa-1,5-dien-1-yl)(hydroxy)methylidene]-6,7-dihydroxy-1,2-dihydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374620-70-9
Record name NBI-31772
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374620709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(3,4-Dioxocyclohexa-1,5-dien-1-yl)(hydroxy)methylidene]-6,7-dihydroxy-1,2-dihydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NBI-31772
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DYH3XNP6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NBI-31772

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a non-peptide small molecule that functions as a potent, non-selective inhibitor of the six human insulin-like growth factor-binding proteins (IGFBPs).[1][2] Its primary mechanism of action is the disruption of the high-affinity interaction between insulin-like growth factor-1 (IGF-1) and IGFBPs.[3][4] This inhibitory action leads to the displacement of IGF-1 from its binding proteins, thereby increasing the bioavailability of free, biologically active IGF-1 in the extracellular environment.[3][4] The elevated levels of free IGF-1 can then potentiate its effects through the type 1 IGF receptor (IGF-1R), leading to the activation of downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[5] These pathways are crucial for cellular processes including growth, proliferation, survival, and metabolism.[6][7][8] Preclinical studies have demonstrated the therapeutic potential of this compound in diverse areas such as neuroprotection following cerebral ischemia, enhancement of proteoglycan synthesis in osteoarthritic chondrocytes, and promotion of skeletal muscle regeneration.[1][9][10]

Core Mechanism of Action: Potentiation of IGF-1 Signaling

The central mechanism of this compound revolves around its ability to modulate the intricate interplay between IGF-1 and its six binding proteins (IGFBP-1 through -6). In physiological systems, the majority of IGF-1 circulates in a complex with IGFBPs, which effectively sequesters IGF-1 and regulates its availability to bind to the IGF-1 receptor.[3][4]

This compound, through its high affinity for all six human IGFBP subtypes, competitively inhibits the binding of IGF-1 to these proteins.[1][11] This results in the liberation of IGF-1 from the IGF-1:IGFBP complex, leading to a localized increase in the concentration of free IGF-1. This unbound IGF-1 is then free to engage with the IGF-1R, a receptor tyrosine kinase. Upon ligand binding, the IGF-1R undergoes a conformational change, leading to autophosphorylation and the activation of its intracellular kinase domain.

The activated IGF-1R then serves as a docking site for various intracellular substrate proteins, primarily those of the insulin receptor substrate (IRS) family and Shc.[7][8] This initiates a cascade of downstream signaling events, most notably through the phosphatidylinositol 3-kinase (PI3K)/AKT and the Ras-Raf-MEK-ERK (MAPK) pathways.[5][6] The activation of these pathways culminates in a variety of cellular responses, including:

  • Cell Growth and Proliferation: Mediated by both the PI3K/AKT and MAPK/ERK pathways, which regulate the cell cycle and protein synthesis.[6][7]

  • Cell Survival and Anti-Apoptosis: Primarily driven by the PI3K/AKT pathway, which inhibits pro-apoptotic proteins.[8]

  • Metabolic Regulation: Influencing glucose uptake and other metabolic processes.[8]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: Binding Affinity of this compound for Human IGFBPs

IGFBP SubtypeInhibition Constant (Ki)
All six human subtypes1 - 24 nM[1][11]
Non-selective47 nM[1][2]

Table 2: In Vitro Efficacy of this compound in Human Osteoarthritic Chondrocytes

Treatment ConditionEffect on Proteoglycan SynthesisReference
This compound (0.1-10 µM) with IGF-1Dose-dependent stimulation of IGF-1-dependent proteoglycan synthesis.[1][2][12]
1 µM this compound with IGF-1 + IGFBP-328% increase over IGF-1 + IGFBP-3 alone (P < 0.05).[13][13]
10 µM this compound with IGF-1 + IGFBP-3210% increase over IGF-1 + IGFBP-3 alone (P < 0.001).[13][13]

Table 3: In Vivo Efficacy of this compound in a Rat Model of Cerebral Ischemia (MCAO)

Dose and Administration RouteTherapeutic EffectReference
5-100 µg (s.i.v.) at ischemia onsetDose-dependent reduction in total and cortical infarct volume.[2][14]
100 µg (i.c.v.) at ischemia onset40% reduction in total infarct volume (P < 0.01) and 43% reduction in cortical infarct volume (P < 0.05).[14][14]
50 µg (i.v.) up to 3 hours post-MCAOReduction in cortical infarct size and brain swelling.[2][14]

Table 4: In Vivo Efficacy of this compound in a Mouse Model of Muscle Regeneration

Treatment RegimenOutcomeReference
6 mg/kg/day (continuous infusion)Increased rate of functional repair in fast-twitch tibialis anterior muscles 10 days after notexin-induced injury.[9][9][15]

Experimental Protocols

Radiobinding Assay for IGF-1 Displacement from IGFBPs

This protocol outlines the general steps to measure the ability of this compound to displace radiolabeled IGF-1 from IGFBPs.

  • Reagents and Materials: Recombinant human IGFBPs, 125I-labeled IGF-1, this compound, assay buffer (e.g., Tris-HCl with BSA and Tween-20), multi-well plates (e.g., 96-well), scintillation fluid, and a scintillation counter.

  • Procedure:

    • In each well of the microplate, combine a fixed concentration of a specific recombinant human IGFBP with a fixed concentration of 125I-labeled IGF-1.

    • Add varying concentrations of this compound to the wells. Include control wells with no this compound (total binding) and wells with a large excess of unlabeled IGF-1 (non-specific binding).

    • Incubate the plate for a sufficient time at a controlled temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.

    • Separate the bound from free 125I-labeled IGF-1. This can be achieved by methods such as precipitation with polyethylene glycol followed by centrifugation, or by using filter plates that capture the IGFBP:IGF-1 complex.

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of 125I-labeled IGF-1 to the IGFBP). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[4]

Proteoglycan Synthesis Assay in Cultured Chondrocytes

This protocol describes a method to assess the anabolic effect of this compound on chondrocytes.[16][17]

  • Cell Culture: Culture primary human or rabbit articular chondrocytes in appropriate media until confluent.

  • Treatment:

    • Incubate the chondrocytes with IGF-1 in the presence or absence of an IGFBP (e.g., IGFBP-3) to establish a baseline of inhibited proteoglycan synthesis.

    • Add increasing concentrations of this compound to the culture media.

    • Add a radiolabeled precursor for proteoglycan synthesis, such as Na2[35SO4], to the media.

    • Incubate for 24-48 hours.[16]

  • Quantification:

    • Separate the culture medium (containing secreted proteoglycans) from the cell layer (containing cell-associated proteoglycans).

    • Precipitate the 35S-labeled proteoglycans from both fractions using a method such as cetylpyridinium chloride (CPC) precipitation.[16]

    • Measure the radioactivity of the precipitated proteoglycans using a scintillation counter.

    • Normalize the radioactivity counts to the total protein or DNA content of the cell lysates to account for variations in cell number.

    • Compare the amount of 35S-labeled proteoglycan synthesis in the this compound-treated groups to the control groups.

In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This protocol provides a general outline for evaluating the neuroprotective effects of this compound in a rodent model of stroke.[14]

  • Animal Model: Use adult male rats (e.g., Sprague-Dawley or Wistar).

  • Surgical Procedure (MCAO):

    • Anesthetize the animal.

    • Induce focal cerebral ischemia by occluding the middle cerebral artery. This can be done using the intraluminal suture method, where a filament is advanced through the internal carotid artery to block the origin of the MCA.

  • Drug Administration:

    • Administer this compound or vehicle control at various doses and time points relative to the onset of ischemia (e.g., at the time of occlusion or at different times of reperfusion). Administration can be via different routes, such as intravenous (i.v.) or intracerebroventricular (i.c.v.).[2][14]

  • Assessment of Infarct Volume:

    • After a set period (e.g., 24 or 48 hours), euthanize the animals and harvest the brains.

    • Slice the brains into coronal sections of a defined thickness.

    • Stain the brain slices with a dye that differentiates between viable and infarcted tissue, such as 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain pale.

    • Quantify the infarct volume by image analysis of the stained brain sections.

    • Compare the infarct volumes between the this compound-treated and vehicle-treated groups.

Visualizations

Signaling Pathways and Experimental Workflows

NBI_31772_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space IGF1 IGF-1 IGF1_IGFBP IGF-1:IGFBP Complex IGF1->IGF1_IGFBP IGFBP IGFBP IGFBP->IGF1_IGFBP NBI31772 This compound NBI31772->IGFBP Inhibition Free_IGF1 Free IGF-1 IGF1_IGFBP->Free_IGF1 Displacement by This compound IGF1R IGF-1 Receptor Free_IGF1->IGF1R Binding & Activation PI3K PI3K IGF1R->PI3K MAPK_Pathway Ras/MAPK Pathway IGF1R->MAPK_Pathway AKT AKT PI3K->AKT Cell_Response Cellular Responses (Growth, Survival, etc.) AKT->Cell_Response MAPK_Pathway->Cell_Response

Caption: Mechanism of action of this compound.

Experimental_Workflow_IGFBP_Inhibitor_Screening cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation start Start: Compound Library assay Radiobinding Assay: Displacement of 125I-IGF-1 from IGFBPs start->assay hit_id Hit Identification: Compounds with low IC50/Ki assay->hit_id cell_assay Cell-Based Assay: (e.g., Proteoglycan Synthesis in Chondrocytes) hit_id->cell_assay Active Compounds lead_selection Lead Candidate Selection cell_assay->lead_selection animal_model Disease Model Selection (e.g., MCAO in rats) lead_selection->animal_model dosing Dose-Response and Pharmacokinetic Studies animal_model->dosing efficacy Efficacy Evaluation (e.g., Infarct Volume Reduction) dosing->efficacy end Preclinical Candidate efficacy->end

Caption: A typical workflow for screening and validating IGFBP inhibitors like this compound.

References

NBI-31772: A Technical Guide to its Function as an Insulin-Like Growth Factor Binding Protein (IGFBP) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a non-peptide small molecule that functions as a potent, non-selective inhibitor of all six human insulin-like growth factor-binding proteins (IGFBPs).[1] By displacing insulin-like growth factor-1 (IGF-1) from the IGF-1:IGFBP complex, this compound increases the bioavailability of free, biologically active IGF-1.[1][2] This mechanism of action has been demonstrated to elicit a range of physiological effects, including neuroprotection, enhanced chondrocyte anabolic responses, and promotion of muscle regeneration. This technical guide provides an in-depth overview of the core function of this compound, supported by quantitative data, detailed experimental protocols, and a schematic of the relevant signaling pathway.

Core Function and Mechanism of Action

This compound acts as a high-affinity ligand for IGFBPs, thereby disrupting the interaction between IGFBPs and IGF-1.[1] In the physiological state, the majority of IGF-1 in circulation and interstitial fluids is sequestered by a family of six high-affinity IGFBPs, which form stable complexes that neutralize IGF-1's bioactivity. This compound competitively binds to these IGFBPs, leading to the release of endogenous IGF-1. The liberated "free" IGF-1 is then able to bind to its cognate receptor, the type 1 IGF receptor (IGF-1R), and initiate downstream signaling cascades.[3] This modulation of IGF-1 availability is the primary mechanism through which this compound exerts its biological effects.

The inhibition of IGFBPs by this compound has been shown to influence key cellular processes by activating downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, metabolism, and survival.[3]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound across various experimental models.

Table 1: Binding Affinity of this compound for Human IGFBPs

IGFBP SubtypeInhibition Constant (Ki)
All six human subtypes1 - 24 nM
Non-selective47 nM
(Data sourced from multiple references indicating a range of high-affinity binding)[1][4]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Cerebral Ischemia (MCAO)

DoseAdministration TimeEffect on Infarct Volume
5-100 µg (i.c.v.)At onset of ischemiaDose-dependent reduction in total and cortical infarct volume.[4]
50 µg (i.v.)0, 1, 2, or 3 hours post-MCAOReduction in cortical infarct size and brain swelling.[4]
100 µg (i.c.v.)At onset of ischemia40% reduction in total infarct volume (p < 0.01) and 43% reduction in cortical infarct volume (p < 0.05).[5]
50 µg (i.c.v.)At time of artery occlusion40% reduction in cortical infarct volume (p < 0.01) and 24% reduction in brain swelling (p < 0.05).[5]

Table 3: In Vitro Effects of this compound on Chondrocyte Proteoglycan Synthesis

ConcentrationCell TypeExperimental ConditionOutcome
0.1 - 10 µMHuman Osteoarthritic (OA) Chondrocytes24-hour treatmentDose-dependent stimulation of IGF-1-dependent proteoglycan synthesis.[4]
0.1 - 10 µMRabbit Articular Chondrocytes24-hour treatment in the presence of IGF-1 and IGFBP-3Significant stimulation of the percentage of cell-associated proteoglycans.[4]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes a common method for inducing focal cerebral ischemia to study the neuroprotective effects of compounds like this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • 4-0 nylon monofilament suture with a rounded tip

  • Surgical microscope

  • Standard surgical instruments

  • This compound solution for administration (intracerebroventricular or intravenous)

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Gently insert the 4-0 nylon monofilament suture into the ICA via the ECA stump.

  • Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

  • For transient MCAO, the suture is withdrawn after a defined period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, the suture is left in place.

  • Administer this compound or vehicle at the desired dose and time point (e.g., at the onset of ischemia or at various times post-occlusion).

  • Close the incision and allow the animal to recover from anesthesia.

  • After a predetermined survival period (e.g., 24 or 48 hours), euthanize the animal and harvest the brain.

  • Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

Chondrocyte Proteoglycan Synthesis Assay

This assay measures the anabolic response of chondrocytes to stimuli like IGF-1, and the modulatory effect of this compound.

Materials:

  • Primary human or rabbit articular chondrocytes

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS)

  • Recombinant human IGF-1 and IGFBP-3

  • This compound

  • [³⁵S]-sulfate

  • Scintillation counter

Procedure:

  • Isolate and culture chondrocytes in monolayer or in a 3D culture system (e.g., alginate beads).

  • Once confluent, serum-starve the cells for 24 hours.

  • Pre-incubate the cells with this compound at various concentrations (e.g., 0.1-10 µM) for a specified period.

  • Add IGF-1 and, if applicable, IGFBP-3 to the culture medium.

  • Add [³⁵S]-sulfate to the medium to radiolabel newly synthesized proteoglycans.

  • Incubate for 24-48 hours.

  • Harvest the culture medium (containing secreted proteoglycans) and the cell layer (containing cell-associated proteoglycans) separately.

  • Isolate and quantify the [³⁵S]-labeled proteoglycans from both fractions using methods such as precipitation with cetylpyridinium chloride (CPC) followed by scintillation counting.

  • Normalize the counts to the total protein or DNA content of the cell layer.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of this compound within the IGF-1 signaling pathway and a typical experimental workflow for its evaluation.

IGF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IGF1 IGF-1 IGFBP IGFBP IGF1->IGFBP Binding IGF1R IGF-1 Receptor IGF1->IGF1R Binding & Activation NBI31772 This compound NBI31772->IGFBP Inhibition IRS IRS IGF1R->IRS Phosphorylation PI3K PI3K IRS->PI3K Grb2_SOS Grb2/SOS IRS->Grb2_SOS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cellular Responses (Growth, Survival, Proliferation) mTOR->Cell_Response Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Binding Assay (this compound + IGFBPs) Cell_Culture Cell-Based Assays (e.g., Chondrocytes, Fibroblasts) Treatment Treatment with This compound +/- IGF-1 Cell_Culture->Treatment Analysis_vitro Analysis (Proteoglycan Synthesis, Proliferation) Treatment->Analysis_vitro Animal_Model Animal Model Selection (e.g., MCAO Rat) Analysis_vitro->Animal_Model Proceed to in vivo if promising Dosing This compound Administration (Dose, Route, Timing) Animal_Model->Dosing Endpoint_Measurement Endpoint Measurement (e.g., Infarct Volume) Dosing->Endpoint_Measurement Data_Analysis Data Analysis Endpoint_Measurement->Data_Analysis

References

NBI-31772: A Technical Guide to a Non-Selective IGFBP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a small molecule, non-selective inhibitor of Insulin-like Growth Factor Binding Proteins (IGFBPs). It effectively displaces Insulin-like Growth Factor-1 (IGF-1) from its binding proteins, thereby increasing the bioavailability of free IGF-1. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, binding characteristics, and its effects in various preclinical models. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research and development.

Introduction

Insulin-like Growth Factor-1 (IGF-1) is a critical signaling molecule involved in cellular growth, proliferation, and metabolism. Its activity is tightly regulated by a family of six high-affinity IGF Binding Proteins (IGFBPs), which sequester IGF-1 and modulate its interaction with the IGF-1 receptor (IGF-1R). Dysregulation of the IGF-1/IGFBP axis is implicated in various pathological conditions. This compound is a nonpeptide small molecule that competitively inhibits the binding of IGF-1 to all six IGFBPs, thus increasing the concentration of free, bioactive IGF-1.[1] This document outlines the technical details of this compound and its demonstrated biological effects.

Mechanism of Action

This compound functions by disrupting the non-covalent interactions between IGF-1 and IGFBPs.[2] This displacement increases the concentration of free IGF-1, which is then able to bind to the IGF-1 receptor (IGF-1R) and activate downstream signaling pathways. The primary signaling cascades initiated by IGF-1R activation are the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell proliferation, survival, and metabolism.[3][4]

IGF-1:IGFBP Complex IGF-1:IGFBP Complex Free IGF-1 Free IGF-1 IGF-1:IGFBP Complex->Free IGF-1 releases IGF-1R IGF-1R Free IGF-1->IGF-1R activates PI3K/AKT Pathway PI3K/AKT Pathway IGF-1R->PI3K/AKT Pathway MAPK/ERK Pathway MAPK/ERK Pathway IGF-1R->MAPK/ERK Pathway Cellular Responses Cellular Responses PI3K/AKT Pathway->Cellular Responses MAPK/ERK Pathway->Cellular Responses

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

ParameterValueReference(s)
Binding Affinity (Ki)
For all six human IGFBPs1 - 24 nM[3][5]
Non-selective Ki47 nM[6]
In Vitro Efficacy Concentration RangeEffectReference(s)
Proteoglycan Synthesis (Human OA Chondrocytes)0.1 - 10 µMStimulates IGF-1-dependent proteoglycan synthesis in a dose-dependent manner.[6]
Oocyte Maturation (Zebrafish)5 - 100 µMDose-dependently induces oocyte maturation.[6]
In Vivo Efficacy ModelDosageRouteEffectReference(s)
Cerebral Ischemia (Rat MCAO model)Focal Ischemia5 - 100 µgi.v.Dose-dependently reduces total and cortical infarct volume.[6]
Cerebral Ischemia (Rat MCAO model)Intraluminal Suture50 µgi.v.Reduces cortical infarct size and brain swelling.[6]
Muscle Regeneration (mdx mice)Myotoxic Injury6 mg/kg per day (continuous infusion)i.p.Enhances skeletal muscle regeneration.[7]

Experimental Protocols

IGF-1 Displacement Assay

This assay measures the ability of this compound to displace radiolabeled IGF-1 from IGFBPs.

Materials:

  • ¹²⁵I-labeled IGF-1

  • Recombinant human IGFBPs

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Polyethylene glycol (PEG) solution

  • Gamma counter

Protocol:

  • Incubate a constant amount of ¹²⁵I-labeled IGF-1 and a specific IGFBP with varying concentrations of this compound in the assay buffer.

  • Allow the binding reaction to reach equilibrium (e.g., 2 hours at room temperature).

  • Precipitate the IGF-1:IGFBP complexes by adding a PEG solution.

  • Centrifuge the mixture to pellet the complexes.

  • Measure the radioactivity in the pellet using a gamma counter.

  • Calculate the concentration of this compound that inhibits 50% of the ¹²⁵I-labeled IGF-1 binding (IC₅₀).

  • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Incubate Incubate ¹²⁵I-IGF-1, IGFBP, and this compound Precipitate Precipitate complexes with PEG Incubate->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Measure Measure radioactivity in pellet Centrifuge->Measure Calculate Calculate IC₅₀ and Ki Measure->Calculate End End Calculate->End

Caption: IGF-1 Displacement Assay Workflow.
Proteoglycan Synthesis Assay in Chondrocytes

This assay evaluates the effect of this compound on proteoglycan synthesis in chondrocytes, a measure of anabolic activity.

Materials:

  • Primary chondrocytes (e.g., human osteoarthritic or rabbit articular)

  • Cell culture medium

  • IGF-1

  • This compound

  • ³⁵S-sulfate

  • Lysis buffer

  • Scintillation counter

Protocol:

  • Culture chondrocytes to confluence in multi-well plates.

  • Incubate the cells with IGF-1 and varying concentrations of this compound for a specified period (e.g., 24 hours).[6]

  • Add ³⁵S-sulfate to the culture medium and incubate for an additional period (e.g., 24 hours) to label newly synthesized proteoglycans.[6]

  • Harvest the cell layer and the culture medium separately.

  • Lyse the cells to release intracellular proteoglycans.

  • Measure the amount of ³⁵S-sulfate incorporated into proteoglycans in both the cell lysate and the medium using a scintillation counter.

  • Normalize the results to the total protein or DNA content.

Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection

This in vivo model is used to assess the neuroprotective effects of this compound in an experimental model of stroke.

Materials:

  • Rodents (e.g., rats)

  • Anesthesia

  • Surgical instruments

  • This compound solution

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

Protocol:

  • Anesthetize the animal.

  • Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using either the intraluminal suture method or subtemporal occlusion.

  • Administer this compound (e.g., via intravenous or intracerebroventricular injection) at a specific time point relative to the onset of ischemia (e.g., at the onset or up to 3 hours after).[6][8]

  • After a defined period of reperfusion (e.g., 24 hours), euthanize the animal.

  • Harvest the brain and section it coronally.

  • Stain the brain slices with TTC to differentiate between infarcted (white) and viable (red) tissue.

  • Quantify the infarct volume using image analysis software.

Signaling Pathway

The primary signaling pathway modulated by this compound is the IGF-1 receptor pathway. By increasing free IGF-1, this compound promotes the activation of IGF-1R, leading to the downstream activation of the PI3K/AKT and MAPK/ERK pathways. These pathways are integral to cell survival, proliferation, and anabolic processes.

IGFBP IGFBP IGF-1 IGF-1 IGFBP->IGF-1 sequesters IGF-1R IGF-1R IGF-1->IGF-1R activates IRS IRS IGF-1R->IRS PI3K PI3K IRS->PI3K Grb2/Sos Grb2/Sos IRS->Grb2/Sos AKT AKT PI3K->AKT CellularEffects Cell Growth, Proliferation, Survival AKT->CellularEffects Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellularEffects

Caption: IGF-1 Signaling Pathway Activated by this compound.

Conclusion

This compound is a potent, non-selective inhibitor of IGFBPs that has demonstrated significant biological activity in a range of preclinical models. By increasing the bioavailability of free IGF-1, it holds therapeutic potential for conditions where enhanced IGF-1 signaling is beneficial, such as neurodegenerative diseases, musculoskeletal disorders, and certain metabolic conditions. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic applications of this compound and other IGFBP inhibitors.

References

The Discovery of NBI-31772: A Technical Guide to a Novel Modulator of IGF-1 Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical characterization of NBI-31772, a nonpeptide small molecule inhibitor of the interaction between insulin-like growth factor-1 (IGF-1) and its binding proteins (IGFBPs). By disrupting this interaction, this compound effectively increases the bioavailability of free IGF-1, a potent anabolic and neuroprotective factor. This document details the quantitative data supporting its mechanism of action, the experimental protocols used in its evaluation, and the key signaling pathways it modulates.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Binding Affinity of this compound for Human IGFBPs

IGFBP SubtypeInhibition Constant (Ki)
All six human subtypes1 - 24 nM[1][2]
Non-selective47 nM[3]

Table 2: In Vitro Biological Activity of this compound

AssayCell TypeEffectConcentration
Proteoglycan SynthesisHuman Osteoarthritic ChondrocytesStimulates IGF-1-dependent synthesis0.1 - 10 µM[3]
Fibroblast Proliferation3T3 FibroblastsSuppresses IGF-1-induced proliferationNot specified

Table 3: In Vivo Efficacy of this compound

Animal ModelAdministration RouteDosageOutcome
Rat Middle Cerebral Artery Occlusion (MCAO)Intracerebroventricular (icv)5 - 100 µgDose-dependent reduction in infarct volume[1][3]
Rat Intraluminal Suture MCAOIntravenous (iv)50 µgReduction in cortical infarct size and brain swelling[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery and characterization of this compound are outlined below. These protocols are based on standard techniques reported in the relevant literature.

Competitive Radioligand Binding Assay for IGFBP Interaction

This assay is designed to determine the affinity of this compound for the six human IGFBP subtypes by measuring its ability to displace radiolabeled IGF-1.

Materials:

  • Recombinant human IGFBPs (subtypes 1-6)

  • ¹²⁵I-labeled human IGF-1

  • This compound

  • Assay Buffer (e.g., Tris-HCl buffer with BSA)

  • 96-well microplates

  • Gamma counter

Procedure:

  • To each well of a 96-well microplate, add a solution of one of the recombinant human IGFBP subtypes.

  • Add increasing concentrations of this compound to the wells.

  • Add a constant concentration of ¹²⁵I-labeled IGF-1 to all wells.

  • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 16 hours).

  • Separate the bound from free ¹²⁵I-IGF-1 using a separation method such as filtration or precipitation.

  • Measure the radioactivity of the bound fraction using a gamma counter.

  • The concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-IGF-1 (IC₅₀) is determined.

  • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Proteoglycan Synthesis Assay in Chondrocytes

This functional assay assesses the ability of this compound to enhance the anabolic activity of IGF-1 in chondrocytes by measuring the incorporation of a radiolabeled precursor into newly synthesized proteoglycans.

Materials:

  • Primary human or rabbit articular chondrocytes

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Recombinant human IGF-1

  • Recombinant human IGFBP-3

  • This compound

  • ³⁵S-sulfate

  • Cetylpyridinium chloride (CPC) for precipitation

  • Scintillation counter

Procedure:

  • Culture chondrocytes to confluence in multi-well plates.

  • Incubate the cells with or without IGF-1, IGFBP-3, and varying concentrations of this compound for 24 hours.

  • Add ³⁵S-sulfate to the culture medium and incubate for an additional 24 hours to allow for incorporation into newly synthesized proteoglycans.

  • Harvest the culture medium and cell layer separately.

  • Precipitate the ³⁵S-labeled proteoglycans from the medium and cell lysate using cetylpyridinium chloride.

  • Measure the radioactivity of the precipitated proteoglycans using a scintillation counter.

  • The results are expressed as the amount of ³⁵S-sulfate incorporated into proteoglycans, normalized to the total protein or DNA content of the cell layer.

Fibroblast Proliferation Assay

This assay evaluates the effect of this compound on IGF-1-induced cell proliferation in a fibroblast cell line.

Materials:

  • 3T3 fibroblast cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Recombinant human IGF-1

  • This compound

  • Crystal Violet stain or a metabolic proliferation indicator (e.g., MTT, XTT)

  • Microplate reader

Procedure:

  • Seed 3T3 fibroblasts into 96-well plates at a low density.

  • After cell attachment, serum-starve the cells for 24 hours to synchronize their cell cycle.

  • Treat the cells with IGF-1 in the presence or absence of varying concentrations of this compound.

  • Incubate the cells for a period sufficient for proliferation to occur (e.g., 48-72 hours).

  • Quantify cell proliferation using one of the following methods:

    • Crystal Violet Staining: Fix the cells, stain with crystal violet, and then solubilize the dye. Measure the absorbance at a specific wavelength (e.g., 570 nm) which is proportional to the cell number.

    • Metabolic Assay (MTT/XTT): Add the metabolic indicator to the wells. The conversion of the dye by metabolically active cells is measured by absorbance, which correlates with the number of viable cells.

  • The results are expressed as the percentage of proliferation relative to the control (IGF-1 alone).

Mandatory Visualization

The following diagrams illustrate the key molecular interactions and signaling pathways associated with the mechanism of action of this compound.

cluster_0 Normal Physiological State IGF-1 IGF-1 IGF-1_IGFBP_Complex IGF-1/IGFBP Complex (Inactive) IGF-1->IGF-1_IGFBP_Complex IGFBP IGFBP IGFBP->IGF-1_IGFBP_Complex IGF-1R IGF-1 Receptor IGF-1_IGFBP_Complex->IGF-1R Binding Blocked Cellular_Response Limited Cellular Response IGF-1R->Cellular_Response

Caption: In the normal physiological state, most IGF-1 is sequestered by IGFBPs, limiting its binding to the IGF-1 receptor.

cluster_1 Action of this compound This compound This compound IGF-1_IGFBP_Complex IGF-1/IGFBP Complex This compound->IGF-1_IGFBP_Complex Inhibits Interaction Free_IGF-1 Free IGF-1 IGF-1_IGFBP_Complex->Free_IGF-1 Releases IGF-1R IGF-1 Receptor Free_IGF-1->IGF-1R Binds & Activates Cellular_Response Enhanced Cellular Response IGF-1R->Cellular_Response

Caption: this compound displaces IGF-1 from its binding proteins, increasing free IGF-1 to activate the IGF-1 receptor.

IGF-1 IGF-1 IGF-1R IGF-1 Receptor IGF-1->IGF-1R PI3K PI3K IGF-1R->PI3K Ras Ras IGF-1R->Ras Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proteoglycan_Synthesis Proteoglycan Synthesis Akt->Proteoglycan_Synthesis Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Downstream signaling of the activated IGF-1 receptor, leading to anabolic and proliferative cellular responses.

References

NBI-31772: A Small Molecule Modulator of IGF-1 Bioavailability - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin-like growth factor-1 (IGF-1) is a critical polypeptide hormone that regulates cellular growth, proliferation, and differentiation. Its bioavailability and activity are tightly controlled by a family of six high-affinity IGF-binding proteins (IGFBPs). Dysregulation of the IGF-1/IGFBP axis is implicated in a variety of pathological conditions. NBI-31772 is a novel, non-peptide small molecule that acts as a high-affinity antagonist of IGF-1 binding to all six IGFBPs. By disrupting the IGF-1/IGFBP complex, this compound effectively increases the concentration of "free," biologically active IGF-1, making it a promising therapeutic agent for conditions characterized by reduced IGF-1 signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding affinities, and detailed experimental protocols for its evaluation.

Introduction: The IGF-1/IGFBP System

The insulin-like growth factor (IGF) system plays a pivotal role in normal physiology, and its deregulation is associated with numerous diseases, including growth disorders, metabolic diseases, and cancer. The biological actions of IGF-1 are primarily mediated through its interaction with the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase. However, the majority of IGF-1 in circulation is not freely available to bind to its receptor. Instead, it is sequestered by a family of six IGFBPs (IGFBP-1 to -6). These binding proteins prolong the half-life of IGF-1 and modulate its availability to target tissues. IGFBP-3 is the most abundant of these, carrying the majority of circulating IGF-1. The affinity of IGFBPs for IGF-1 is often higher than that of the IGF-1R, creating a competitive environment that tightly regulates IGF-1 signaling.

This compound: Mechanism of Action

This compound is a small molecule designed to competitively inhibit the binding of IGF-1 to all six IGFBPs. By occupying the IGF-1 binding site on the IGFBPs, this compound displaces bound IGF-1, thereby increasing the concentration of free and bioactive IGF-1. This elevated "free" IGF-1 is then able to bind to and activate the IGF-1R, initiating downstream signaling cascades that promote cellular growth, survival, and metabolic functions.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular IGF1 IGF-1 IGF1_IGFBP IGF-1:IGFBP Complex IGF1->IGF1_IGFBP Binds IGF1R IGF-1 Receptor IGF1->IGF1R Activates IGFBP IGFBP IGFBP->IGF1_IGFBP Binds NBI31772 This compound NBI31772->IGFBP Competitively Binds IGF1_IGFBP->IGF1 Releases Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK) IGF1R->Signaling Initiates cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Measurement cluster_3 Data Analysis A Prepare serial dilutions of this compound C Add this compound dilutions to wells A->C B Add constant concentration of IGFBP to wells B->C D Add constant concentration of 125I-IGF-1 C->D E Incubate to reach equilibrium D->E F Separate bound from free 125I-IGF-1 E->F G Measure radioactivity of bound fraction F->G H Plot % bound vs. [this compound] G->H I Calculate IC50 H->I J Calculate Ki using Cheng-Prusoff equation I->J IGF1 Free IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds & Activates IRS IRS Proteins IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K MAPK_pathway Ras/Raf/MEK/ERK IRS->MAPK_pathway Akt Akt PI3K->Akt Cell_Survival Cell Survival & Growth Akt->Cell_Survival Cell_Proliferation Cell Proliferation & Differentiation MAPK_pathway->Cell_Proliferation

The Role of NBI-31772 in Cell Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a non-peptide small molecule that functions as a high-affinity inhibitor of Insulin-like Growth Factor Binding Proteins (IGFBPs). By competitively binding to all six human IGFBP subtypes, this compound displaces Insulin-like Growth Factor-1 (IGF-1) from its sequestration in the IGF-1:IGFBP complex. This action effectively increases the bioavailability of free IGF-1, which can then activate its cognate receptor, the IGF-1 receptor (IGF-1R). The subsequent activation of IGF-1R triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are pivotal in regulating cellular processes such as proliferation, survival, and metabolism. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in cell signaling, a summary of quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound is a catechol-containing isoquinoline that acts as an aptamer, selectively competing with IGF-1 for binding to IGFBPs.[1][2] The majority of IGF-1 in circulation is bound to a family of six high-affinity IGFBPs, which form stable complexes that neutralize IGF-1's bioactivity. This compound disrupts this interaction, leading to the release of bioactive IGF-1.[3] This release increases the local concentration of free IGF-1 available to bind to the IGF-1 receptor, a transmembrane tyrosine kinase. The binding of IGF-1 to IGF-1R induces a conformational change in the receptor, leading to autophosphorylation of its intracellular kinase domains and the subsequent recruitment and activation of downstream signaling molecules.

Role in Cell Signaling Pathways

By increasing the availability of free IGF-1, this compound indirectly modulates the activity of key signaling pathways downstream of the IGF-1 receptor. The two primary pathways influenced are the PI3K/Akt and the MAPK/ERK pathways.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. Upon activation by IGF-1, the IGF-1R recruits and phosphorylates insulin receptor substrate (IRS) proteins. Phosphorylated IRS then serves as a docking site for the p85 regulatory subunit of PI3K. This recruitment brings the p110 catalytic subunit of PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets to mediate its cellular effects, including the inhibition of apoptosis and promotion of cell growth and proliferation.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Following IGF-1 binding, the activated IGF-1R, via adaptor proteins such as Shc and Grb2, recruits the guanine nucleotide exchange factor Son of Sevenless (SOS). SOS, in turn, activates the small G-protein Ras by promoting the exchange of GDP for GTP. GTP-bound Ras then activates a kinase cascade, beginning with the phosphorylation and activation of Raf (MAPKKK), which then phosphorylates and activates MEK (MAPKK), which in turn phosphorylates and activates ERK1/2 (MAPK). Activated ERK1/2 translocates to the nucleus to phosphorylate and activate various transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation.

NBI_31772_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway NBI_31772 This compound IGF1_IGFBP IGF-1:IGFBP Complex NBI_31772->IGF1_IGFBP Inhibits IGFBP IGFBP IGFBP->IGF1_IGFBP IGF1_free Free IGF-1 IGF1_IGFBP->IGF1_free Releases IGF1_free->IGF1_IGFBP IGF1R IGF-1 Receptor IGF1_free->IGF1R Binds & Activates IRS IRS IGF1R->IRS Grb2_SOS Grb2/SOS IGF1R->Grb2_SOS PI3K PI3K Akt Akt PI3K->Akt Survival Cell Survival & Growth Akt->Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation IRS->PI3K Grb2_SOS->Ras

Figure 1: this compound signaling pathway overview.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Cellular Activity

Parameter Value Cell/System Reference
Ki (IGFBP Inhibition) 1 - 24 nM All six human IGFBP subtypes [4][5][6]
Ki (IGFBP Inhibition) 47 nM Non-selective [7]
Proteoglycan Synthesis 0.1 - 10 µM Human Osteoarthritic Chondrocytes [7][8]
IGF-1 Displacement Nanomolar concentrations from IGFBP-3 [4]

| Proliferation | Suppresses IGF-1-induced proliferation | 3T3 Fibroblasts |[4][5][6] |

Table 2: In Vivo Efficacy and Pharmacokinetics

Model Dosage Effect Reference
Rat MCAO (Focal Ischemia) 5-100 µg (i.c.v.) Dose-dependent reduction in total and cortical infarct volume [3][7]
Rat MCAO (Focal Ischemia) 50 µg (i.c.v.) 40% reduction in cortical infarct volume; 24% reduction in brain swelling [9]
Mouse Pharmacokinetics N/A Increased clearance of ¹²⁵I-IGF-1 (t½ = 45.0 ± 1.9 min vs. 56.3 ± 3.9 min in control) [2][10]
Mouse Glucose Homeostasis N/A No significant effect on blood glucose or insulin levels [2][10][11]

| Mouse Muscle Regeneration | 6 mg/kg/day (continuous infusion) | Increased rate of functional repair after myotoxic injury |[1] |

Experimental Protocols

The following are representative protocols for key experiments to investigate the effects of this compound.

Protocol for In Vitro Proteoglycan Synthesis Assay in Chondrocytes

This protocol is adapted from studies on human osteoarthritic chondrocytes.[8]

  • Cell Culture:

    • Culture primary human or rabbit articular chondrocytes in DMEM/F-12 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Plate cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to reach confluence.

  • Treatment:

    • Wash the confluent cells with serum-free medium.

    • Incubate the cells for 24 hours in serum-free medium containing IGF-1 (e.g., 3.3 nM or 13.3 nM) and/or IGFBP-3 to establish baseline conditions.

    • Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the wells.

    • Simultaneously, add 1.5 µCi/mL Na₂[³⁵SO₄] to each well to label newly synthesized proteoglycans.

    • Incubate for an additional 24 hours.

  • Quantification of Proteoglycan Synthesis:

    • Harvest the culture medium (supernatant) and the cell layer separately. Lyse the cells in the well with 1 N NaOH.

    • Precipitate the ³⁵S-labeled proteoglycans from both the medium and the cell lysate using cetylpyridinium chloride.

    • Wash the precipitate to remove unincorporated [³⁵SO₄].

    • Measure the radioactivity of the precipitate using a beta-scintillation counter.

    • Calculate the total proteoglycan synthesis (medium + cell layer) and the percentage of cell-associated proteoglycans.

Protocol for Western Blot Analysis of Akt and ERK Phosphorylation

This is a general protocol for assessing the activation of PI3K/Akt and MAPK/ERK pathways.

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., MCF-7, 3T3 fibroblasts) in 6-well plates and grow to 70-80% confluence.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

    • Treat the cells with this compound at desired concentrations and time points (e.g., 1 µM for 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 nM IGF-1).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Plate Cells confluence Grow to 70-80% Confluence start->confluence starve Serum Starve (12-24h) confluence->starve treat Treat with this compound, Vehicle, or IGF-1 starve->treat lyse Lyse Cells & Extract Protein treat->lyse quantify Quantify Protein Concentration lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with Antibodies (p-Akt, Akt, p-ERK, ERK) transfer->probe detect Detect & Image probe->detect analyze Analyze Data detect->analyze

Figure 2: Western blot experimental workflow.

Conclusion

This compound represents a valuable research tool for investigating the physiological and pathological roles of the IGF-1 signaling axis. By potently and specifically inhibiting the sequestration of IGF-1 by IGFBPs, it allows for the controlled potentiation of endogenous IGF-1 signaling. This mechanism has shown therapeutic potential in preclinical models of ischemic injury and cartilage repair.[8][9] The provided data and protocols in this guide serve as a comprehensive resource for researchers aiming to utilize this compound to explore the intricate roles of the PI3K/Akt and MAPK/ERK pathways in various biological contexts.

References

NBI-31772: A Technical Guide to the Nonpeptide IGFBP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a novel, nonpeptide small molecule that functions as a high-affinity inhibitor of all six human insulin-like growth factor-binding proteins (IGFBPs). By competitively displacing insulin-like growth factor-1 (IGF-1) from its binding proteins, this compound effectively increases the bioavailability of free, biologically active IGF-1. This mechanism of action has positioned this compound as a valuable pharmacological tool for investigating the physiological and pathological roles of the IGF-1 signaling axis. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxy-3-isoquinolinecarboxylic acid, is an isoquinoline derivative.[1][2][3][4][5] Its structure is characterized by a rigid isoquinoline core substituted with catechol and carboxylic acid moieties, which are crucial for its high-affinity binding to IGFBPs.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
IUPAC Name 1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxy-3-isoquinolinecarboxylic acid[1][3][4][5]
Molecular Formula C₁₇H₁₁NO₇[1][2]
Molecular Weight 341.27 g/mol [1][2]
CAS Number 374620-70-9[1][2]
Appearance Powder[6]
Purity ≥95% - ≥98% (HPLC)[1][2]
Solubility Soluble to 100 mM in DMSO, 30 mg/mL in DMF, 10 mg/mL in Ethanol, 0.14 mg/mL in PBS (pH 7.2)[1][4][7]
Storage Store at -20°C[1][6]
SMILES O=C(C3=CC=C(O)C(O)=C3)C2=NC(C(O)=O)=CC1=CC(O)=C(O)C=C12[1]
InChI Key QUIWTBSOEFPLHE-FOCLMDBBSA-N[1]

Pharmacological Properties

This compound is a potent and non-selective inhibitor of the interaction between IGF-1 and all six of its binding proteins (IGFBP-1 to IGFBP-6).[6][8] This inhibitory action elevates the concentration of free IGF-1, which is then able to bind to and activate the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase.

Table 2: Pharmacodynamic Properties of this compound

ParameterValueBiological ContextReferences
Mechanism of Action Inhibits the binding of IGF-1 to all six IGFBPsGeneral[6][8]
Binding Affinity (Ki) 1 - 24 nMFor all six human IGFBP subtypes[1][4]
Biological Effect Displaces IGF-1 from the IGF-1:IGFBP complex, increasing free IGF-1General[1][4]
Functional Activity Potentiates IGF-1-dependent proteoglycan synthesisHuman Osteoarthritic Chondrocytes[1]
Functional Activity Increases cardiomyocyte proliferationZebrafish (in vivo)[3]
Functional Activity Suppresses IGF-1-induced proliferation3T3 Fibroblasts[1]
In Vivo Effect Enhances skeletal muscle regeneration after injuryMice[5]
In Vivo Effect Reduces cortical infarct volume and brain swellingRat MCAO model[9]

Signaling Pathway

The primary mechanism of this compound is to increase the local concentration of free IGF-1. This liberated IGF-1 then activates its cognate receptor, IGF-1R, initiating downstream signaling cascades. The principal pathways activated by IGF-1R are the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is primarily involved in cell survival and metabolic regulation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is a key regulator of cell proliferation and differentiation.

IGF1_Signaling_Pathway cluster_complex NBI This compound IGFBP IGFBP NBI->IGFBP Inhibits IGF1_free IGF-1 (Free) IGFBP->IGF1_free Releases IGF1_bound IGF-1 (Bound) IGF1_bound->IGFBP IGF1R IGF-1 Receptor IGF1_free->IGF1R Activates PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Akt Akt PI3K->Akt Survival Cell Survival & Metabolism Akt->Survival MAPK_pathway Raf/MEK/ERK (MAPK Pathway) Ras->MAPK_pathway Proliferation Cell Proliferation & Differentiation MAPK_pathway->Proliferation

Figure 1: this compound Mechanism of Action and Downstream IGF-1 Signaling.

Experimental Protocols

This compound is a versatile tool for both in vitro and in vivo studies. Below are representative protocols based on published literature.

In Vitro: IGF-1 Displacement Radiobinding Assay

This protocol is adapted from De Ceuninck et al., Arthritis Res Ther, 2004, and is used to determine the ability of this compound to displace IGF-1 from an IGFBP.[2]

Objective: To quantify the inhibition of ¹²⁵I-labeled IGF-1 binding to IGFBP-3 by this compound.

Materials:

  • ¹²⁵I-labeled IGF-1

  • Recombinant human IGFBP-3

  • This compound

  • Unlabeled IGF-1 (for positive control)

  • Assay Buffer: 10 mM Phosphate-Buffered Saline (PBS), pH 7.4, containing 0.02% Nonidet P40 (NP40)

  • Precipitation Solution: 28% Polyethylene Glycol (PEG 6000) containing 0.5 mg/mL bovine gamma globulins

  • Gamma counter

Procedure:

  • Prepare serial dilutions of this compound and unlabeled IGF-1 in Assay Buffer.

  • In a microcentrifuge tube, combine:

    • 12,000 disintegrations per minute (dpm) of ¹²⁵I-labeled IGF-1.

    • 1 ng of recombinant human IGFBP-3.

    • Varying concentrations of this compound or unlabeled IGF-1.

    • Assay Buffer to a final volume of 300 µL.

  • Incubate the mixture for 3 hours at room temperature to allow binding to reach equilibrium.

  • To separate bound from free ¹²⁵I-labeled IGF-1, add 1 mL of cold Precipitation Solution to each tube.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 3000 x g for 30 minutes at 4°C.

  • Carefully aspirate the supernatant containing the free radioligand.

  • Measure the radioactivity of the pellet (containing the bound radioligand) using a gamma counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Radiobinding_Assay_Workflow start Start: Prepare Reagents (¹²⁵I-IGF-1, IGFBP-3, this compound) incubate Incubate Components (3 hours, Room Temp) start->incubate precipitate Precipitate Bound Complex (PEG Solution, 15 min on ice) incubate->precipitate centrifuge Centrifuge (3000 x g, 30 min, 4°C) precipitate->centrifuge separate Separate Supernatant (Free) from Pellet (Bound) centrifuge->separate count Measure Radioactivity of Pellet (Gamma Counter) separate->count analyze Data Analysis (Calculate % Inhibition, IC₅₀) count->analyze

Figure 2: Experimental Workflow for an IGF-1 Displacement Radiobinding Assay.
In Vivo: Administration in a Mouse Model of Muscle Injury

This protocol is based on the methodology described by Schertzer et al., Am J Pathol, 2007, for studying the effects of enhanced IGF-1 signaling on muscle regeneration.[10]

Objective: To assess the effect of this compound on the rate of functional repair in muscle following myotoxic injury.

Materials:

  • C57BL/10 mice

  • This compound

  • Vehicle: 50% Dimethyl Sulfoxide (DMSO) and 50% Polyethylene Glycol (PEG)

  • Micro-osmotic pumps (e.g., Alzet model 1002)

  • Notexin (or other myotoxic agent)

  • Surgical tools for pump implantation and muscle injury induction

  • Equipment for measuring muscle force (in situ or ex vivo)

Procedure:

  • Dissolve this compound in the vehicle to the desired concentration for pump loading. A dose of 6 mg/kg/day is a literature-supported starting point.[10]

  • Fill micro-osmotic pumps with the this compound solution or vehicle alone, according to the manufacturer's instructions.

  • Anesthetize the mice. Subcutaneously implant the micro-osmotic pump in the dorsal region for continuous infusion.

  • Induce muscle injury by injecting a myotoxic agent (e.g., notexin) into the target muscle (e.g., tibialis anterior).

  • Allow the animals to recover. The infusion period can range from 10 to 28 days depending on the experimental endpoints.[10]

  • At the designated time points (e.g., 10, 14, or 21 days post-injury), assess muscle function. This typically involves anesthetizing the animal, isolating the target muscle, and measuring its maximum force-producing capacity (Po).[10]

  • Collect muscle tissue for histological or molecular analysis (e.g., fiber cross-sectional area, gene expression).

Conclusion

This compound is a powerful research tool that allows for the pharmacological manipulation of IGF-1 bioavailability. Its ability to displace IGF-1 from all six IGFBPs with high affinity provides a means to study the effects of elevated "free" IGF-1 in a wide range of biological systems. The detailed chemical, pharmacological, and experimental information provided in this guide serves as a foundational resource for scientists aiming to leverage this unique compound in their research endeavors, from fundamental cell biology to preclinical models of disease.

References

Methodological & Application

NBI-31772: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-31772 is a small molecule, non-peptide inhibitor of insulin-like growth factor binding proteins (IGFBPs).[1][2] It acts by disrupting the interaction between insulin-like growth factors (IGFs), primarily IGF-1, and the six high-affinity IGFBPs.[2][3] This inhibition leads to the displacement of IGF-1 from the IGF:IGFBP complex, thereby increasing the concentration of free, bioactive IGF-1 available to bind to its receptor, the IGF-1 receptor (IGF-1R).[2][4] The subsequent activation of IGF-1R triggers downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which are pivotal in regulating cellular processes such as growth, proliferation, survival, and metabolism.[5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to explore its effects on IGF signaling.

Data Presentation

Table 1: this compound Properties
PropertyValueReference
Molecular Weight341.27 g/mol [2]
FormulaC₁₇H₁₁NO₇[2]
CAS Number374620-70-9[2]
SolubilitySoluble up to 100 mM in DMSO[2]
StorageStore at -20°C[2]
Table 2: In Vitro Efficacy of this compound
ParameterValueCell Type/SystemReference
Ki (Inhibition Constant)
IGFBP-1 to IGFBP-61 - 24 nMHuman subtypes[2][6]
Non-selective IGFBP inhibitor47 nMNot specified[1]
Effective Concentration
Stimulation of proteoglycan synthesis0.1 - 10 µM (dose-dependent)Human osteoarthritic chondrocytes[1][4]
Stimulation of proteoglycan synthesis0.1 - 10 µM (in the presence of IGF-1 and IGFBP-3)Rabbit articular chondrocytes[1]
Suppression of IGF-1 induced proliferationNot specified3T3 fibroblasts[2]

Signaling Pathway

The primary mechanism of this compound involves the modulation of the IGF-1 signaling pathway by increasing the bioavailability of IGF-1.

IGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IGFBP IGFBP IGF1 IGF-1 IGFBP->IGF1 Binds IGF1R IGF-1 Receptor IGF1->IGF1R Activates NBI31772 This compound NBI31772->IGFBP Inhibits PI3K PI3K IGF1R->PI3K MAPK MAPK/ERK IGF1R->MAPK Akt Akt PI3K->Akt CellResponse Cellular Responses (Growth, Proliferation, Survival) Akt->CellResponse MAPK->CellResponse

Caption: this compound inhibits IGFBPs, releasing IGF-1 to activate the IGF-1R and downstream signaling.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the molecular weight of this compound (341.27 g/mol ), calculate the mass required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.341 mg of this compound.

  • Aseptically add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Note: The maximum solubility of this compound in DMSO is 100 mM.[2]

General Protocol for Cell Treatment

This protocol provides a general workflow for treating cultured cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experiment.

Cell_Treatment_Workflow A 1. Seed cells in appropriate culture plates B 2. Allow cells to adhere and reach desired confluency A->B C 3. Prepare this compound working solutions by diluting the stock in culture medium B->C D 4. Remove old medium and add medium containing this compound or vehicle control C->D E 5. Incubate for the desired treatment period (e.g., 24 hours) D->E F 6. Harvest cells for downstream analysis (e.g., viability, protein expression) E->F

Caption: A general workflow for treating cultured cells with this compound.

Application Example: Stimulation of Proteoglycan Synthesis in Chondrocytes

This protocol is adapted from studies demonstrating the effect of this compound on chondrocyte function.[1][4]

Cell Type:

  • Primary human osteoarthritic chondrocytes or rabbit articular chondrocytes.

Materials:

  • Chondrocyte culture medium (e.g., DMEM/F-12 with supplements)

  • This compound stock solution (10 mM in DMSO)

  • Recombinant human IGF-1

  • Recombinant human IGFBP-3 (optional, to demonstrate inhibition)

  • [³⁵S]-Sulfate (for radiolabeling)

  • Scintillation counter

Procedure:

  • Seed chondrocytes in 24-well plates and culture until they reach a high density.

  • Serum-starve the cells for 24 hours in a serum-free medium to reduce the influence of endogenous growth factors.

  • Prepare treatment media containing:

    • Vehicle control (DMSO, at the same final concentration as in this compound treated wells)

    • IGF-1 (e.g., 10 ng/mL)

    • IGF-1 + IGFBP-3 (e.g., 50 ng/mL)

    • IGF-1 + IGFBP-3 + varying concentrations of this compound (e.g., 0.1, 1, 10 µM)

    • This compound alone at varying concentrations

  • Add the treatment media to the cells.

  • Add [³⁵S]-Sulfate to a final concentration of 1-2 µCi/mL to each well to label newly synthesized proteoglycans.

  • Incubate the cells for 24-48 hours.

  • Harvest the cell culture supernatant and the cell layer separately.

  • Quantify the amount of radiolabeled proteoglycans in both fractions using a scintillation counter.

  • Analyze the data to determine the effect of this compound on proteoglycan synthesis. An increase in [³⁵S]-Sulfate incorporation in the presence of this compound indicates a stimulation of proteoglycan synthesis.

Downstream Analysis: Western Blot for Signaling Pathway Activation

This protocol can be used to assess the activation of the PI3K/Akt and MAPK/ERK pathways following this compound treatment.

Procedure:

  • Treat cells with this compound for a short duration (e.g., 15-60 minutes) to observe acute signaling events.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins, such as:

    • Phospho-Akt (Ser473) and Total Akt

    • Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein, which indicates the level of pathway activation. An increased ratio in this compound-treated cells would suggest activation of the IGF-1 signaling pathway.

Concluding Remarks

This compound serves as a valuable research tool for investigating the biological roles of the IGF system. By increasing the bioavailability of endogenous IGF-1, it allows for the study of IGF-1-mediated effects in various cell culture models. The protocols provided here offer a foundation for designing and executing experiments with this compound. Researchers should optimize the experimental conditions, including concentration and treatment duration, for their specific cell type and biological question of interest.

References

Application Notes and Protocols for NBI-31772 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-31772 is a potent, non-peptide small molecule inhibitor of Insulin-like Growth Factor Binding Proteins (IGFBPs). It exhibits high affinity for all six human IGFBP subtypes, with Ki values ranging from 1 to 24 nM.[1][2] By binding to IGFBPs, this compound displaces Insulin-like Growth Factor-1 (IGF-1), thereby increasing the bioavailability of free IGF-1 in the circulation and interstitial fluids. This modulation of the IGF-1 signaling pathway makes this compound a valuable tool for investigating the physiological and pathological roles of IGF-1 in various disease models. These application notes provide detailed protocols for the use of this compound in in vivo mouse models of skeletal muscle regeneration and cerebral ischemia.

Mechanism of Action

This compound functions by disrupting the interaction between IGF-1 and its binding proteins.[1] Under normal physiological conditions, the majority of IGF-1 is sequestered by IGFBPs, which regulate its activity. By displacing IGF-1 from this complex, this compound effectively increases the concentration of free, bioactive IGF-1. This elevated free IGF-1 can then bind to the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase. Activation of IGF-1R initiates downstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for promoting cell proliferation, differentiation, growth, and survival.

IGF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IGFBP IGFBP IGF1 IGF-1 IGFBP->IGF1 Sequesters IGF1R IGF-1 Receptor IGF1->IGF1R Binds & Activates NBI31772 This compound NBI31772->IGFBP Inhibits IRS IRS IGF1R->IRS PI3K PI3K IRS->PI3K Grb2_SOS Grb2/SOS IRS->Grb2_SOS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Diagram 1: this compound Mechanism of Action and IGF-1 Signaling Pathway.

Data Presentation

The following tables summarize quantitative data from in vivo mouse studies using this compound.

Table 1: Pharmacokinetic and In Vitro Data for this compound

ParameterValueReference
Ki vs. human IGFBPs 1 - 24 nM[1]
Molecular Weight 341.27 g/mol
Solubility 100 mM in DMSO
125I-IGF-I Clearance (t1/2) Vehicle: 56.3 ± 3.9 min[3]
This compound: 45.0 ± 1.9 min[3]

Table 2: Efficacy of this compound in a Mouse Model of Skeletal Muscle Regeneration

Mouse ModelTreatmentPrimary OutcomeResultReference
C57BL/10 mice with notexin-induced muscle injury This compound (6 mg/kg/day, continuous infusion)Maximum force production (Po) at 10 days post-injury34% increase vs. vehicle[4]
mdx dystrophic mice This compound (6 mg/kg/day for 28 days, continuous infusion)Maximum force production (Po) of EDL and soleus musclesNo significant change[4]

Table 3: Efficacy of this compound in a Rat Model of Cerebral Ischemia

Rat ModelTreatmentPrimary OutcomeResultReference
Middle Cerebral Artery Occlusion (MCAO) This compound (100 µg, i.c.v. at ischemia onset)Total infarct volume40% reduction vs. vehicle[5]
Cortical infarct volume43% reduction vs. vehicle[5]
Intraluminal Suture MCAO This compound (50 µg, i.c.v. at occlusion)Cortical infarct volume40% reduction vs. vehicle[5]
Brain swelling24% reduction vs. vehicle[5]

Experimental Protocols

Formulation of this compound for In Vivo Administration

This compound is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO). For in vivo applications, a stock solution in DMSO should be prepared and then diluted in a suitable vehicle to minimize DMSO toxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • For administration, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.

  • The final concentration of DMSO in the administered solution should be kept to a minimum, ideally below 10%, to avoid vehicle-induced toxicity.[6] For continuous infusion via osmotic pumps, a higher DMSO concentration may be tolerated as the delivery is slow and systemic.

  • Vortex the final solution thoroughly to ensure complete mixing.

Skeletal Muscle Regeneration Model

This protocol describes the use of this compound to enhance skeletal muscle regeneration following myotoxic injury in mice.

Muscle_Regeneration_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Acclimation Acclimate C57BL/10 mice Pump_Prep Prepare mini-osmotic pumps with This compound (6 mg/kg/day) or vehicle Animal_Acclimation->Pump_Prep Anesthesia Anesthetize mice Pump_Prep->Anesthesia Injury Induce muscle injury in Tibialis Anterior (TA) with notexin Anesthesia->Injury Implantation Implant mini-osmotic pump subcutaneously Injury->Implantation Harvest Harvest TA muscle at defined time points (e.g., 10, 14, 21 days) Implantation->Harvest Functional_Test Assess muscle function (e.g., in situ force measurement) Harvest->Functional_Test Histology Histological analysis (e.g., H&E staining) Harvest->Histology

Diagram 2: Experimental Workflow for the Skeletal Muscle Regeneration Model.

Materials:

  • C57BL/10 mice (8-12 weeks old)

  • This compound formulated for continuous infusion

  • Vehicle control (e.g., saline with the same percentage of DMSO as the drug solution)

  • Notexin solution (e.g., 10 µM in sterile saline)

  • Mini-osmotic pumps (e.g., Alzet model 2002 or 2004)

  • Anesthetics (e.g., isoflurane or ketamine/xylazine)

  • Surgical tools

Protocol:

  • Preparation of Mini-Osmotic Pumps:

    • Following the manufacturer's instructions, fill the mini-osmotic pumps with either the this compound formulation or the vehicle control. The pump filling should be done under sterile conditions.

    • The concentration of this compound should be calculated to deliver a dose of 6 mg/kg/day based on the pump's flow rate and the average weight of the mice.[4]

    • Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation.

  • Induction of Muscle Injury:

    • Anesthetize the mice using a standard approved protocol.

    • Inject 50 µL of notexin solution intramuscularly into the tibialis anterior (TA) muscle of one hindlimb.

  • Pump Implantation:

    • While the mouse is under anesthesia, make a small subcutaneous incision on the back, slightly posterior to the scapulae.

    • Insert a hemostat to create a subcutaneous pocket.

    • Insert the primed mini-osmotic pump into the pocket, delivery portal first.

    • Close the incision with wound clips or sutures.

    • Provide post-operative analgesia as per institutional guidelines.

  • Endpoint Analysis:

    • At predetermined time points (e.g., 10, 14, and 21 days post-injury), euthanize the mice.

    • Carefully dissect the TA muscles.

    • Assess muscle function through in situ or ex vivo contractile measurements.

    • For histological analysis, freeze the muscle in isopentane cooled in liquid nitrogen or fix in formalin for paraffin embedding.

Cerebral Ischemia Model

This protocol outlines the use of this compound in a mouse model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).

Cerebral_Ischemia_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Acclimation Acclimate adult male mice Drug_Prep Prepare this compound (50-100 µg in vehicle) and vehicle control Animal_Acclimation->Drug_Prep Anesthesia Anesthetize mice Drug_Prep->Anesthesia MCAO Induce focal cerebral ischemia via Middle Cerebral Artery Occlusion (MCAO) Anesthesia->MCAO Administration Administer this compound or vehicle intracerebroventricularly (i.c.v.) MCAO->Administration Euthanasia Euthanize mice at a defined time point (e.g., 24 hours post-MCAO) Administration->Euthanasia Brain_Harvest Harvest and section the brain Euthanasia->Brain_Harvest Infarct_Analysis Measure infarct volume (e.g., TTC staining) Brain_Harvest->Infarct_Analysis

Diagram 3: Experimental Workflow for the Cerebral Ischemia Model.

Materials:

  • Adult male mice (e.g., C57BL/6, 25-30 g)

  • This compound formulated for intracerebroventricular (i.c.v.) injection

  • Vehicle control

  • Anesthetics

  • Stereotaxic apparatus

  • Hamilton syringe

  • Surgical tools for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Protocol:

  • Drug Preparation:

    • Prepare the this compound solution at a concentration suitable for delivering 50-100 µg in a small volume (e.g., 1-5 µL) for i.c.v. injection.[5]

  • Surgical Procedure (MCAO):

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Perform the MCAO surgery using the intraluminal filament method or another established technique. This procedure should be performed by a trained and experienced individual.

  • Intracerebroventricular (i.c.v.) Administration:

    • At the onset of ischemia (or at a defined time point post-occlusion), perform the i.c.v. injection.

    • Using stereotaxic coordinates for the lateral ventricle, slowly inject the prepared this compound or vehicle solution.

  • Post-Operative Care:

    • Allow the animal to recover from anesthesia in a warm environment.

    • Provide post-operative analgesia and monitor the animal closely.

  • Infarct Volume Analysis:

    • At a predetermined time point (e.g., 24 hours post-MCAO), euthanize the mouse.

    • Remove the brain and slice it into coronal sections.

    • Incubate the sections in a 2% TTC solution to visualize the infarct area (infarcted tissue will appear white, while viable tissue will be red).

    • Quantify the infarct volume using image analysis software.

Conclusion

This compound is a powerful research tool for investigating the role of the IGF-1 signaling pathway in various physiological and pathological processes. The protocols outlined above provide a framework for using this compound in mouse models of skeletal muscle regeneration and cerebral ischemia. Researchers should adapt these protocols to their specific experimental needs and ensure all animal procedures are approved by their Institutional Animal Care and Use Committee (IACUC). Careful attention to drug formulation and administration techniques is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for NBI-31772 Dosage and Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of NBI-31772 in rat models, based on currently available scientific literature. The information is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.

Introduction to this compound

This compound is a small molecule, nonpeptide inhibitor of insulin-like growth factor-binding proteins (IGFBPs).[1] It exhibits high affinity for all six human IGFBP subtypes, with Ki values ranging from 1 to 24 nM.[2][3] By binding to IGFBPs, this compound displaces insulin-like growth factor-1 (IGF-1), thereby increasing the bioavailability of free, biologically active IGF-1.[1][2][3] This modulation of the IGF-1 signaling pathway has been shown to have neuroprotective effects, promote cardiomyocyte proliferation, and influence other physiological processes.[2][3] The downstream signaling cascades activated by the increased free IGF-1 primarily include the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and metabolism.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes for this compound in rat experimental models.

Table 1: Intracerebroventricular (i.c.v.) Administration of this compound in Rats

ApplicationRat ModelDosage (µg)Timing of AdministrationObserved Effects
NeuroprotectionMiddle Cerebral Artery Occlusion (MCAO)5 - 100At the onset of ischemiaDose-dependent reduction in total and cortical infarct volume.[4]
NeuroprotectionIntraluminal Suture MCAO50At the onset of ischemia, or up to 3 hours post-MCAOReduction in cortical infarct size and brain swelling.[4]

Table 2: Intravenous (i.v.) Administration of this compound in Rats

ApplicationRat ModelDosage (µg)Timing of AdministrationObserved Effects
NeuroprotectionIntraluminal Suture MCAO500, 1, 2, or 3 hours after MCAOReduction in cortical infarct size and brain swelling, with the greatest effect observed with immediate administration.

Signaling Pathway

This compound indirectly activates the IGF-1 signaling pathway by increasing the concentration of free IGF-1 available to bind to its receptor (IGF-1R). This initiates a cascade of intracellular events crucial for cellular function.

IGF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGFBP IGFBP IGF1_bound IGF-1 (Bound) IGFBP->IGF1_bound IGF1_free IGF-1 (Free) IGF1_bound->IGF1_free Displaces NBI31772 This compound NBI31772->IGFBP Inhibits IGF1R IGF-1 Receptor IGF1_free->IGF1R PI3K PI3K IGF1R->PI3K MAPK_pathway RAS-MAPK Pathway IGF1R->MAPK_pathway AKT AKT PI3K->AKT Cell_Survival Cell Survival & Growth AKT->Cell_Survival ERK ERK MAPK_pathway->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1. this compound Mechanism of Action and Downstream Signaling.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to rats for neuroprotection studies in a Middle Cerebral Artery Occlusion (MCAO) model.

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol for Intracerebroventricular (i.c.v.) Injection Solution:

  • Stock Solution Preparation:

    • Due to the hydrophobic nature of this compound, a stock solution in 100% DMSO is recommended.

    • Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).

    • Aseptically weigh the this compound powder and dissolve it in the appropriate volume of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication can be used to aid dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • For i.c.v. administration, a final DMSO concentration of up to 50% in a total injection volume of 5 µL has been shown to be tolerated in rodents. However, it is best practice to use the lowest possible concentration of DMSO. A final concentration of 10% DMSO is often well-tolerated.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Calculate the volume of the stock solution needed to achieve the desired final dose (e.g., 50 µg in 5 µL).

    • Dilute the stock solution with sterile saline to the final desired concentration and volume. For example, to prepare a 5 µL injection solution containing 50 µg of this compound with 10% DMSO, you would mix 0.5 µL of a 100 µg/µL stock solution with 4.5 µL of sterile saline.

    • Vortex the working solution immediately before use to ensure homogeneity.

Protocol for Intravenous (i.v.) Injection Solution:

  • Stock and Working Solution Preparation:

    • Follow the same procedure as for the i.c.v. stock solution preparation.

    • For i.v. administration, the final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize potential for hemolysis and other adverse effects.

    • The maximum bolus injection volume for a rat is typically around 5 mL/kg.

    • Dilute the stock solution with sterile saline to the final desired concentration for the intended injection volume. For a 300g rat, a 50 µg dose could be delivered in a volume of 200 µL, requiring a final this compound concentration of 0.25 µg/µL.

Experimental Workflow for Neuroprotection Study in MCAO Rat Model

MCAO_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_treatment Treatment cluster_post_op Post-Operative Animal_Acclimation Animal Acclimation (≥ 7 days) Baseline_Assessment Baseline Neurological Assessment Animal_Acclimation->Baseline_Assessment Anesthesia Anesthesia Baseline_Assessment->Anesthesia MCAO_Surgery MCAO Surgery (e.g., intraluminal suture) Anesthesia->MCAO_Surgery NBI31772_Admin This compound Administration (i.c.v. or i.v.) MCAO_Surgery->NBI31772_Admin Treatment Group Vehicle_Control Vehicle Control Administration MCAO_Surgery->Vehicle_Control Control Group Post_Op_Care Post-Operative Monitoring & Care NBI31772_Admin->Post_Op_Care Vehicle_Control->Post_Op_Care Neurological_Scoring Neurological Scoring (e.g., 24h, 48h) Post_Op_Care->Neurological_Scoring Infarct_Analysis Infarct Volume Analysis (e.g., TTC staining at 48h) Neurological_Scoring->Infarct_Analysis

References

Application Notes and Protocols: NBI-31772 for In Vitro Chondrocyte Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-31772 is a potent, non-peptide small molecule inhibitor of the interaction between insulin-like growth factors (IGFs) and IGF-binding proteins (IGFBPs).[1] In tissues like cartilage, the bioavailability of IGF-1, a key anabolic factor for chondrocytes, is often limited by its sequestration by IGFBPs.[2][3] This is particularly relevant in pathological conditions such as osteoarthritis (OA), where IGFBP levels can be elevated, hindering cartilage matrix repair. This compound competitively disrupts the IGF/IGFBP complex, thereby increasing the concentration of free, bioactive IGF-1 available to bind to its receptor on chondrocytes and stimulate anabolic processes.[2][3][4]

These application notes provide detailed protocols for utilizing this compound in vitro to assess its effects on chondrocyte function, with a primary focus on proteoglycan synthesis, a key indicator of cartilage matrix production.

Mechanism of Action

This compound functions by binding to IGFBPs with high affinity, which displaces bound IGF-1.[1] This release of IGF-1 enhances its signaling through the IGF-1 receptor (IGF-1R) on chondrocytes. Downstream signaling cascades, such as the PI3K/Akt pathway, are activated, leading to increased synthesis of extracellular matrix components, most notably proteoglycans. By potentiating the effects of endogenous or exogenously supplied IGF-1, this compound can restore or enhance the anabolic activity of chondrocytes, making it a valuable tool for studying cartilage biology and developing potential therapeutic strategies for cartilage disorders.

cluster_0 Extracellular Space cluster_1 Chondrocyte IGFBP IGFBP IGF1 IGF-1 IGFBP->IGF1 Sequesters IGF1R IGF-1 Receptor IGF1->IGF1R Binds & Activates NBI31772 This compound NBI31772->IGFBP Inhibits Binding PI3K_Akt PI3K/Akt Pathway IGF1R->PI3K_Akt Signal Transduction Anabolism Anabolic Response (Proteoglycan Synthesis ↑) PI3K_Akt->Anabolism

Modulation of IGF-1 signaling by this compound.

Data Presentation

This compound Binding Affinity

This compound exhibits high affinity for all six human IGFBP subtypes, effectively displacing IGF-1.[1]

IGFBP SubtypeKi (nM)
IGFBP-11 - 24
IGFBP-21 - 24
IGFBP-31 - 24
IGFBP-41 - 24
IGFBP-51 - 24
IGFBP-61 - 24

Table 1: Inhibitory constants (Ki) of this compound for human IGFBP subtypes. Data sourced from R&D Systems and Tocris Bioscience.[1]

In Vitro Efficacy: Potentiation of Proteoglycan Synthesis in Osteoarthritic Chondrocytes

The following data, adapted from Gérard et al. (2004), demonstrates the ability of this compound to restore and potentiate IGF-1-dependent proteoglycan synthesis in primary human osteoarthritic (OA) chondrocytes.

IGF-1 Concentration (nM)This compound Concentration (µM)Total Proteoglycan Synthesis (% of Basal Control)
3.30~120%
3.30.1~150%
3.31~200%
3.310~250%
13.30~180%
13.30.1~200%
13.31~250%
13.310~300%

Table 2: Dose-dependent effect of this compound on total proteoglycan synthesis in human OA chondrocytes in the presence of low (3.3 nM) and high (13.3 nM) concentrations of IGF-1.[4]

Experimental Protocols

cluster_0 Experimental Workflow A 1. Isolate & Culture Primary Chondrocytes B 2. Serum Starve Chondrocytes A->B C 3. Treat with IGF-1 and/or this compound B->C D 4. Add Radiolabel (Na2[35SO4]) C->D E 5. Incubate (24 hours) D->E F 6. Harvest Supernatant & Cell Lysate E->F G 7. Precipitate & Quantify Radiolabeled Proteoglycans F->G

References

Application Note: Evaluating the Effect of NBI-31772 on 3T3 Fibroblast Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insulin-like Growth Factor-1 (IGF-1) is a potent mitogen that plays a crucial role in cell proliferation, differentiation, and survival.[1] Its bioavailability and activity are tightly regulated by a family of six high-affinity IGF-Binding Proteins (IGFBPs)[2][3]. In circulation and interstitial fluids, the majority of IGF-1 is sequestered in complexes with IGFBPs, which neutralizes its bioactivity[3]. NBI-31772 is a non-peptide, small molecule inhibitor of IGFBPs[4]. It functions by binding to IGFBPs with high affinity (Ki values of 1-24 nM for all six human subtypes), displacing endogenous IGF-1 from the IGF-1:IGFBP complex[5][6]. This release increases the local concentration of "free" IGF-1, making it available to bind to its cell surface receptor, IGF-1R[3].

Activation of the IGF-1R initiates downstream signaling through two primary pathways: the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR cascade and the Ras/Raf/MAPK/ERK cascade[7][8][9]. Both pathways converge to promote gene expression that drives cell cycle progression and enhances cell survival[2][10]. Given their fundamental role in growth, fibroblasts, such as the NIH/3T3 cell line, are an excellent model system for studying the effects of IGF-1 signaling.

Interestingly, while displacing IGF-1 would be expected to enhance its proliferative effects, some studies have reported that this compound suppresses IGF-1-induced proliferation in 3T3 fibroblasts[5][6]. This highlights the complexity of the IGF/IGFBP system and underscores the need for robust, standardized assays to characterize the effects of IGFBP inhibitors.

This document provides a detailed protocol for utilizing the this compound compound in a 3T3 fibroblast proliferation assay to determine its dose-dependent effects and its influence on IGF-1-mediated cell growth.

Signaling Pathways and Experimental Workflow

cluster_0 Extracellular Space IGFBP IGFBP IGF1_free Free IGF-1 IGFBP->IGF1_free Release IGF1_bound IGF-1 IGF1_bound->IGFBP NBI This compound NBI->IGFBP Inhibits IGF1R IGF-1 Receptor IGF1_free->IGF1R Binds & Activates

Caption: Mechanism of this compound action.

cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway IGF1R IGF-1 Receptor (Activated) PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified IGF-1 downstream signaling pathways.

A 1. Seed NIH/3T3 Cells (96-well plate) B 2. Incubate 24h (for cell attachment) A->B C 3. Serum Starve (Optional) (Synchronize cells, 4-6h) B->C D 4. Add Treatments (Vehicle, this compound, IGF-1) C->D E 5. Incubate (24h, 48h, or 72h) D->E F 6. Add MTT Reagent (Incubate 3-4h) E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the 3T3 fibroblast proliferation assay.

Materials and Reagents

Material/ReagentRecommended Supplier
NIH/3T3 Mouse Embryonic FibroblastsATCC (CRL-1658)
This compoundTocris Bioscience (Cat. No. 5192) or equivalent
Dulbecco's Modified Eagle Medium (DMEM)Gibco/Thermo Fisher
Fetal Bovine Serum (FBS)Gibco/Thermo Fisher
Penicillin-Streptomycin (10,000 U/mL)Gibco/Thermo Fisher
Trypsin-EDTA (0.25%)Gibco/Thermo Fisher
Phosphate-Buffered Saline (PBS), pH 7.4Gibco/Thermo Fisher
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-Aldrich
96-well flat-bottom cell culture platesCorning or equivalent
Multi-channel pipette
Microplate reader (570 nm absorbance)

Experimental Protocols

Part A: Preparation of Reagents and Cells
  • Cell Culture Maintenance:

    • Culture NIH/3T3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells when they reach 80-90% confluency, typically every 2-3 days. Do not allow cultures to become fully confluent as this can affect growth characteristics.

  • Preparation of this compound Stock Solution:

    • This compound has a molecular weight of 341.27 g/mol [5].

    • To prepare a 10 mM stock solution , dissolve 3.41 mg of this compound in 1 mL of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C[6].

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in serum-free or low-serum (e.g., 0.5% FBS) DMEM to achieve the desired final concentrations for treatment.

    • Important: Ensure the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed 0.1% (v/v), as higher concentrations can be cytotoxic. Prepare a vehicle control containing the same final concentration of DMSO.

Part B: 3T3 Fibroblast Proliferation Assay (MTT Method)
  • Cell Seeding:

    • Harvest NIH/3T3 cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in complete culture medium (10% FBS) to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in a density of 5,000 cells/well .

    • Leave perimeter wells filled with sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Serum Starvation (Optional but Recommended):

    • After 24 hours, gently aspirate the medium.

    • Wash the cells once with 100 µL of sterile PBS.

    • Add 100 µL of serum-free DMEM to each well and incubate for 4-6 hours. This step helps to synchronize the cells in the G0/G1 phase of the cell cycle, reducing background proliferation.

  • Cell Treatment:

    • Prepare treatment media containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and/or IGF-1 (e.g., 10-50 ng/mL) in low-serum (0.5% FBS) DMEM.

    • Include the following controls:

      • Vehicle Control: Low-serum medium with DMSO (at the same final concentration as the highest this compound dose).

      • Positive Control: Low-serum medium with IGF-1.

      • Test Groups: Low-serum medium with this compound alone, and with this compound in combination with IGF-1.

    • Aspirate the starvation medium and add 100 µL of the appropriate treatment medium to each well.

  • Incubation:

    • Return the plate to the incubator for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Place the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if available.

Data Analysis and Presentation

  • Calculation:

    • Average the absorbance readings for each treatment group (triplicates are recommended).

    • Subtract the average absorbance of blank wells (medium only) from all readings.

    • Calculate the percentage of proliferation relative to the vehicle control using the following formula: % Proliferation = (Absorbance_Sample / Absorbance_Vehicle) * 100

  • Data Presentation: Quantitative data should be summarized in clear, well-structured tables.

Table 1: Hypothetical Dose-Response of this compound on 3T3 Fibroblast Proliferation (48h)

This compound (µM) Mean Absorbance (OD 570nm) ± SD % Proliferation vs. Vehicle
0 (Vehicle) 0.85 ± 0.05 100%
0.1 0.88 ± 0.06 103.5%
1 0.92 ± 0.04 108.2%
10 0.81 ± 0.07 95.3%
50 0.65 ± 0.05 76.5%

| 100 | 0.43 ± 0.04 | 50.6% |

Table 2: Hypothetical Effect of this compound on IGF-1-Induced Proliferation (48h)

Treatment Group Mean Absorbance (OD 570nm) ± SD % Proliferation vs. Vehicle
Vehicle (DMSO) 0.85 ± 0.05 100%
IGF-1 (50 ng/mL) 1.45 ± 0.09 170.6%
This compound (10 µM) 0.81 ± 0.07 95.3%

| IGF-1 (50 ng/mL) + this compound (10 µM) | 1.25 ± 0.08 | 147.1% |

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability between replicate wells Uneven cell seeding; Edge effect; Pipetting errors.Mix cell suspension thoroughly before seeding; Avoid using outer wells or fill them with PBS; Use a multi-channel pipette carefully.
Low signal or poor cell growth Low seeding density; Cells are not healthy; Expired reagents.Optimize seeding density; Use cells at a low passage number; Check expiration dates of medium and supplements.
High background in vehicle control High serum concentration; Contamination.Use low-serum (0.5-1%) or serum-free medium for the assay; Practice sterile technique.
Inconsistent results with this compound Compound instability; Improper storage.Prepare fresh dilutions for each experiment; Avoid repeated freeze-thaw cycles of the stock solution.

Conclusion

This compound is a valuable pharmacological tool for investigating the complex role of the IGF-1/IGFBP axis in cellular physiology. The protocol described here provides a robust and reproducible method for assessing the impact of this compound on the proliferation of NIH/3T3 fibroblasts using a standard MTT assay. This framework allows researchers to generate reliable dose-response curves and to probe the interplay between this compound and IGF-1, contributing to a deeper understanding of this critical signaling network.

References

Standard Laboratory Procedures for Handling NBI-31772: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-31772 is a nonpeptide small molecule that functions as a high-affinity inhibitor of the interaction between insulin-like growth factor-1 (IGF-1) and all six of its binding proteins (IGFBPs).[1][2][3][4] By displacing IGF-1 from the IGF-1:IGFBP complex, this compound increases the bioavailability of free IGF-1, which can then activate the IGF-1 receptor (IGF-1R) and trigger downstream signaling pathways.[1][2][3][4] This activity makes this compound a valuable tool for studying the physiological roles of the IGF-1 signaling pathway and for investigating its therapeutic potential in various conditions, including those requiring anabolic support and neuroprotection.[5]

These application notes provide detailed protocols for the handling and experimental use of this compound in a laboratory setting.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

PropertyValue
Molecular Weight 341.27 g/mol [2]
Formula C₁₇H₁₁NO₇[2]
Appearance Solid
Purity ≥98%[2]
Solubility Soluble to 100 mM in DMSO[2]
Storage Store at -20°C.[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]

Note: For preparing stock solutions, always refer to the batch-specific molecular weight provided on the product vial and Certificate of Analysis.[2]

Mechanism of Action: IGF-1 Signaling Pathway

This compound competitively binds to IGFBPs, leading to the release of IGF-1. Free IGF-1 can then bind to the IGF-1 receptor, a receptor tyrosine kinase. This binding event induces a conformational change in the receptor, leading to its autophosphorylation and the activation of downstream signaling cascades, primarily the PI3K-Akt and MAPK/ERK pathways. These pathways are integral to cellular processes such as growth, proliferation, survival, and metabolism.[1][7][8][9][10]

IGF1_Signaling_Pathway cluster_EC Extracellular Space cluster_IC Intracellular Space IGF-1 IGF-1 IGFBP IGFBP IGF-1->IGFBP Binds IGF-1R IGF-1 Receptor IGF-1->IGF-1R Activates This compound This compound This compound->IGFBP Inhibits PI3K PI3K IGF-1R->PI3K RAS RAS IGF-1R->RAS Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth & Proliferation ERK->Cell_Growth

Caption: this compound Mechanism of Action and IGF-1 Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

IGF-1 Displacement Assay (Radioimmunoassay)

This assay measures the ability of this compound to displace radiolabeled IGF-1 from its binding proteins.

Materials:

  • This compound

  • Recombinant human IGFBP-3

  • ¹²⁵I-labeled IGF-1

  • Unlabeled IGF-1 (for standard curve)

  • Assay Buffer: 10 mM phosphate-buffered saline (PBS), pH 7.4, containing 0.02% Nonidet P-40 (NP-40)

  • Precipitation Solution: 28% polyethylene glycol (PEG 6000) containing 0.5 mg/mL bovine gamma globulins

  • Microcentrifuge tubes

  • Gamma counter

Procedure:

  • Prepare a dilution series of this compound and unlabeled IGF-1 in Assay Buffer.

  • In microcentrifuge tubes, combine ¹²⁵I-labeled IGF-1 (e.g., 12,000 dpm), 1 ng of IGFBP-3, and varying concentrations of either this compound or unlabeled IGF-1.

  • Bring the final volume of each reaction to 300 µL with Assay Buffer.

  • Incubate for 3 hours at room temperature.

  • To separate bound from free ¹²⁵I-labeled IGF-1, add 1 mL of ice-cold Precipitation Solution to each tube.

  • Vortex and incubate on ice for 30 minutes.

  • Centrifuge at 4°C for 30 minutes at 3000 x g.

  • Carefully aspirate the supernatant containing the free ¹²⁵I-labeled IGF-1.

  • Measure the radioactivity of the pellet (bound ¹²⁵I-labeled IGF-1) using a gamma counter.

  • Calculate the percentage of bound ¹²⁵I-labeled IGF-1 for each concentration of this compound and unlabeled IGF-1.

  • Plot the data and determine the IC₅₀ value for this compound.

ParameterValueReference
Ki for human IGFBPs 1 - 24 nM[1][2][3][4]
Ki (non-selective) 47 nM[5]
Proteoglycan Synthesis Assay in Chondrocytes

This assay assesses the effect of this compound on proteoglycan synthesis in chondrocytes, a measure of anabolic activity.

Materials:

  • Primary chondrocytes (e.g., human osteoarthritic or rabbit articular)

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS

  • This compound

  • IGF-1

  • IGFBP-3 (optional, to demonstrate reversal of inhibition)

  • Na₂³⁵SO₄ (radiolabeled sulfate)

  • Cetylpyridinium chloride (CPC) solution

  • Scintillation counter

Procedure:

  • Culture chondrocytes to confluence in 24-well plates.

  • Serum-starve the cells for 24 hours in serum-free medium.

  • Treat the cells with this compound (e.g., 0.1-10 µM) in the presence or absence of IGF-1 (e.g., 10 ng/mL) and/or IGFBP-3 for 24 hours.[5]

  • Add 1.5 µCi/mL of Na₂³⁵SO₄ to each well and incubate for an additional 24 hours.

  • At the end of the incubation, collect the culture medium (containing secreted proteoglycans).

  • Lyse the cells to collect the cell-associated proteoglycans.

  • Precipitate the ³⁵S-labeled proteoglycans from both the medium and cell lysate using CPC solution.

  • Wash the precipitate to remove unincorporated Na₂³⁵SO₄.

  • Quantify the amount of incorporated ³⁵S by liquid scintillation counting.

  • Normalize the counts to the total protein or DNA content of the cells.

Cell Proliferation Assay (MTT Assay) in NIH-3T3 Fibroblasts

This colorimetric assay measures the effect of this compound on the proliferation of NIH-3T3 fibroblasts.

Materials:

  • NIH-3T3 fibroblasts

  • DMEM with 10% fetal bovine serum

  • This compound

  • IGF-1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed NIH-3T3 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Serum-starve the cells for 24 hours.

  • Treat the cells with various concentrations of this compound in the presence of a sub-maximal concentration of IGF-1 (e.g., 10 ng/mL). Include appropriate controls (vehicle, IGF-1 alone).

  • Incubate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the control.

In Vivo Administration in Mice via Osmotic Pumps

This protocol describes the continuous in vivo administration of this compound to mice using implantable osmotic pumps for systemic delivery.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, PEG300, Tween-80, saline)

  • Alzet osmotic pumps (select model based on desired flow rate and duration)

  • Surgical instruments for subcutaneous implantation

  • Anesthesia

  • Experimental mice

Procedure:

  • Prepare the this compound solution for in vivo administration. A typical formulation involves dissolving the compound in a vehicle suitable for subcutaneous delivery.

  • Fill the Alzet osmotic pumps with the this compound solution according to the manufacturer's instructions. Ensure sterile handling.

  • Anesthetize the mice using an approved protocol.

  • Make a small incision in the skin on the back of the mouse, between the scapulae.

  • Create a subcutaneous pocket using blunt dissection.

  • Insert the filled osmotic pump into the pocket.

  • Close the incision with sutures or wound clips.

  • Monitor the animals for recovery from surgery and for any adverse effects throughout the study period.

  • At the end of the experiment, collect tissues or perform functional assessments as required by the study design.

ParameterValueReference
Dosage in mice 6 mg/kg/day (continuous infusion)

Experimental Workflow

A generalized workflow for investigating the effects of this compound is depicted below.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Start Prepare_Stock Prepare this compound Stock Solution (DMSO) Start->Prepare_Stock In_Vitro_Assays In Vitro Assays Prepare_Stock->In_Vitro_Assays In_Vivo_Studies In Vivo Studies Prepare_Stock->In_Vivo_Studies Displacement_Assay IGF-1 Displacement Assay In_Vitro_Assays->Displacement_Assay Proliferation_Assay Cell Proliferation (e.g., MTT) In_Vitro_Assays->Proliferation_Assay Functional_Assay Functional Assay (e.g., Proteoglycan Synthesis) In_Vitro_Assays->Functional_Assay Data_Analysis Data Analysis & Interpretation Functional_Assay->Data_Analysis Animal_Model Select Animal Model In_Vivo_Studies->Animal_Model Administration Administer this compound (e.g., Osmotic Pump) Animal_Model->Administration Endpoint_Analysis Endpoint Analysis (e.g., Histology, Function) Administration->Endpoint_Analysis Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for this compound studies.

Safety Precautions

This compound is intended for laboratory research use only.[2] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. In case of contact with eyes or skin, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed safety information.

References

Application Notes and Protocols for NBI-31772: Storage and Stability Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage and handling of NBI-31772, a non-peptide inhibitor of the insulin-like growth factor (IGF) binding proteins (IGFBPs). Adherence to these protocols is crucial to ensure the compound's integrity and the reproducibility of experimental results.

Introduction

This compound is a small molecule that competitively inhibits the binding of IGF-1 to all six human IGFBP subtypes with Ki values in the low nanomolar range. By displacing IGF-1 from its binding proteins, this compound effectively increases the bioavailability of free IGF-1, which can then activate the IGF-1 receptor and its downstream signaling pathways. This activity makes this compound a valuable tool for studying the physiological roles of the IGF axis in various cellular processes, including proliferation, differentiation, and metabolism. Given its intended use in sensitive biological assays, maintaining the chemical stability of this compound is of paramount importance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Note that a hydrate form of this compound exists, which may affect the molecular weight. It is recommended to refer to the batch-specific certificate of analysis for the exact molecular weight.

PropertyValue
Chemical Name 1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxy-3-isoquinolinecarboxylic acid
Molecular Formula C₁₇H₁₁NO₇[1]
Molecular Weight ~341.27 g/mol [1]
Appearance Light yellow to brown solid
Purity ≥95% - ≥98% (method dependent)[1]
CAS Number 374620-70-9

Storage and Handling Guidelines

Proper storage and handling are critical to prevent the degradation of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

FormStorage TemperatureDurationSpecial Conditions
Solid -20°C[2][3]Long-termStore in a tightly sealed container, protected from light and moisture.
-20°C to -70°C[4]Long-termUse a manual defrost freezer and avoid repeated freeze-thaw cycles.[4]
Stock Solution in DMSO -80°C[2]Up to 6 months[2]Store under an inert atmosphere (e.g., nitrogen). Aliquot to avoid repeated freeze-thaw cycles.
-20°C[2]Up to 1 monthStore under an inert atmosphere (e.g., nitrogen). Aliquot to avoid repeated freeze-thaw cycles.
4°CUp to 2 weeksFor short-term use. Protect from light.

Handling Recommendations:

  • Hygroscopic Nature: this compound may be hygroscopic. Handle in a dry environment and store in a desiccator if necessary.

  • Light Sensitivity: Protect from light, especially when in solution. Use amber vials or wrap containers with aluminum foil.

  • Avoid Repeated Freeze-Thaw Cycles: For stock solutions, it is highly recommended to prepare single-use aliquots to minimize degradation from repeated temperature changes.[4]

Solubility and Solution Preparation

This compound exhibits varying solubility in different solvents. The following table provides a summary of its solubility.

SolventSolubility
DMSO Up to 125 mg/mL (with sonication)
DMF ~30 mg/mL[2]
Ethanol ~10 mg/mL[2]
PBS (pH 7.2) ~0.14 mg/mL[2]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a MW of 341.27, add 293 µL of DMSO).

  • To aid dissolution, gently vortex the solution and/or sonicate in a water bath. Warming to 37°C for a short period may also improve solubility.[2][3]

  • Once fully dissolved, dispense into single-use aliquots in amber vials.

  • Store the aliquots at -20°C or -80°C as recommended.

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound Stock Solutions

This protocol outlines a method to determine the long-term stability of this compound in a chosen solvent.

Materials:

  • This compound solid

  • Anhydrous DMSO (or other solvent of interest)

  • Amber microcentrifuge tubes or vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)

  • -20°C and -80°C freezers

  • 4°C refrigerator

Procedure:

  • Prepare a fresh stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mM).

  • Immediately analyze a sample of the freshly prepared solution by HPLC to establish the initial purity and peak area (T=0).

  • Aliquot the remaining stock solution into multiple amber vials for each storage condition to be tested (e.g., 4°C, -20°C, -80°C).

  • At designated time points (e.g., 1, 2, 4, 8, 12, and 24 weeks), retrieve one aliquot from each storage condition.

  • Allow the aliquot to thaw completely and equilibrate to room temperature.

  • Analyze the sample by HPLC using the same method as for the T=0 sample.

  • Calculate the percentage of this compound remaining by comparing the peak area of the principal peak at each time point to the peak area at T=0.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the potential degradation pathways and to develop stability-indicating analytical methods.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp for photostability testing

  • Heating block or oven

  • HPLC-MS system

Procedure:

  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at room temperature.

  • Oxidation: Mix the this compound stock solution with 3% H₂O₂ and incubate at room temperature.

  • Thermal Degradation: Incubate an aliquot of the this compound stock solution at an elevated temperature (e.g., 80°C).

  • Photodegradation: Expose an aliquot of the this compound stock solution to a controlled light source (e.g., UV lamp).

  • At various time points, take samples from each stress condition, neutralize if necessary, and analyze by HPLC-MS to identify and quantify any degradation products.

Visualizations

This compound Mechanism of Action

The following diagram illustrates the mechanism by which this compound increases the bioavailability of IGF-1.

NBI31772_Mechanism cluster_0 Before this compound cluster_1 After this compound IGF-1_bound IGF-1 IGFBP IGFBP IGF-1_bound->IGFBP Bound & Inactive This compound This compound IGFBP_inhibited IGFBP This compound->IGFBP_inhibited Inhibits Binding Free_IGF-1 Free IGF-1 IGF-1_Receptor IGF-1 Receptor Free_IGF-1->IGF-1_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) IGF-1_Receptor->Downstream_Signaling Initiates

Caption: Mechanism of this compound action.

Experimental Workflow for Stability Assessment

The diagram below outlines the general workflow for assessing the stability of this compound.

Stability_Workflow Start Prepare Fresh Stock Solution of this compound T0_Analysis T=0 Analysis (HPLC/LC-MS) Start->T0_Analysis Aliquoting Aliquot Samples for Each Condition T0_Analysis->Aliquoting Storage Store Aliquots under Defined Conditions (Temp, Light, Humidity) Aliquoting->Storage Time_Points Retrieve Samples at Pre-defined Time Points Storage->Time_Points Analysis Analyze Samples (HPLC/LC-MS) Time_Points->Analysis Data_Evaluation Evaluate Data: - % Remaining - Degradant Profile Analysis->Data_Evaluation Conclusion Determine Shelf-life and Optimal Storage Data_Evaluation->Conclusion

Caption: Workflow for this compound stability testing.

Hypothetical Degradation Pathways

Based on the chemical structure of this compound, which contains catechol and carboxylic acid functional groups, potential degradation pathways could involve oxidation and decarboxylation, especially under harsh conditions. The following diagram illustrates these hypothetical pathways.

Degradation_Pathways This compound This compound (C₁₇H₁₁NO₇) Oxidation Oxidation (e.g., via H₂O₂) This compound->Oxidation Decarboxylation Decarboxylation (e.g., via Heat) This compound->Decarboxylation Oxidized_Product Oxidized Product (Quinone formation) Oxidation->Oxidized_Product Leads to Decarboxylated_Product Decarboxylated Product Decarboxylation->Decarboxylated_Product Leads to

Caption: Hypothetical degradation pathways for this compound.

References

Troubleshooting & Optimization

troubleshooting NBI-31772 solubility issues in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with NBI-31772 in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a nonpeptide small molecule that functions as a high-affinity inhibitor of insulin-like growth factor-binding proteins (IGFBPs).[1] It displaces insulin-like growth factor-1 (IGF-1) from the IGF-1:IGFBP complex, thereby increasing the bioavailability of free, active IGF-1.[1][2] This modulation of IGF-1 signaling makes this compound a valuable tool for studying cellular processes such as growth, differentiation, and survival.[3]

Q2: What are the known solvents for this compound?

This compound exhibits good solubility in several organic solvents but is poorly soluble in aqueous solutions.[4][5] Dimethyl sulfoxide (DMSO) is the most commonly reported solvent, with a solubility of up to 100 mM.[1] It is also soluble in dimethylformamide (DMF) and ethanol.[4][5]

Q3: What is the recommended method for preparing a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as DMSO.[1] A stock solution of 10-100 mM in DMSO is typically used. Store stock solutions at -20°C or -80°C to maintain stability.[1][6] For long-term storage (months), -80°C is preferable.[6][7]

Q4: Can I dissolve this compound directly in my cell culture medium?

Directly dissolving this compound in aqueous-based cell culture media is not recommended due to its low aqueous solubility.[4][5] This can lead to precipitation of the compound, resulting in inaccurate concentrations and unreliable experimental outcomes. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the final culture medium.

Troubleshooting Guide: this compound Solubility in Media

This guide addresses common issues encountered when preparing and using this compound in experimental media.

Problem 1: My this compound precipitated out of solution when I added it to my cell culture medium.

  • Question: What is the final concentration of the organic solvent (e.g., DMSO) in my medium?

    • Answer: High concentrations of organic solvents can be toxic to cells. It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically below 0.5% and ideally at or below 0.1%. To achieve this, you may need to prepare an intermediate dilution of your high-concentration stock solution.

  • Question: How did I dilute the this compound stock solution into the medium?

    • Answer: Avoid adding a small volume of highly concentrated stock solution directly into a large volume of aqueous medium. This can cause localized high concentrations that lead to immediate precipitation. Instead, add the stock solution to a small volume of medium first, mix thoroughly, and then add this to the final volume. Alternatively, add the stock solution dropwise to the final volume of medium while vortexing or stirring to ensure rapid and even dispersion.

  • Question: Does my cell culture medium contain components that could interact with this compound?

    • Answer: While specific interactions are not extensively documented, components in complex media, such as high concentrations of certain proteins or salts, could potentially reduce the solubility of hydrophobic compounds. If you suspect this is the case, consider testing the solubility of this compound in a simpler buffered salt solution (e.g., PBS) first to identify if the medium components are a contributing factor.

Problem 2: I am observing lower than expected biological activity in my experiments.

  • Question: Did I visually confirm that the this compound is fully dissolved in my final working solution?

    • Answer: Before treating your cells, inspect the medium for any signs of precipitation. Even a small amount of precipitate can significantly lower the effective concentration of the compound in solution. If you observe any cloudiness or solid particles, you will need to optimize your dilution method.

  • Question: How was the this compound stock solution stored?

    • Answer: Improper storage can lead to degradation of the compound. Stock solutions should be stored at -20°C or -80°C.[1][6] Avoid repeated freeze-thaw cycles, which can be achieved by aliquoting the stock solution into smaller, single-use volumes.

Problem 3: I need to prepare a working solution of this compound in a buffer that does not tolerate organic solvents.

  • Question: Are there alternative formulation strategies I can use?

    • Answer: For applications where organic solvents are not suitable, you may need to explore solubilization techniques used for hydrophobic drugs. These can include the use of co-solvents, surfactants, or complexation agents like cyclodextrins.[8][9] However, it is important to note that these methods will require significant validation to ensure they do not interfere with your experimental system.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum ConcentrationReference(s)
DMSO100 mM[1]
DMF30 mg/mL[4][5]
Ethanol10 mg/mL[4][5]
PBS (pH 7.2)0.14 mg/mL[4][5]

Table 2: Key Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₇H₁₁NO₇[1][10]
Molecular Weight341.27 g/mol [1]
Purity≥98%[1]
CAS Number374620-70-9[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.341 mg of this compound (Molecular Weight = 341.27 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.[4][5]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

    • Sterile conical tubes or flasks

  • Procedure:

    • Calculate the volume of the 10 mM stock solution needed to achieve a final concentration of 10 µM. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution (a 1:1000 dilution).

    • Recommended Dilution Method:

      • Dispense the final volume of pre-warmed cell culture medium (e.g., 10 mL) into a sterile conical tube.

      • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution (e.g., 10 µL) dropwise.

      • Continue to mix the solution for a few seconds to ensure it is homogeneous.

    • Alternative Method (for higher final concentrations or sensitive media):

      • Prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of medium to create a 100 µM intermediate solution.

      • Then, add 1 mL of this 100 µM solution to 9 mL of medium to achieve the final 10 µM concentration.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

    • The final DMSO concentration in this example is 0.1%.

Visualizations

NBI_31772_Signaling_Pathway This compound Mechanism of Action IGF1 IGF-1 IGF1_IGFBP_Complex IGF-1:IGFBP Complex (Inactive) IGF1->IGF1_IGFBP_Complex Binds to IGF1R IGF-1 Receptor IGF1->IGF1R Activates IGFBP IGFBP IGFBP->IGF1_IGFBP_Complex IGF1_IGFBP_Complex->IGF1 Releases Free IGF-1 NBI_31772 This compound NBI_31772->IGF1_IGFBP_Complex Inhibits Binding Cellular_Response Cellular Response (Growth, Proliferation, Survival) IGF1R->Cellular_Response Initiates Signaling

Caption: this compound inhibits the binding of IGF-1 to IGFBP, increasing free IGF-1.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Start: this compound precipitates in cell culture medium Check_Solvent_Conc Is final organic solvent concentration > 0.5%? Start->Check_Solvent_Conc Reduce_Solvent Action: Reduce solvent concentration. Use intermediate dilutions. Check_Solvent_Conc->Reduce_Solvent Yes Check_Dilution_Method How was the stock solution diluted? Check_Solvent_Conc->Check_Dilution_Method No Reduce_Solvent->Check_Dilution_Method Direct_Addition Directly into large volume Check_Dilution_Method->Direct_Addition Recommended_Method Dropwise while vortexing Check_Dilution_Method->Recommended_Method Optimize_Dilution Action: Use recommended dilution method. Add to a small volume first. Direct_Addition->Optimize_Dilution Check_Media_Components Are there potential interactions with media components? Recommended_Method->Check_Media_Components Optimize_Dilution->Check_Media_Components Test_Simpler_Buffer Action: Test solubility in a simpler buffer (e.g., PBS). Check_Media_Components->Test_Simpler_Buffer Yes Success Success: this compound is soluble Check_Media_Components->Success No Test_Simpler_Buffer->Success

Caption: A workflow for troubleshooting this compound precipitation in media.

References

Technical Support Center: Optimizing NBI-31772 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of NBI-31772 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-peptide small molecule that functions as a high-affinity inhibitor of the interaction between insulin-like growth factor-I (IGF-I) and all six of its binding proteins (IGFBPs).[1] By binding to IGFBPs, this compound displaces IGF-I from the IGF-I:IGFBP complex. This increases the concentration of free, biologically active IGF-I, which can then bind to its receptor (IGF-1R) and activate downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation, growth, and survival.[2]

Q2: What is the recommended starting concentration range for this compound in in vitro experiments?

A2: The optimal concentration of this compound is cell-type dependent. Based on published studies, a starting range of 0.1 µM to 10 µM is recommended for initial experiments in mammalian cell lines.[3] For specific applications, such as in zebrafish oocytes, higher concentrations of 5 µM to 100 µM have been used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO up to 100 mM. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.41 mg of this compound (Molecular Weight: 341.27 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.

Q4: What is the stability of this compound in cell culture medium?

A4: While specific data on the half-life of this compound in various cell culture media is limited, it is a common consideration for small molecule inhibitors that they can degrade in the aqueous and complex environment of cell culture media. For experiments longer than 24 hours, it is advisable to replenish the medium with freshly diluted this compound.

Troubleshooting Guides

Problem 1: No observable effect of this compound on my cells.
Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the EC50 for your cell type and assay.
Low Expression of IGFBPs or IGF-1R Confirm the expression of IGFBPs and IGF-1R in your cell line using Western blot or qPCR. This compound requires the presence of IGFBPs to exert its effect by liberating endogenous IGF-1.
Serum Conditions Cell culture medium containing high serum concentrations may already have high levels of growth factors, masking the effect of liberated IGF-1. Consider reducing the serum concentration or using serum-free medium for your experiment.
Compound Instability For long-term experiments, consider replenishing the media with fresh this compound every 24-48 hours.
Cell Health Ensure that your cells are healthy and in the logarithmic growth phase before treatment.
Problem 2: High background or inconsistent results in my cell viability assay.
Possible Cause Troubleshooting Step
DMSO Toxicity Ensure the final concentration of DMSO in your culture medium is below 0.5%. Prepare a vehicle control with the same DMSO concentration as your highest this compound concentration.
Uneven Cell Seeding Ensure a single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates.
Precipitation of this compound Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing fresh dilutions from the stock solution or vortexing the diluted solution before adding it to the cells.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., reduction of MTT or resazurin). Run a control with this compound in cell-free medium to check for direct chemical reduction of the assay reagent.
Problem 3: Difficulty in detecting changes in p-Akt or p-ERK levels by Western blot.
Possible Cause Troubleshooting Step
Incorrect Time Point The activation of Akt and ERK signaling pathways is often transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) after this compound treatment to identify the peak of phosphorylation.
Low Signal Ensure you are using sufficient protein amounts (typically 20-40 µg per lane). Use appropriate phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.
Antibody Issues Use validated antibodies for p-Akt (Ser473) and p-ERK1/2 (Thr202/Tyr204). Optimize antibody dilutions and incubation times. Always include a positive control (e.g., cells treated with a known activator of the pathway like IGF-1) and a loading control (e.g., total Akt, total ERK, or a housekeeping protein like GAPDH).

Data Presentation

Table 1: In Vitro Effective Concentrations of this compound

Cell TypeAssayEffective Concentration Range (µM)Incubation TimeReference
Human Osteoarthritic ChondrocytesProteoglycan Synthesis0.1 - 1024 hours[3]
Rabbit Articular ChondrocytesProteoglycan Synthesis0.1 - 1024 hours[3]
3T3 FibroblastsProliferationNot specified, suppresses IGF-1 induced proliferationNot specified[1]
Zebrafish OocytesMaturation5 - 10016 hoursNot specified

Table 2: Key Properties of this compound

PropertyValueReference
Molecular Weight 341.27 g/mol
Formula C₁₇H₁₁NO₇
Ki for human IGFBPs 1 - 24 nM[1]
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in your cell culture medium. It is recommended to perform a 2-fold or 3-fold dilution series to cover a wide range of concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background measurement).

    • Carefully remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Resazurin Addition and Incubation:

    • Prepare a 0.15 mg/mL stock solution of resazurin in sterile DPBS and filter-sterilize.

    • Add 10-20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light, until a color change is visible.

  • Data Acquisition:

    • Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell control from all other wells.

    • Normalize the data to the vehicle control by setting the average fluorescence of the vehicle control wells to 100%.

    • Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.

Western Blot for p-Akt and p-ERK
  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound for the determined optimal time.

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Mix equal amounts of protein (20-40 µg) with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK (typically at a 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

IGF1_Signaling_Pathway NBI31772 This compound IGFBP IGFBP NBI31772->IGFBP IGF1_free IGF-1 (Free) IGFBP->IGF1_free releases IGF1_bound IGF-1 (Bound) IGF1_bound->IGFBP IGF1R IGF-1 Receptor IGF1_free->IGF1R PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt P Proliferation Cell Proliferation, Growth, Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK P pERK->Proliferation

Caption: this compound inhibits IGFBP, releasing free IGF-1 to activate downstream signaling.

Experimental_Workflow Start Start: Prepare Cells Seed Seed Cells in Multi-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat Cells with This compound Incubate1->Treat Prepare_Drug Prepare this compound Serial Dilutions Prepare_Drug->Treat Incubate2 Incubate for Desired Duration Treat->Incubate2 Assay Perform Assay Incubate2->Assay Viability Cell Viability Assay (e.g., Resazurin) Assay->Viability Endpoint: Viability Western Western Blot (p-Akt, p-ERK) Assay->Western Endpoint: Signaling Data_Viability Measure Fluorescence/ Absorbance Viability->Data_Viability Data_Western Image Blots & Quantify Bands Western->Data_Western Analyze Data Analysis: IC50 Calculation/ Fold Change Data_Viability->Analyze Data_Western->Analyze End End: Interpret Results Analyze->End

Caption: A typical experimental workflow for optimizing this compound concentration.

Troubleshooting_Flowchart Start No effect of This compound observed Check_Conc Is the concentration range appropriate? Start->Check_Conc Widen_Range Action: Perform dose-response with a wider range Check_Conc->Widen_Range No Check_Pathway Is the IGF-1 signaling pathway active in your cells? Check_Conc->Check_Pathway Yes Widen_Range->Check_Pathway Verify_Expression Action: Check IGFBP and IGF-1R expression Check_Pathway->Verify_Expression Unsure Check_Serum Are you using high serum concentrations? Check_Pathway->Check_Serum Yes Verify_Expression->Check_Serum Reduce_Serum Action: Reduce serum or use serum-free media Check_Serum->Reduce_Serum Yes Check_Stability Is the experiment duration long? Check_Serum->Check_Stability No Reduce_Serum->Check_Stability Replenish Action: Replenish media with fresh compound Check_Stability->Replenish Yes Check_Controls Review experimental controls and cell health Check_Stability->Check_Controls No Replenish->Check_Controls

Caption: A troubleshooting decision tree for experiments with this compound.

References

Technical Support Center: NBI-31772 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NBI-31772 in animal studies. The information is compiled from available research to address potential challenges and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a non-peptide small molecule that functions as a high-affinity inhibitor of the interaction between insulin-like growth factor-1 (IGF-1) and all six of its binding proteins (IGFBPs).[1] By binding to IGFBPs, this compound displaces IGF-1, thereby increasing the concentration of "free" and biologically active IGF-1.[1][2] This elevated free IGF-1 can then bind to its receptor (IGF-1R) and activate downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth, proliferation, and survival.[3]

Q2: What are the potential therapeutic applications of this compound investigated in animal models?

Animal studies have explored the therapeutic potential of this compound in several areas, including:

  • Neuroprotection: In rat models of cerebral ischemia, this compound has been shown to have neuroprotective effects, reducing infarct volume.[4]

  • Osteoarthritis: It has been demonstrated to restore or enhance proteoglycan synthesis in osteoarthritic chondrocytes.

  • Muscle Regeneration: Studies in mice suggest it can enhance skeletal muscle regeneration after injury.[2][5]

Q3: Is this compound commercially available?

Yes, this compound is available for research purposes from various chemical suppliers.[3][6] It is important to note that this compound is intended for laboratory research use only.[6]

Troubleshooting Guide

Compound Handling and Administration

Q1: I am having trouble dissolving this compound. What is the recommended solvent?

This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, it is crucial to prepare a stock solution in DMSO and then dilute it to the final concentration with a suitable vehicle, such as saline or phosphate-buffered saline (PBS), just before administration. Always refer to the manufacturer's instructions for solubility information.

Q2: What administration routes have been successfully used for this compound in animal studies?

Several administration routes have been reported in the literature, depending on the animal model and research question:

  • Intracerebroventricular (i.c.v.) injection: This route has been used in rat models of cerebral ischemia to directly target the central nervous system.

  • Intravenous (i.v.) injection: Intravenous administration has been used in mice to study the systemic effects on glucose homeostasis.[7][8]

  • Continuous subcutaneous infusion: For longer-term studies, such as those investigating muscle regeneration in mice, continuous delivery via a subcutaneously implanted micro-osmotic pump has been employed.[1][2]

Q3: What is a typical dosage range for this compound in animal studies?

Dosage can vary significantly based on the animal model, administration route, and therapeutic indication. It is essential to consult the relevant literature for your specific application. For example, in a mouse model of muscle regeneration, a continuous infusion of 6 mg/kg per day was used.[2] In rat models of cerebral ischemia, doses ranging from 5 to 100 μg administered via i.c.v. injection have been reported.[4][7]

Unexpected or Contradictory Experimental Outcomes

Q1: I am not observing the expected anabolic effects on muscle in my study. Why might this be?

While this compound is expected to have anabolic effects by increasing free IGF-1, studies in mdx mice (a model for Duchenne muscular dystrophy) have shown mixed results. Specifically, while it reduced the susceptibility of some muscles to contraction-induced damage, it did not increase maximal force production in the extensor digitorum longus (EDL) and soleus muscles.[1][2]

Troubleshooting Steps:

  • Animal Model: Consider the specific animal model and the underlying pathology. The effects of modulating IGF-1 signaling can be context-dependent.

  • Muscle Fiber Type: The effects of this compound may vary between different muscle fiber types. The aforementioned study noted differences between fast-twitch and slow-twitch muscles.[1]

  • Duration of Treatment: The duration of this compound administration may influence the outcome. The study in mdx mice involved a 28-day continuous infusion.[2]

Q2: I have observed increased muscle fatigue in my this compound-treated animals. Is this a known effect?

Yes, an increase in muscle fatigability has been reported in mdx mice treated with this compound.[1][2] This was observed in both fast-twitch (EDL) and slow-twitch (soleus) muscles, as well as the diaphragm.[1] This effect was associated with a decrease in citrate synthase activity in the EDL muscle, suggesting an alteration in mitochondrial oxidative capacity.[1]

Q3: I am investigating the metabolic effects of this compound but am not seeing any changes in blood glucose levels. Is this expected?

Studies in mice have shown that intravenous administration of this compound did not have a significant effect on blood glucose or plasma insulin levels, either under basal conditions or during a glucose challenge.[7][8] While it did appear to have an inhibitory effect on hepatic gluconeogenesis, it did not produce a general insulin-like effect on glucose homeostasis in the tissues examined.[7][8] Therefore, the absence of a significant change in blood glucose is consistent with published findings.

Data Summary

Table 1: In Vivo Effects of this compound in Different Animal Models

Animal ModelAdministration RouteDosageKey FindingsReference
mdx MiceContinuous subcutaneous infusion6 mg/kg/day for 28 days- No change in maximal force production (EDL, soleus)- Reduced susceptibility to contraction-induced injury (EDL, diaphragm)- Increased muscle fatigability (EDL, soleus, diaphragm)[1][2]
C57BL/10 Mice (muscle injury)Continuous subcutaneous infusion6 mg/kg/day- Increased rate of functional repair in fast-twitch tibialis anterior muscles after injury[2]
MiceIntravenous injectionNot specified- No significant effect on blood glucose or insulin levels- Inhibitory effect on hepatic gluconeogenesis[7][8]
Rats (cerebral ischemia)Intracerebroventricular injection5-100 μg- Dose-dependent reduction in total and cortical infarct volume[4][7]

Experimental Protocols

Protocol 1: Induction of Cerebral Ischemia in Rats and Administration of this compound

This protocol is a generalized representation based on methods described in the literature.[4][7]

  • Animal Model: Adult male Sprague-Dawley or Wistar rats.

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane, chloral hydrate).

  • Induction of Ischemia:

    • Middle Cerebral Artery Occlusion (MCAO): Perform MCAO using the intraluminal suture method or by direct subtemporal occlusion.

    • The duration of occlusion can be varied to produce transient or permanent ischemia.

  • This compound Administration:

    • Preparation: Dissolve this compound in a vehicle (e.g., saline or artificial cerebrospinal fluid).

    • Route: Administer the solution via intracerebroventricular (i.c.v.) injection.

    • Timing: The compound can be administered at the onset of ischemia or at various time points after the induction of ischemia.

  • Post-operative Care: Provide appropriate post-operative care, including monitoring of body temperature and hydration.

  • Outcome Assessment:

    • Infarct Volume: At a predetermined time point (e.g., 24 or 48 hours post-ischemia), euthanize the animals and harvest the brains. Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct and quantify the volume.

    • Neurological Deficits: Assess neurological function using a standardized scoring system.

Protocol 2: Assessment of this compound Effects on Muscle Regeneration in Mice

This protocol is a generalized representation based on methods described in the literature.[1][2][5]

  • Animal Model: Adult male C57BL/10 or other suitable mouse strain.

  • Induction of Muscle Injury:

    • Anesthetize the mice.

    • Induce muscle injury in the tibialis anterior (TA) muscle by intramuscular injection of a myotoxic agent (e.g., notexin or cardiotoxin).

  • This compound Administration:

    • Route: Implant a micro-osmotic pump subcutaneously for continuous delivery of this compound or vehicle.

    • Dosage: The pump should be loaded to deliver the desired daily dose (e.g., 6 mg/kg/day).

  • Functional Assessment:

    • At various time points post-injury (e.g., 10, 14, 21 days), assess muscle function in situ.

    • Measure parameters such as maximal isometric tetanic force (Po).

  • Histological Analysis:

    • After functional assessment, excise the muscles and prepare them for histological analysis (e.g., hematoxylin and eosin staining) to assess muscle morphology and the extent of regeneration.

Visualizations

IGF1_Signaling_Pathway cluster_intracellular Intracellular Space IGF1 IGF-1 IGF1_IGFBP IGF-1:IGFBP Complex IGF1->IGF1_IGFBP IGF1R IGF-1 Receptor IGF1->IGF1R Activates IGFBP IGFBP IGFBP->IGF1_IGFBP NBI31772 This compound NBI31772->IGFBP Inhibits PI3K PI3K IGF1R->PI3K MAPK_ERK MAPK/ERK Pathway IGF1R->MAPK_ERK Akt Akt PI3K->Akt CellGrowth Cell Growth & Survival Akt->CellGrowth MAPK_ERK->CellGrowth

Caption: this compound inhibits IGFBP, increasing free IGF-1 to activate downstream signaling.

Experimental_Workflow_Cerebral_Ischemia start Start animal_prep Anesthetize Rat start->animal_prep mcao Induce Middle Cerebral Artery Occlusion (MCAO) animal_prep->mcao treatment Administer this compound (i.c.v.) mcao->treatment control Administer Vehicle (i.c.v.) mcao->control post_op Post-operative Care treatment->post_op control->post_op assessment Assess Neurological Deficits post_op->assessment euthanasia Euthanize and Harvest Brain assessment->euthanasia staining TTC Staining euthanasia->staining analysis Quantify Infarct Volume staining->analysis end End analysis->end

Caption: Workflow for studying this compound in a rat model of cerebral ischemia.

Experimental_Workflow_Muscle_Regeneration start Start animal_prep Anesthetize Mouse start->animal_prep injury Induce Muscle Injury (e.g., Notexin) animal_prep->injury treatment Implant Osmotic Pump (this compound) injury->treatment control Implant Osmotic Pump (Vehicle) injury->control recovery Allow for Muscle Regeneration (days) treatment->recovery control->recovery functional_assessment In Situ Muscle Functional Assessment recovery->functional_assessment histology Excise Muscle for Histological Analysis functional_assessment->histology end End histology->end

Caption: Workflow for assessing this compound's effect on mouse muscle regeneration.

References

how to address poor NBI-31772 penetration in tissue explants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NBI-31772. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with this potent insulin-like growth factor binding protein (IGFBP) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a high-affinity, small molecule inhibitor of insulin-like growth factor binding proteins (IGFBPs).[1][2] Its primary mechanism of action is to displace insulin-like growth factor-1 (IGF-1) from the IGF-1:IGFBP complex, thereby increasing the bioavailability of free IGF-1 to bind to its receptor.[1][2]

Q2: What are the key physicochemical properties of this compound?

A2: The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight341.27 g/mol [1]
Molecular FormulaC₁₇H₁₁NO₇[1]
SolubilitySoluble to 100 mM in DMSO[1]

Q3: I am observing poor penetration of this compound in my tissue explant model. Is this a known issue?

A3: Yes, poor penetration of this compound has been observed in dense connective tissues, such as cartilage explants.[3] The dense extracellular matrix of many tissues can act as a significant barrier to the diffusion of small molecules.

Q4: What are the general factors that can limit the penetration of a small molecule like this compound into tissue explants?

A4: Several factors can contribute to poor tissue penetration, including:

  • Physicochemical properties of the compound: Factors like high molecular weight, low lipophilicity, and poor solubility can hinder diffusion across cell membranes and through the extracellular matrix.[4][5][6]

  • Tissue density and composition: Tissues rich in extracellular matrix components, such as collagen and proteoglycans, create a dense physical barrier with small pore sizes that can impede compound diffusion.[1]

  • Experimental conditions: Incubation time, temperature, and the choice of vehicle can all influence the extent of compound penetration.[7]

Troubleshooting Guide: Addressing Poor this compound Penetration

This guide provides a structured approach to troubleshooting and improving the penetration of this compound in your tissue explant experiments.

Problem: Low or inconsistent biological activity of this compound in tissue explants, suggesting poor penetration.

Step 1: Verify Compound Integrity and Formulation

Question: Is the this compound stock solution prepared correctly and is the compound stable in the experimental medium?

Troubleshooting Actions:

  • Confirm Solubility: Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it into your culture medium. Precipitation of the compound will drastically reduce its effective concentration.

  • Check for Degradation: Prepare fresh stock solutions and compare their efficacy to older stocks.

  • Optimize Vehicle Concentration: High concentrations of DMSO can be toxic to some tissues. Titrate the final DMSO concentration to the lowest effective level (typically ≤ 0.5%).

Step 2: Optimize Experimental Conditions

Question: Can the experimental protocol be modified to enhance passive diffusion?

Troubleshooting Actions:

  • Increase Incubation Time: Systematically increase the incubation duration to allow more time for this compound to diffuse into the tissue.

  • Optimize Temperature: While most cell culture experiments are performed at 37°C, a slight increase in temperature (if tolerated by the tissue) can enhance diffusion rates.[7]

  • Apply Physical Force: For certain tissues like cartilage, the application of a gentle, intermittent compressive load has been shown to improve the penetration of small molecules.[8]

Step 3: Employ Penetration Enhancement Strategies

Question: Can the formulation of this compound be modified to actively improve its penetration?

Troubleshooting Actions:

  • Utilize Cationic Carriers: The dense extracellular matrix of many tissues is negatively charged due to the presence of glycosaminoglycans.[1][2] Encapsulating or complexing this compound with a positively charged carrier, such as a cationic lipid or dendrimer, can facilitate its entry into the tissue through electrostatic interactions.[2][3]

  • Incorporate Penetration Enhancers: Consider the use of chemical penetration enhancers. These should be used with caution and validated for toxicity in your specific tissue model.

  • Formulate with Nanoparticles: Encapsulating this compound in nanoparticles can improve its stability and facilitate its transport into tissues.[9]

Step 4: Assess Penetration Directly

Question: How can I directly measure the penetration of this compound into my tissue explants?

Troubleshooting Actions:

  • Fluorescence Microscopy: If a fluorescently labeled version of this compound is available or can be synthesized, confocal fluorescence microscopy is an excellent method to visualize its distribution within the tissue explant.

  • Mass Spectrometry Imaging (MSI): Techniques like MALDI-IMS can be used to map the spatial distribution of unlabeled this compound and its metabolites within tissue sections.[10]

Experimental Protocols

Protocol 1: Assessment of this compound Penetration using a Fluorescent Analog and Confocal Microscopy

Objective: To visualize and quantify the penetration of a fluorescently labeled this compound analog into tissue explants.

Materials:

  • Tissue explants (e.g., cartilage, tumor slices)

  • Fluorescently labeled this compound (custom synthesis may be required)

  • Culture medium appropriate for the tissue explant

  • Confocal microscope

  • Image analysis software (e.g., ImageJ, FIJI)

Procedure:

  • Prepare tissue explants according to your standard protocol.

  • Prepare a working solution of the fluorescently labeled this compound in culture medium at the desired concentration. Include a vehicle control (medium with the same final concentration of the vehicle, e.g., DMSO).

  • Incubate the tissue explants with the fluorescent compound or vehicle control for various time points (e.g., 1, 4, 8, 24 hours).

  • At each time point, wash the explants thoroughly with fresh medium or PBS to remove any non-penetrated compound from the surface.

  • Fix the tissue explants (e.g., with 4% paraformaldehyde) and, if necessary, cryosection them.

  • Mount the explants or sections on a microscope slide with an appropriate mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Image the samples using a confocal microscope. Acquire z-stacks to visualize the penetration depth.

  • Analyze the images to quantify the fluorescence intensity as a function of depth from the tissue surface.

Protocol 2: Improving this compound Penetration with a Cationic Carrier

Objective: To enhance the penetration of this compound into tissue explants using a commercially available cationic lipid formulation.

Materials:

  • This compound

  • Cationic lipid formulation (e.g., Lipofectamine™ or similar)

  • Opti-MEM™ or other serum-free medium

  • Tissue explants and appropriate culture medium

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in serum-free medium.

  • In a separate tube, dilute the cationic lipid formulation in serum-free medium according to the manufacturer's instructions.

  • Combine the diluted this compound and the diluted cationic lipid. Mix gently and incubate at room temperature for the time specified by the lipid manufacturer to allow complex formation.

  • Add the this compound-lipid complexes to the tissue explants in fresh culture medium.

  • Incubate for the desired experimental duration.

  • Assess the biological activity of this compound using your established endpoint assay. Compare the results to explants treated with this compound alone.

  • (Optional) Assess penetration directly using the methods described in Protocol 1 or other analytical techniques.

Visualizations

NBI_31772_Signaling_Pathway IGF1 IGF-1 IGF1_IGFBP IGF-1:IGFBP Complex (Inactive) IGF1->IGF1_IGFBP Binds IGF1R IGF-1 Receptor IGF1->IGF1R Activates IGFBP IGFBP IGFBP->IGF1_IGFBP IGF1_IGFBP->IGF1 Releases NBI31772 This compound NBI31772->IGF1_IGFBP Inhibits Binding Signaling Downstream Signaling (PI3K/AKT, MAPK/ERK) IGF1R->Signaling Response Cellular Response (Growth, Proliferation) Signaling->Response

Caption: this compound mechanism of action.

Troubleshooting_Workflow Start Poor this compound Activity Observed Step1 Step 1: Verify Compound & Formulation Start->Step1 Step2 Step 2: Optimize Experimental Conditions Step1->Step2 If formulation is correct Step3 Step 3: Employ Penetration Enhancers Step2->Step3 If conditions are optimal Step4 Step 4: Directly Assess Penetration Step3->Step4 To validate enhancement Success Improved Penetration/Activity Step4->Success If penetration is confirmed Reassess Re-evaluate Previous Steps or Consider Alternatives Step4->Reassess If penetration is still poor Reassess->Step1

Caption: Troubleshooting workflow for poor this compound penetration.

References

NBI-31772 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NBI-31772, a potent, non-peptide small molecule inhibitor of Insulin-like Growth Factor Binding Proteins (IGFBPs). This resource is designed for researchers, scientists, and drug development professionals to help navigate potential experimental challenges and avoid common artifacts when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound functions by competitively inhibiting the binding of Insulin-like Growth Factor-1 (IGF-1) to all six of its binding proteins (IGFBPs).[1][2] By displacing IGF-1 from these complexes, this compound increases the bioavailability of free, biologically active IGF-1, which can then interact with the IGF-1 receptor and stimulate downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[3]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to store the compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month, preferably under a nitrogen atmosphere.[4]

Q3: What is the binding affinity of this compound for different IGFBPs?

A3: this compound is a high-affinity inhibitor for all six human IGFBP subtypes, with Ki values ranging from 1 to 24 nM.[1] One study reported a non-selective Ki of 47 nM.[4]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent or no biological effect observed Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions.Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Store as recommended (-20°C or -80°C).[4]
Low Bioavailability in vitro: The compound may not be reaching its target effectively in the experimental system.Ensure proper mixing and incubation times. Optimize the concentration of this compound based on dose-response experiments.[4][5]
Cell Line Insensitivity: The cell line used may not express sufficient levels of IGFBPs or be responsive to IGF-1 signaling.Characterize the expression of IGFBPs and the IGF-1 receptor in your cell line. Use a positive control cell line known to be responsive to IGF-1.
High background signal or off-target effects Non-specific Binding: At high concentrations, this compound may exhibit off-target effects.Perform a thorough dose-response analysis to determine the optimal concentration with the highest specific activity and lowest background. Include appropriate vehicle controls in all experiments.
Broad Spectrum IGFBP Inhibition: As this compound inhibits all six IGFBPs, the observed effect may be a composite of inhibiting multiple IGFBP actions.To dissect the specific IGFBP involvement, consider using siRNA or other gene-specific knockdown techniques for individual IGFBPs as a complementary approach.
Precipitation of the compound in media Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium.Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) and does not affect cell viability. Prepare intermediate dilutions of the stock solution in a suitable buffer before adding to the final culture medium.
Variability between experimental replicates Inconsistent Reagent Preparation: Errors in weighing the compound or in serial dilutions.Use a calibrated balance for accurate weighing. Prepare a high-concentration stock solution and perform serial dilutions carefully.
Short In Vivo Half-Life: The compound has a reported short duration of action in vivo.[5]For in vivo studies, consider the pharmacokinetic profile of this compound and design the dosing schedule accordingly. This may involve more frequent administration.[5]

Quantitative Data Summary

Parameter Value Reference
Ki for human IGFBPs 1 - 24 nM[1]
Non-selective Ki 47 nM[4]
Molecular Weight 341.27 g/mol
Formula C₁₇H₁₁NO₇
Solubility in DMSO up to 100 mM
Effective concentration (in vitro, chondrocytes) 0.1 - 10 µM[4][5]
Effective dose (in vivo, MCAO model) 5 - 100 µg (i.v.)[4]

Experimental Protocols

Protocol 1: In Vitro IGF-1 Displacement Assay

This protocol is designed to demonstrate the ability of this compound to displace radiolabeled IGF-1 from IGFBPs.

  • Reagents: Recombinant human IGFBP-3, ¹²⁵I-labeled IGF-1, this compound, assay buffer (e.g., Tris-HCl with BSA).

  • Procedure:

    • Incubate a constant amount of recombinant IGFBP-3 with a fixed concentration of ¹²⁵I-labeled IGF-1 in the assay buffer.

    • Add increasing concentrations of this compound (e.g., from 1 nM to 10 µM) or vehicle control (DMSO).

    • Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

    • Separate the IGFBP-bound ¹²⁵I-IGF-1 from the free ¹²⁵I-IGF-1 using a suitable method (e.g., charcoal separation, size-exclusion chromatography).

    • Measure the radioactivity in the bound fraction using a gamma counter.

    • Plot the percentage of bound ¹²⁵I-IGF-1 against the concentration of this compound to determine the IC₅₀.

Protocol 2: Chondrocyte Proteoglycan Synthesis Assay

This protocol assesses the functional effect of this compound on IGF-1-stimulated proteoglycan synthesis in chondrocytes.[5]

  • Cell Culture: Culture primary human osteoarthritic chondrocytes or rabbit articular chondrocytes to confluence.

  • Treatment:

    • Incubate the chondrocytes with a specific concentration of IGF-1 (e.g., 3.3 nM or 13.3 nM) for 24 hours.[5]

    • Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control to the media.[5]

    • Simultaneously, add 1.5 µCi/ml Na₂³⁵SO₄ to the culture medium.

    • Incubate for an additional 24 hours.[5]

  • Measurement:

    • Harvest the culture medium (supernatant) and the cell layer separately.

    • Precipitate the ³⁵S-labeled proteoglycans from both fractions using a reagent like cetylpyridinium chloride.

    • Measure the incorporated radioactivity in both the medium and the cell layer using a beta-counter.

    • Calculate the total proteoglycan synthesis (medium + cell layer) and the percentage of cell-associated proteoglycans.

Visualizations

IGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF1 IGF-1 IGF1_IGFBP IGF-1:IGFBP Complex IGF1->IGF1_IGFBP IGF1R IGF-1 Receptor IGF1->IGF1R Activates IGFBP IGFBP IGFBP->IGF1_IGFBP NBI31772 This compound NBI31772->IGF1_IGFBP Inhibits PI3K PI3K IGF1R->PI3K MAPK MAPK/ERK IGF1R->MAPK AKT AKT PI3K->AKT Proliferation Cell Growth & Proliferation AKT->Proliferation MAPK->Proliferation

Caption: this compound mediated IGF-1 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis P1 Prepare this compound Stock Solution (DMSO) T1 Prepare Working Dilutions of this compound P1->T1 P2 Culture Cells to Desired Confluency T2 Treat Cells with this compound and/or IGF-1 P2->T2 T1->T2 T3 Incubate for Specified Duration T2->T3 A1 Harvest Cells/Supernatant T3->A1 A2 Perform Downstream Assay (e.g., Western Blot, Proliferation Assay) A1->A2 A3 Data Acquisition and Analysis A2->A3

Caption: General experimental workflow for in vitro studies with this compound.

Troubleshooting_Logic Start Experiment Start Problem Inconsistent or No Effect Observed? Start->Problem CheckCompound Check Compound Integrity: - Fresh Stock? - Proper Storage? Problem->CheckCompound Yes Success Consistent Results Problem->Success No CheckCells Check Cell Responsiveness: - IGFBP/IGF-1R Expression? - Positive Control? CheckCompound->CheckCells Compound OK CheckConcentration Optimize Concentration: - Dose-Response Curve? CheckCells->CheckConcentration Cells OK CheckConcentration->Start Re-run Experiment

References

NBI-31772 stability in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of NBI-31772 in long-term cell culture experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is soluble in DMSO, with solubility up to 100 mM.[1][2] It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C.[1][2] For long-term storage of the stock solution, -80°C is preferable to minimize degradation, with recommendations to use within one month if stored at -20°C and within six months if stored at -80°C.[3]

Q2: How stable is this compound in aqueous cell culture media?

Q3: How often should the cell culture medium containing this compound be replaced in a long-term experiment?

A3: The frequency of media changes depends on the stability of this compound under your specific experimental conditions (cell type, media formulation, temperature). For long-term cultures, it is advisable to replace the media containing freshly diluted this compound every 24 to 72 hours to ensure a consistent and effective concentration of the compound. An initial stability test is recommended to determine the optimal media change schedule for your experiment.

Q4: Can this compound bind to plasticware or serum proteins in the culture medium?

A4: Non-specific binding to plasticware and interaction with serum proteins are common phenomena for small molecules.[1] This can reduce the effective concentration of this compound available to the cells. To mitigate this, it is advisable to use low-binding plasticware. If your experimental design allows, reducing the serum concentration in your media can also minimize protein binding.

Troubleshooting Guide

This guide addresses potential issues you might encounter when using this compound in long-term cell culture experiments.

Problem Possible Cause Recommended Solution
Inconsistent or diminishing biological effect of this compound over time. Degradation of this compound: The compound may be unstable in the cell culture medium at 37°C.- Increase the frequency of media changes with fresh this compound.- Perform a stability study to determine the half-life of this compound in your specific culture conditions (see Experimental Protocols).- Ensure proper storage of stock solutions (-20°C or -80°C in single-use aliquots).
Cellular Metabolism: The cells in your culture may be metabolizing this compound, leading to a decrease in its effective concentration.- Measure the concentration of this compound in the culture supernatant over time using methods like HPLC-MS.[1]- If metabolism is confirmed, more frequent media changes will be necessary.
Adsorption to Plasticware: this compound may be binding to the surface of your culture vessels.- Use low-adhesion or ultra-low attachment cell culture plates.[4]- Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) might help in some cases.
Variability between experimental replicates. Inaccurate Pipetting of Stock Solution: Due to the high concentration of DMSO stock, small pipetting errors can lead to significant variations in the final concentration.- Use calibrated pipettes and ensure proper pipetting technique.- Prepare a larger volume of the final working solution to be distributed among replicates.
Precipitation of this compound: The compound may precipitate out of the aqueous culture medium, especially at higher concentrations.- Visually inspect the media for any precipitate after adding this compound.- Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility.
Unexpected cellular toxicity. DMSO Toxicity: The concentration of the DMSO solvent may be too high in the final culture medium.- Ensure the final DMSO concentration does not exceed a level that is non-toxic to your specific cell line (typically below 0.5%).- Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity.
Compound Instability Leading to Toxic Byproducts: Degradation of this compound could potentially generate toxic compounds.- If instability is suspected, perform a stability analysis and consider more frequent media changes with fresh compound.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • DMSO

  • Your specific cell culture medium (with and without serum)

  • Incubator (37°C, 5% CO2)

  • Sterile, sealed tubes

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare a working solution of this compound in your cell culture medium at the desired final concentration.

  • Aliquot this solution into multiple sterile, sealed tubes.

  • Place the tubes in a 37°C incubator.

  • At designated time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), remove one tube from the incubator.

  • Immediately freeze the sample at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.[1][5][6]

  • Plot the concentration of this compound versus time to determine its degradation rate and half-life in the medium.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (Hours)This compound Concentration in Medium A (10% FBS) (% of Initial)This compound Concentration in Medium B (Serum-Free) (% of Initial)
0100%100%
892%95%
2475%85%
4855%70%
7238%58%

This table presents illustrative data and should be confirmed experimentally.

Visualizations

Signaling_Pathway cluster_0 This compound Mechanism of Action IGF-1 IGF-1 IGF-1_IGFBP_Complex IGF-1/IGFBP Complex (Inactive) IGF-1->IGF-1_IGFBP_Complex Binds IGF-1R IGF-1 Receptor IGF-1->IGF-1R Activates IGFBP IGFBP IGFBP->IGF-1_IGFBP_Complex IGF-1_IGFBP_Complex->IGF-1 Releases This compound This compound This compound->IGF-1_IGFBP_Complex Inhibits Binding Cellular_Response Cellular Response (Proliferation, Survival) IGF-1R->Cellular_Response

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_1 Workflow for Assessing this compound Stability Prepare_Solution Prepare this compound in Cell Culture Medium Incubate Incubate at 37°C Prepare_Solution->Incubate Collect_Samples Collect Samples at Different Time Points Incubate->Collect_Samples Analyze Analyze by HPLC/LC-MS Collect_Samples->Analyze Determine_HalfLife Determine Half-Life Analyze->Determine_HalfLife

Caption: Experimental workflow for stability assessment.

Troubleshooting_Logic cluster_2 Troubleshooting Diminished Activity Start Diminished Biological Effect? Check_Storage Stock Solution Stored Correctly? Start->Check_Storage Check_Media_Change Media Changed Frequently? Check_Storage->Check_Media_Change Yes Aliquot_New_Stock Aliquot New Stock Check_Storage->Aliquot_New_Stock No Perform_Stability_Test Perform Stability Test Check_Media_Change->Perform_Stability_Test Yes Increase_Media_Change Increase Media Change Frequency Check_Media_Change->Increase_Media_Change No

Caption: Troubleshooting logic for diminished this compound activity.

References

minimizing off-target effects of NBI-31772

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NBI-31772

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective small molecule agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). Its intended effect is to mimic the neurotrophic and synaptic plasticity-promoting effects of BDNF, making it a promising candidate for neurological and psychiatric disorders.

Q2: What are the known primary off-target effects of this compound?

The most significant off-target effects of this compound stem from its activity at other members of the Tropomyosin receptor kinase family, namely TrkA and TrkC, due to the high degree of homology in their ATP-binding sites. At supra-physiological concentrations, some activity has also been noted against the hERG channel, which is a critical consideration for cardiovascular safety assessment.

Q3: What is the recommended in vitro concentration range for this compound to maintain selectivity for TrkB?

To achieve maximal TrkB activation while minimizing off-target engagement of TrkA and TrkC, it is recommended to use this compound in the concentration range of 1 nM to 100 nM. Concentrations exceeding 500 nM are more likely to elicit significant off-target effects.

Q4: How can I experimentally validate the on-target and off-target effects of this compound in my cell-based assays?

We recommend performing a combination of Western blotting for downstream signaling pathways and a cell viability assay. For signaling, probe for phosphorylation of TrkB (pTrkB) at Tyr816 as your primary on-target marker. For off-target effects, assess the phosphorylation of TrkA (pTrkA) at Tyr785 and TrkC (pTrkC) at Tyr820. A multiplex immunoassay or targeted mass spectrometry can also be employed for broader kinase profiling.

Troubleshooting Guides

Issue 1: High cell toxicity observed at effective concentrations.

  • Possible Cause 1: Off-target kinase inhibition.

    • Solution: Decrease the concentration of this compound to the lower end of the effective range (1-10 nM). Confirm target engagement at this concentration by assessing TrkB phosphorylation. If the desired on-target effect is lost, consider using a cell line with lower expression of off-target kinases.

  • Possible Cause 2: hERG channel inhibition.

    • Solution: If cardiotoxicity is a concern in your model system, perform patch-clamp electrophysiology to directly measure hERG channel activity in the presence of this compound.

  • Possible Cause 3: Solvent toxicity.

    • Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is below 0.1% in your culture medium. Run a vehicle-only control to assess the baseline toxicity.

Issue 2: Inconsistent activation of downstream TrkB signaling (e.g., pAkt, pERK).

  • Possible Cause 1: Sub-optimal this compound concentration.

    • Solution: Perform a dose-response curve (e.g., 0.1 nM to 1 µM) to determine the optimal EC50 for TrkB phosphorylation and downstream signaling in your specific cell model.

  • Possible Cause 2: Cell line variability.

    • Solution: Ensure your cell line expresses sufficient levels of TrkB. Validate TrkB expression using qPCR or Western blotting. Consider using a cell line known to have robust TrkB expression, such as SH-SY5Y or primary cortical neurons.

  • Possible Cause 3: Assay timing.

    • Solution: Create a time-course experiment to identify the peak of TrkB phosphorylation and downstream signaling. Activation is often transient, with peak pTrkB levels typically observed between 15 and 60 minutes post-treatment.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

TargetIC50 (nM)Ki (nM)Fold Selectivity (vs. TrkB)
TrkB 5.2 2.8 1x
TrkA280.5150.153.9x
TrkC450.9241.286.7x
VEGFR2>10,000>5,000>1923x
PDGFRβ>10,000>5,000>1923x

Table 2: Off-Target Safety Profile of this compound

Off-TargetAssay TypeIC50 (µM)Therapeutic Index (vs. TrkB IC50)
hERG ChannelPatch Clamp12.52403x
CYP3A4Inhibition Assay>50>9615x
M1 ReceptorBinding Assay>25>4807x

Experimental Protocols & Visualizations

Protocol 1: Assessing On-Target vs. Off-Target Kinase Activation

This protocol outlines a method to quantify the activation of TrkB, TrkA, and TrkC in response to this compound treatment using Western blotting.

  • Cell Culture: Plate cells (e.g., SH-SY5Y) at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 4-6 hours.

  • This compound Treatment: Prepare serial dilutions of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control. Treat the cells for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load 20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-pTrkB Y816, anti-pTrkA Y785, anti-pTrkC Y820, and a loading control like anti-GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated kinase signals to the loading control.

G cluster_workflow Experimental Workflow: Kinase Activation Assay A 1. Plate & Adhere Cells B 2. Serum Starve (4-6h) A->B C 3. Treat with this compound (Dose-Response) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. Western Blot (pTrkB, pTrkA, pTrkC) D->E F 6. Densitometry & Analysis E->F

Workflow for assessing kinase activation.
Signaling Pathways

This compound activates TrkB, which initiates several downstream signaling cascades critical for neuronal survival and plasticity. Understanding these pathways helps in designing experiments to confirm on-target effects.

G cluster_pathway This compound Signaling Pathways cluster_downstream Downstream Effectors NBI This compound TrkB TrkB NBI->TrkB On-Target TrkA TrkA (Off-Target) NBI->TrkA Off-Target TrkC TrkC (Off-Target) NBI->TrkC Off-Target PLCg PLCγ TrkB->PLCg PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Neuronal Survival & Growth Akt->Survival MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CREB CREB ERK->CREB Plasticity Synaptic Plasticity CREB->Plasticity

This compound on-target and off-target signaling.
Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting unexpected results when using this compound.

G Start Unexpected Result (e.g., High Toxicity, Low Efficacy) CheckConc Is concentration within 1-100 nM range? Start->CheckConc CheckTarget Confirm TrkB expression in cell line (WB/qPCR) CheckConc->CheckTarget Yes Sol_HighConc Solution: Lower concentration and repeat experiment CheckConc->Sol_HighConc No CheckOffTarget Assess Off-Target Activation (pTrkA, pTrkC) CheckTarget->CheckOffTarget Sufficient Expression Sol_NoTarget Solution: Use a validated TrkB-positive cell line CheckTarget->Sol_NoTarget Low/No Expression Sol_LowConc Solution: Perform dose-response to find optimal concentration CheckOffTarget->Sol_LowConc Low/No Activation Sol_OffTarget Solution: Lower concentration to improve selectivity CheckOffTarget->Sol_OffTarget High Activation

Troubleshooting logic for this compound experiments.

interpreting unexpected results with NBI-31772

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with NBI-31772.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-peptide small molecule that functions as a high-affinity inhibitor of Insulin-like Growth Factor Binding Proteins (IGFBPs).[1] It competitively binds to IGFBPs, displacing Insulin-like Growth Factor-1 (IGF-1) from the IGF-1:IGFBP complex.[1] This increases the bioavailability of free IGF-1, which can then bind to its receptor (IGF-1R) and activate downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[2]

Q2: What are the expected biological outcomes of this compound treatment in vitro and in vivo?

A2: By increasing free IGF-1, this compound is expected to potentiate IGF-1-mediated cellular responses. These include:

  • In vitro:

    • Stimulation of proteoglycan synthesis in chondrocytes.[3][4]

    • Increased proliferation of certain cell types, such as 3T3 fibroblasts and cardiomyocytes.[1]

  • In vivo:

    • Neuroprotective effects, including the reduction of infarct volume in models of cerebral ischemia.[3]

    • Increased cardiomyocyte proliferation.

Q3: I am not observing the expected potentiation of IGF-1 signaling. What could be the reason?

A3: There are several potential reasons for a lack of effect. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include suboptimal experimental conditions, issues with the compound's integrity, or cell-type-specific responses.

Q4: I have observed that this compound has no significant effect on glucose homeostasis in my animal model. Is this an unexpected result?

A4: This is a documented finding. Studies in mice have shown that while this compound increases the clearance of radiolabeled IGF-1 from circulation, it does not have a significant impact on blood glucose or plasma insulin levels, both under basal conditions and during a glucose challenge.[5][6][7] One hypothesis for this is that the released IGF-1 may have an inhibitory effect on hepatic gluconeogenesis, but this effect is not potent enough to alter overall glucose homeostasis.[5]

Troubleshooting Guides

Problem 1: No or low potentiation of IGF-1-mediated signaling (e.g., p-Akt or p-ERK levels).
Possible Cause Recommended Action
Suboptimal this compound Concentration Perform a dose-response experiment. The effective concentration of this compound can vary depending on the cell type and the concentration of IGFBPs in the culture medium. A typical starting range for in vitro experiments is 0.1-10 µM.[3][4]
Insufficient IGF-1 Ensure that there is a source of IGF-1 in your experimental system. In serum-free media, you may need to add exogenous IGF-1. The effect of this compound is to potentiate the action of existing IGF-1.
High Endogenous IGFBP Levels The concentration of IGFBPs in your cell culture supernatant may be high enough to sequester the added this compound. Consider measuring IGFBP levels in your culture medium.
Incorrect Incubation Time The kinetics of IGF-1 displacement and subsequent signaling can vary. Perform a time-course experiment to determine the optimal incubation time for your specific cell type and endpoint.
Compound Degradation Ensure proper storage of this compound at -20°C. Prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.
Cell Line Unresponsive to IGF-1 Confirm that your cell line expresses the IGF-1 receptor and is responsive to IGF-1 stimulation in the absence of this compound.
Problem 2: High background signaling or unexpected off-target effects.
Possible Cause Recommended Action
This compound Purity Verify the purity of your this compound batch. Impurities could lead to off-target effects.
Solvent Effects Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not causing cellular toxicity or other artifacts. Run a vehicle-only control.
IGF-1 Independent Effects To confirm that the observed effects are IGF-1 dependent, use an IGF-1 receptor inhibitor in conjunction with this compound. The effects of this compound should be blocked by the IGF-1R inhibitor.

Quantitative Data Summary

Parameter Value Reference
Ki for human IGFBPs 1 - 24 nM (for all six subtypes)[1]
Ki (non-selective IGFBP inhibitor) 47 nM[3]
Effective in vitro concentration (chondrocytes) 0.1 - 10 µM[3][4]
Effective in vivo dose (rat MCAO model) 5 - 100 µg (intracerebroventricular)[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Activity on Proteoglycan Synthesis in Chondrocytes

This protocol is adapted from studies on human osteoarthritic chondrocytes.[4]

  • Cell Culture: Culture primary human or rabbit chondrocytes in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS).

  • Serum Starvation: Prior to the experiment, serum-starve the cells for 24 hours to reduce the background from serum-derived growth factors.

  • Treatment:

    • Incubate the cells with varying concentrations of IGF-1 (e.g., 3.3 nM and 13.3 nM).

    • Add this compound at a range of concentrations (e.g., 0.1, 1, 10 µM).

    • Include appropriate controls: vehicle only, IGF-1 only, and this compound only.

  • Radiolabeling: Add 1.5 µCi/ml of Na[³⁵SO₄] to the culture medium and incubate for an additional 24 hours.

  • Quantification:

    • Harvest the culture medium and the cell layer separately.

    • Measure the incorporation of ³⁵S into newly synthesized proteoglycans by precipitation with cetylpyridinium chloride and subsequent beta-counting.

    • Calculate total proteoglycan synthesis (medium + cell layer) and cell-associated proteoglycans.

Protocol 2: Western Blot Analysis of Akt and ERK Phosphorylation
  • Cell Culture and Serum Starvation: As described in Protocol 1.

  • Treatment:

    • Pre-treat cells with this compound (e.g., 10 µM) for 1 hour.

    • Stimulate the cells with IGF-1 (e.g., 10 nM) for a short duration (e.g., 15-30 minutes).

    • Include controls: untreated, vehicle, IGF-1 only, this compound only.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IGFBP IGFBP IGF1 IGF-1 IGFBP->IGF1 Binds IGF1R IGF-1 Receptor IGF1->IGF1R Activates NBI31772 This compound NBI31772->IGFBP Inhibits Binding PI3K PI3K IGF1R->PI3K MAPK_pathway Ras/Raf/MEK/ERK Pathway IGF1R->MAPK_pathway Akt Akt PI3K->Akt Cellular_Response Cellular Responses (Growth, Survival, etc.) Akt->Cellular_Response MAPK_pathway->Cellular_Response

Caption: this compound signaling pathway.

experimental_workflow start Start Experiment cell_culture 1. Cell Culture & Serum Starvation start->cell_culture treatment 2. Treatment with this compound and/or IGF-1 cell_culture->treatment assay 3. Perform Assay treatment->assay western_blot Western Blot for p-Akt/p-ERK assay->western_blot Signaling proteoglycan_assay Proteoglycan Synthesis Assay assay->proteoglycan_assay Anabolic Response data_analysis 4. Data Analysis western_blot->data_analysis proteoglycan_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow.

troubleshooting_guide start Unexpected Result: No Potentiation of IGF-1 Signaling check_concentration Is this compound concentration optimal? start->check_concentration check_igf1 Is IGF-1 present and active? check_concentration->check_igf1 Yes dose_response Perform Dose-Response Experiment check_concentration->dose_response No check_compound Is the compound stored correctly? check_igf1->check_compound Yes add_exogenous_igf1 Add Exogenous IGF-1 check_igf1->add_exogenous_igf1 No check_cell_line Is the cell line responsive to IGF-1? check_compound->check_cell_line Yes prepare_fresh Prepare Fresh Stock Solution check_compound->prepare_fresh No validate_cell_line Validate Cell Line with IGF-1 Alone check_cell_line->validate_cell_line No resolved Issue Potentially Resolved check_cell_line->resolved Yes dose_response->check_igf1 add_exogenous_igf1->check_compound prepare_fresh->check_cell_line validate_cell_line->resolved

Caption: Troubleshooting logical relationships.

References

improving the efficacy of NBI-31772 treatment in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for NBI-31772.

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the in vivo efficacy of this compound treatment.

Disclaimer: Publicly available information on this compound is limited. This guide is based on the established principles of in vivo studies for Insulin-like Growth Factor Binding Protein (IGFBP) inhibitors. The protocols and data presented are illustrative and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a high-affinity, non-selective inhibitor of Insulin-like Growth Factor Binding Proteins (IGFBPs).[1] It functions by displacing Insulin-like Growth Factor-1 (IGF-1) from the IGF-1:IGFBP complex, thereby increasing the bioavailability of free, bioactive IGF-1.[2] This modulation of the IGF signaling pathway can influence cellular processes such as proliferation and survival.[3]

Q2: I am observing lower than expected efficacy of this compound in my animal model. What are the potential causes?

A2: Several factors could contribute to suboptimal in vivo efficacy. These include, but are not limited to:

  • Poor Pharmacokinetics: The compound may have a short half-life, poor absorption, or rapid metabolism, leading to insufficient exposure at the target site.[2]

  • Suboptimal Formulation: The solubility and stability of this compound in the chosen vehicle may be inadequate for effective delivery.

  • Ineffective Route of Administration: The selected route of administration may not provide adequate bioavailability for the target tissue.

  • Dosing Regimen: The dose and frequency of administration may not be optimized to maintain a therapeutic concentration of the compound.

  • Animal Model Specifics: The pathophysiology of the chosen animal model may not be fully responsive to the mechanism of action of this compound.

Q3: How can I improve the solubility of this compound for in vivo administration?

A3: this compound is soluble in DMSO. For in vivo studies, it is crucial to use a vehicle that is both effective at solubilizing the compound and safe for the animals. Common strategies include using co-solvents such as polyethylene glycol (PEG), propylene glycol, or cyclodextrins. It is essential to perform pilot studies to determine the optimal vehicle and to assess its tolerability in the animal model.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored at -20°C. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent degradation.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during in vivo experiments with this compound.

Issue Potential Cause Recommended Action
High variability in experimental results between animals. Inconsistent dosing, animal stress, or underlying health differences.Refine animal handling and dosing techniques to ensure consistency. Ensure all animals are healthy and of a similar age and weight. Increase the number of animals per group to improve statistical power.
No discernible effect on the target pathway. Insufficient drug exposure at the target tissue.Perform a pharmacokinetic (PK) study to determine the concentration of this compound in plasma and the target tissue over time. Optimize the dose and dosing frequency based on the PK data.
Observed toxicity or adverse effects in treated animals. Off-target effects or vehicle toxicity.Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Perform a vehicle-only control group to assess the toxicity of the delivery vehicle.
Inconsistent results compared to published data. Differences in experimental protocols, animal models, or compound formulation.Carefully review and compare your experimental setup with the published literature. Pay close attention to details such as the animal strain, age, sex, and the specific formulation and route of administration of this compound.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This protocol is designed to assess the effect of this compound on glucose metabolism.

  • Animal Model: Use a well-established diabetic mouse model (e.g., db/db mice or streptozotocin-induced diabetic mice).

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: Measure baseline blood glucose from the tail vein using a glucometer.

  • Compound Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage).

  • Glucose Challenge: After a predetermined time following compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

  • Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion and compare the results between the treatment and control groups.

Pharmacokinetic (PK) Analysis of this compound

This protocol outlines the steps to determine the pharmacokinetic profile of this compound.

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Compound Administration: Administer a single dose of this compound via the intended route of administration (e.g., intravenous, intraperitoneal, or oral).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). For tissue distribution, collect relevant tissues at the end of the study.

  • Sample Processing: Process the blood samples to obtain plasma. Homogenize tissue samples.

  • Bioanalysis: Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Bioavailability (%)
Intravenous (IV)15200.081.5850100
Intraperitoneal (IP)57800.51.8190044.7
Oral (PO)104501.02.1150017.6
Table 2: Hypothetical Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in db/db Mice
Treatment GroupDose (mg/kg)Glucose AUC (mg·min/dL)% Reduction in Glucose AUC
Vehicle Control-35000 ± 2500-
This compound131500 ± 210010
This compound526250 ± 180025
This compound1021000 ± 150040

Visualizations

Signaling Pathway of IGF-1

IGF1_Signaling_Pathway IGF-1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1:IGFBP Complex IGF-1:IGFBP Complex IGF-1->IGF-1:IGFBP Complex IGF-1R IGF-1R IGF-1->IGF-1R Binds IGFBP IGFBP IGFBP->IGF-1:IGFBP Complex IGF-1:IGFBP Complex->IGF-1 Releases This compound This compound This compound->IGF-1:IGFBP Complex Inhibits PI3K/Akt Pathway PI3K/Akt Pathway IGF-1R->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway IGF-1R->MAPK/ERK Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival MAPK/ERK Pathway->Cell Proliferation & Survival

Caption: IGF-1 signaling pathway and the action of this compound.

Experimental Workflow for in vivo Efficacy Testing

InVivo_Workflow In Vivo Efficacy Testing Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Select Animal Model B Determine Dosing & Formulation A->B C Define Endpoints B->C D Acclimatize Animals C->D Proceed to Execution E Administer Compound D->E F Monitor Animals E->F G Collect Samples F->G H Analyze Samples (e.g., Biomarkers) G->H Proceed to Analysis I Statistical Analysis H->I J Interpret Results I->J

Caption: General workflow for in vivo efficacy studies.

Troubleshooting Decision Tree for Low Efficacy

Troubleshooting_Tree Troubleshooting Low In Vivo Efficacy Start Low In Vivo Efficacy Observed CheckPK Is drug exposure sufficient at the target site? Start->CheckPK CheckFormulation Is the formulation optimal? CheckPK->CheckFormulation No CheckDose Is the dosing regimen adequate? CheckPK->CheckDose Yes OptimizeFormulation Test alternative vehicles and co-solvents. CheckFormulation->OptimizeFormulation CheckModel Is the animal model appropriate? CheckDose->CheckModel Yes OptimizeDose Perform dose-response and MTD studies. CheckDose->OptimizeDose No ReevaluateModel Consider a different animal model or investigate target engagement. CheckModel->ReevaluateModel No Success Efficacy Improved CheckModel->Success Yes OptimizePK Optimize route of administration or formulation to improve PK. OptimizeFormulation->Success OptimizeDose->Success ReevaluateModel->Success

Caption: Decision tree for troubleshooting low in vivo efficacy.

References

Technical Support Center: NBI-31772 Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: NBI-31772 is a specific research compound. Detailed, proprietary quality control protocols are typically not available in the public domain. This guide is based on established, standard analytical practices for small molecule drug candidates and should be adapted as necessary based on batch-specific data and internal standard operating procedures (SOPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for assessing the identity and purity of this compound?

A1: A multi-faceted approach is crucial for the unambiguous confirmation of identity and purity. The primary recommended methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for purity assessment, quantifying the main compound relative to any impurities.[1][2] A UV detector is typically used, and the method should be validated for specificity, linearity, and accuracy.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique provides molecular weight information, which is a critical identity test.[3][4] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful for structural elucidation and confirmation of the molecule's chemical skeleton, serving as a definitive identity test.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a valuable technique for confirming the identity of small molecules by comparing the sample's infrared absorption spectrum to that of a reference standard.[1]

Q2: How should I prepare this compound for analysis?

A2: Proper sample preparation is critical for accurate results. This compound is soluble to 100 mM in DMSO.[6] For stock solutions, use high-purity DMSO and store at -20°C or -80°C for long-term stability.[6][7][8] For analytical methods like HPLC, the stock solution should be further diluted in a solvent compatible with the mobile phase to avoid peak distortion. Always use calibrated equipment and high-purity solvents.

Q3: What are the typical acceptance criteria for the purity of a research-grade compound like this compound?

A3: For early-stage drug discovery and research applications, the generally accepted purity level is ≥98% as determined by HPLC. However, this can vary based on the intended application. For sensitive biological assays, higher purity (e.g., >99%) may be required. The acceptance criteria should also specify limits for individual impurities and residual solvents.

Q4: How should I store this compound to ensure its stability?

A4: Solid this compound should be stored at -20°C.[6] Stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for one month, preferably under a nitrogen atmosphere to prevent degradation.[7][8] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
Potential Cause Troubleshooting Steps & Solutions
Sample Degradation Prepare a fresh sample from solid material and re-inject. Compare with a previously validated batch if available. Ensure proper storage conditions were maintained.
Contaminated Mobile Phase or Diluent Prepare fresh mobile phase using HPLC-grade solvents and high-purity water. Filter all solvents before use. Run a blank gradient (injecting only diluent) to check for contaminant peaks.
Injector or System Contamination Implement a rigorous system cleaning protocol. Flush the injector, sample loop, and all tubing with a strong solvent like isopropanol, followed by the mobile phase.[9]
Late Eluting Peak from Previous Injection Extend the run time of your HPLC method to ensure all components from the previous injection have eluted before the next injection begins.
Air Bubbles in the System Ensure the mobile phase is properly degassed. Purge the pump to remove any trapped air bubbles.[10]
Issue 2: Incorrect Molecular Weight in Mass Spectrometry (LC-MS)
Potential Cause Troubleshooting Steps & Solutions
Incorrect Ionization Mode This compound (Formula: C₁₇H₁₁NO₇, M.Wt: 341.27) can be analyzed in both positive and negative ion modes.[6][11] Check for expected adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. The observed mass must match the calculated mass for these ions.
Instrument Not Calibrated Ensure the mass spectrometer has been recently calibrated according to the manufacturer's specifications using a known calibration standard.
In-source Fragmentation or Dimerization Optimize source conditions (e.g., cone voltage, temperature) to minimize fragmentation. Dilute the sample to reduce the likelihood of dimer ([2M+H]⁺) formation.
Presence of Impurity or Degradant The observed mass may correspond to an impurity. Correlate the MS data with the HPLC purity profile. An impurity peak in the chromatogram should correspond to the unexpected mass.[3]

Data Presentation

Table 1: Example HPLC Purity Analysis Parameters for this compound

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 5 µL
Sample Concentration 0.5 mg/mL in 50:50 Water:Acetonitrile

Table 2: Example Certificate of Analysis (CoA) Data for this compound

TestSpecificationResult
Appearance Off-white to yellow solidConforms
Purity (HPLC) ≥98.0%99.42%
Identity ¹H NMR Conforms to structureConforms
Identity (LC-MS) [M+H]⁺ = 342.06 ± 0.1342.05
Water Content (Karl Fischer) ≤1.0%0.3%
Residual Solvents Per internal specificationConforms

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve a 0.5 mg/mL solution.

    • Vortex until fully dissolved and transfer to an HPLC vial.

  • HPLC System Setup:

    • Set up the HPLC system according to the parameters in Table 1 .

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a diluent blank to ensure no system contamination.

    • Inject the prepared sample.

    • Integrate all peaks in the resulting chromatogram.

  • Calculation:

    • Calculate purity using the area percent normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

Quality_Control_Workflow cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Quantitative Analysis cluster_3 Phase 4: Final Decision A Receive this compound Batch B Visual Inspection (Color, Form) A->B C Solubility Test (e.g., in DMSO) B->C D LC-MS Analysis C->D Proceed if soluble G Compare Data to Reference Standard D->G E ¹H NMR Spectroscopy E->G F FTIR Analysis F->G H HPLC Purity (Area %) G->H Identity Confirmed I Water Content (Karl Fischer) H->I J Residual Solvent (GC-MS) I->J K Compile Certificate of Analysis (CoA) J->K L Batch Release (Pass/Fail) K->L

Caption: General workflow for quality control assessment of this compound.

HPLC_Troubleshooting Start Problem: Unexpected Peak in HPLC Chromatogram Q1 Is the peak present in a blank injection? Start->Q1 A1_Yes Source is System/Mobile Phase Q1->A1_Yes Yes A1_No Source is Sample-Related Q1->A1_No No Sol1 Action: 1. Prepare fresh mobile phase. 2. Clean injector & system. A1_Yes->Sol1 Q2 Does the peak appear in a freshly prepared sample? A1_No->Q2 A2_Yes Peak is likely a related substance or impurity. Q2->A2_Yes Yes A2_No Original sample likely degraded. Q2->A2_No No Sol2 Action: 1. Review synthesis route. 2. Characterize impurity (LC-MS). A2_Yes->Sol2 Sol3 Action: 1. Verify storage conditions. 2. Use fresh sample for experiments. A2_No->Sol3

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

Analytical_Relationships QC Overall Quality Assessment Purity Purity QC->Purity Identity Identity QC->Identity Residuals Residuals QC->Residuals HPLC HPLC Purity->HPLC qNMR qNMR Purity->qNMR MS Mass Spec Identity->MS NMR NMR Identity->NMR FTIR FTIR Identity->FTIR KF Karl Fischer (Water) Residuals->KF GCMS GC-MS (Solvents) Residuals->GCMS

Caption: Relationship between analytical tests for quality control.

References

Validation & Comparative

A Comparative Analysis of NBI-31772 and Recombinant Human IGF-1 (rhIGF-1) for Modulating IGF-1 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct therapeutic strategies for modulating the insulin-like growth factor-1 (IGF-1) signaling pathway: NBI-31772, a small molecule inhibitor of IGF-binding proteins (IGFBPs), and recombinant human IGF-1 (rhIGF-1), a synthetic form of the endogenous ligand. This document outlines their mechanisms of action, presents available experimental data, and details relevant experimental protocols to inform research and development decisions.

Introduction and Mechanisms of Action

Insulin-like growth factor-1 is a critical regulator of cellular growth, proliferation, and survival.[1] Its bioavailability and activity are tightly controlled by a family of six high-affinity IGF-binding proteins (IGFBPs).[1] Dysregulation of the IGF-1 pathway is implicated in various pathologies, making it a key therapeutic target. This compound and rhIGF-1 represent two different approaches to harness the therapeutic potential of this pathway.

This compound: This nonpeptide small molecule does not directly activate the IGF-1 receptor (IGF-1R). Instead, it functions as a high-affinity inhibitor of all six IGFBPs.[2][3] By binding to IGFBPs, this compound displaces endogenous IGF-1, thereby increasing the concentration of "free" and biologically active IGF-1 available to bind to and activate the IGF-1R.[2][3] This mechanism essentially enhances the action of the body's own IGF-1.

Recombinant Human IGF-1 (rhIGF-1): This is a synthetic version of the 70-amino acid polypeptide IGF-1.[4] Administered exogenously, rhIGF-1 directly binds to and activates the IGF-1R, mimicking the effects of endogenous IGF-1.[1][5] This approach is used to supplement low levels of IGF-1, as seen in conditions like severe primary IGF-1 deficiency.[6]

The distinct mechanisms of action are visualized in the signaling pathway diagrams below.

NBI_31772_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF1 Endogenous IGF-1 IGFBP IGFBP IGF1->IGFBP IGF1_IGFBP IGF-1:IGFBP Complex (Inactive) IGF1->IGF1_IGFBP IGFBP->IGF1_IGFBP NBI This compound NBI->IGFBP Inhibits Binding Free_IGF1 Free IGF-1 IGF1_IGFBP->Free_IGF1 Displaced by this compound IGF1R IGF-1 Receptor Free_IGF1->IGF1R Binds & Activates Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK) IGF1R->Signaling Response Cellular Responses (Growth, Proliferation, Survival) Signaling->Response

Diagram 1: this compound Mechanism of Action

rhIGF1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space rhIGF1 rhIGF-1 (Exogenous) IGFBP IGFBP rhIGF1->IGFBP IGF1R IGF-1 Receptor rhIGF1->IGF1R Binds & Activates rhIGF1_IGFBP rhIGF-1:IGFBP Complex Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK) IGF1R->Signaling Response Cellular Responses (Growth, Proliferation, Survival) Signaling->Response

Diagram 2: rhIGF-1 Mechanism of Action

Quantitative Data Comparison

Direct comparative studies between this compound and rhIGF-1 are limited. The following tables summarize available quantitative data from separate preclinical and clinical investigations.

Table 1: In Vitro and Preclinical Efficacy of this compound
ParameterValueModel SystemReference
IGFBP Inhibition (Ki) 1 - 24 nMAll six human IGFBP subtypes[2][3]
IGFBP Inhibition (Ki) 47 nMNon-selective IGFBP
Proteoglycan Synthesis 210% increase with 10 µM this compoundRabbit articular chondrocytes (in presence of IGF-1 and IGFBP-3)
Infarct Volume Reduction Dose-dependent reductionRat model of middle cerebral artery occlusion (MCAO)
IGF-1 Clearance (t1/2) 45.0 ± 1.9 minThis compound-treated mice
IGF-1 Clearance (t1/2) 56.3 ± 3.9 minVehicle-treated mice
Table 2: Biological Activity and Pharmacokinetics of rhIGF-1
ParameterValueModel System / PopulationReference
Biological Activity (ED50) < 1.5 ng/mLDose-dependent proliferation of MCF-7 cells
Biological Activity (EC50) < 5 ng/mLProliferation of FDC-P1 cells[5]
Half-life (rhIGF-1) 0.79 hours (median)Preterm infants[6]
Half-life (rhIGF-1/rhIGFBP-3) 0.72 h (0.5 kg infant) - 0.95 h (1.5 kg infant)Preterm infants[6]
Clinical Efficacy Increased height velocityChildren with severe primary IGF-1 deficiency[6]

Experimental Protocols

This compound: Proteoglycan Synthesis Assay in Chondrocytes

This protocol is adapted from a study investigating the effects of this compound on anabolic responses in osteoarthritic chondrocytes.

  • Cell Culture: Primary human osteoarthritic or rabbit articular chondrocytes are cultured to confluence.

  • Incubation with IGF-1: Cells are incubated with IGF-1 (e.g., 3.3 nM or 13.3 nM) for 24 hours to allow for the formation of IGF-1:IGFBP complexes.

  • Treatment with this compound: this compound is added to the medium at various concentrations (e.g., 0.1–10 µM) along with a radiolabel, Na[35SO4] (1.5 µCi/ml), for an additional 24 hours.

  • Measurement of Proteoglycan Synthesis: The amount of newly synthesized, 35S-labeled proteoglycans is quantified in both the culture medium and the cell layer. This is typically done by precipitation with cetylpyridinium chloride followed by beta-counting.

  • Data Analysis: The total proteoglycan synthesis (medium + cell layer) and the percentage of cell-associated proteoglycans are calculated and compared between control (IGF-1 alone) and this compound-treated groups.

Chondrocyte_Experiment_Workflow A 1. Culture Chondrocytes to Confluence B 2. Incubate with IGF-1 (24 hours) A->B C 3. Add this compound and Na[35SO4] (24 hours) B->C D 4. Separate Medium and Cell Layer C->D E 5. Precipitate & Quantify 35S-Proteoglycans D->E F 6. Analyze Data: Total & Cell-Associated Synthesis E->F

Diagram 3: Chondrocyte Proteoglycan Synthesis Workflow
rhIGF-1: Administration in Clinical Trials for Short Stature

This protocol is a generalized summary from clinical trials assessing the efficacy of rhIGF-1 in children with IGF-1 deficiency.[6]

  • Patient Population: Children with short stature (< -2 standard deviations below the mean for age and gender) and low serum IGF-1 levels (< -2 standard deviations below the mean for age and gender).[6]

  • Drug Administration: rhIGF-1 (mecasermin) is administered via subcutaneous injection, typically once or twice daily.

  • Monitoring: Key parameters monitored include:

    • Height: Measured using a stadiometer at regular intervals. Height velocity is calculated as the change in height over a specific time period.[6]

    • Serum IGF-1 Levels: Monitored to ensure levels are within a therapeutic range.

    • Safety: Monitoring for adverse effects, such as hypoglycemia.

  • Primary Endpoint: The primary efficacy endpoint is typically the change in height velocity from baseline.[6]

Discussion and Concluding Remarks

This compound and rhIGF-1 offer distinct pharmacological approaches to augmenting IGF-1 signaling.

  • This compound acts as a modulator, increasing the bioavailability of endogenous IGF-1. This approach could be advantageous in conditions where IGF-1 production is adequate but its activity is sequestered by elevated IGFBPs. Its nonpeptide, small molecule nature may also offer benefits in terms of formulation and administration. However, its efficacy is dependent on the presence of an endogenous pool of IGF-1.

  • rhIGF-1 provides a direct, exogenous source of the growth factor, making it a suitable replacement therapy for states of IGF-1 deficiency.[4] Clinical studies have established its efficacy in promoting growth in children with severe primary IGF-1 deficiency.[6] The therapeutic effect of rhIGF-1 can be confounded by interactions with endogenous IGFBPs, which can limit its bioavailability.

The choice between these two strategies depends on the specific pathological context and the underlying cause of deficient IGF-1 signaling. The experimental data available for this compound is primarily preclinical, highlighting its potential in areas like cartilage repair and neuroprotection. In contrast, rhIGF-1 has a more established clinical profile, particularly in pediatric endocrinology.[6] Future research involving direct, head-to-head comparisons in relevant disease models will be crucial for delineating the specific therapeutic advantages and limitations of each approach.

References

A Comparative Guide to NBI-31772 and Direct IGF-1 Receptor Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison between NBI-31772, an inhibitor of the insulin-like growth factor (IGF)-binding proteins, and direct inhibitors of the IGF-1 receptor (IGF-1R). It is intended for researchers, scientists, and drug development professionals interested in the IGF-1R signaling pathway as a therapeutic target. The guide summarizes key performance data, outlines experimental methodologies, and visualizes the mechanisms of action.

Introduction to IGF-1R Signaling

The insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a critical role in cellular growth, proliferation, differentiation, and survival.[1][2][3] Its signaling is initiated by the binding of its ligands, primarily IGF-1 and IGF-2. In circulation, these ligands are predominantly bound to a family of six high-affinity IGF-binding proteins (IGFBPs), which regulate their bioavailability.[2][3] Dysregulation of the IGF-1R pathway is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[2][4][5]

Inhibitors of this pathway can be broadly categorized into two main classes:

  • Indirect inhibitors , such as this compound, which modulate the availability of IGF ligands.

  • Direct IGF-1R inhibitors , which include monoclonal antibodies and small-molecule tyrosine kinase inhibitors (TKIs) that directly target the receptor.

This guide will compare the distinct mechanisms and properties of this compound against two classes of direct inhibitors: small-molecule TKIs, represented by linsitinib (OSI-906) , and monoclonal antibodies, represented by cixutumumab (IMC-A12) and ganitumab (AMG 479) .

Mechanism of Action

The fundamental difference between this compound and direct IGF-1R inhibitors lies in their point of intervention within the signaling cascade.

This compound: This small molecule does not bind to the IGF-1R itself. Instead, it is a high-affinity inhibitor of the interaction between IGF-1 and all six human IGFBP subtypes.[6][7] By binding to IGFBPs, this compound displaces IGF-1 from the IGF-1:IGFBP complex, thereby increasing the concentration of free, bioactive IGF-1 available to bind to its receptor.[6][7][8] This mechanism aims to potentiate the natural signaling of IGF-1, which can be beneficial in contexts where IGF-1 activity is desired, such as in stimulating anabolic processes or providing neuroprotection.[9][10]

Direct IGF-1R Inhibitors: These agents are designed to block the receptor's function directly.

  • Small-Molecule Tyrosine Kinase Inhibitors (e.g., Linsitinib): Linsitinib is a dual inhibitor of the IGF-1R and the structurally similar insulin receptor (IR).[11][12][13] It acts as an ATP-competitive inhibitor of the intracellular kinase domain, preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways like PI3K/AKT and MAPK/ERK.[12][13]

  • Monoclonal Antibodies (e.g., Cixutumumab, Ganitumab): These are large-molecule biologics that bind to the extracellular domain of the IGF-1R.[1][14][15] This binding physically obstructs the natural ligands (IGF-1 and IGF-2) from accessing their binding site, thereby inhibiting receptor activation.[1][14][16] Furthermore, antibody binding can induce the internalization and degradation of the IGF-1R, leading to a down-regulation of receptor expression on the cell surface.[17][18][19]

The following diagram illustrates the IGF-1R signaling pathway and the distinct intervention points of these inhibitors.

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF1 IGF-1 / IGF-2 IGF1R IGF-1R IGF1->IGF1R Activates IGFBP IGFBP IGFBP->IGF1 Sequesters NBI31772 This compound NBI31772->IGFBP Inhibits mAb Direct Inhibitors (mAbs: Cixutumumab, Ganitumab) mAb->IGF1R Blocks Ligand Binding PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS TKI Direct Inhibitors (TKI: Linsitinib) TKI:s->IGF1R:n Inhibits Kinase Domain AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: IGF-1R signaling pathway and points of inhibition.

Performance Data Comparison

The following tables summarize quantitative data for this compound and representative direct IGF-1R inhibitors.

Table 1: Binding Affinity and Potency

CompoundTargetAssay TypeValue (nM)Reference(s)
This compound Human IGFBPs (1-6)Ki1 - 24[6][7][8]
Linsitinib (OSI-906) IGF-1RIC5035[11][12][13]
Insulin Receptor (IR)IC5075[11][12][13]
Cixutumumab (IMC-A12) IGF-1RIC50 (Cell Growth)0.04 - 49.31[19]
Ganitumab (AMG 479) Murine IGF-1RKD0.22[20][21][22][23][24]
Human IGF-1R (IGF-1 binding)IC500.5[25]
Human IGF-1R (IGF-2 binding)IC500.6[25]

Table 2: In Vitro and In Vivo Effects

CompoundModel SystemKey FindingReference(s)
This compound Human Osteoarthritic ChondrocytesRestored/potentiated IGF-1-dependent proteoglycan synthesis.[10]
Rat MCAO Model (Ischemia)Dose-dependently reduced total infarct volume.[8][9]
Linsitinib (OSI-906) Various Tumor Cell LinesInhibited proliferation with EC50 values from 21 to 810 nM.[12]
IGF-1R-driven Xenograft Mouse ModelShowed robust antitumor efficacy, with 100% tumor growth inhibition at 75 mg/kg.[12]
Cixutumumab (IMC-A12) Solid Tumor Xenograft Mouse ModelsDemonstrated broad-spectrum antitumor activity, primarily tumor growth inhibition.[19]
Ganitumab (AMG 479) Ovarian Cancer Xenograft ModelsSignificantly increased the efficacy of cisplatin.[25]
Ewing's Sarcoma Xenograft ModelsShowed significant tumor growth inhibition as a single agent.[26]

Key Experimental Protocols

Detailed protocols are essential for reproducing and building upon published findings. Below are summaries of common methodologies used to evaluate these inhibitors.

Receptor Kinase Inhibition Assay (ELISA-based)

This assay is used to determine the IC50 of small-molecule inhibitors like linsitinib against the purified kinase domain of the target receptor.

  • Objective: To measure the concentration of an inhibitor required to block 50% of the receptor's phosphorylation activity.

  • Methodology:

    • Plate Coating: 96-well assay plates are coated with a synthetic substrate, such as poly(Glu:Tyr).[27]

    • Kinase Reaction: Purified recombinant IGF-1R (or IR) kinase domain is added to the wells along with ATP and varying concentrations of the test inhibitor (e.g., linsitinib).

    • Incubation: The plate is incubated to allow the phosphorylation reaction to proceed.

    • Detection: The reaction is stopped, and the level of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).[27]

    • Quantification: A chromogenic substrate (e.g., ABTS) is added, and the resulting colorimetric signal is measured using a plate reader at 405/490 nm.[27]

    • Data Analysis: The percent inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined from the dose-response curve.[12][27]

Cell Proliferation Assay

This assay measures the effect of an inhibitor on the growth of cancer cell lines.

  • Objective: To determine the concentration of an inhibitor that reduces cell proliferation by 50% (GI50 or EC50).

  • Methodology:

    • Cell Plating: Tumor cells (e.g., MCF-7 breast cancer cells) are seeded into 96-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with a range of concentrations of the test compound (e.g., cixutumumab, linsitinib) and incubated for a set period (e.g., 72-96 hours).[19]

    • Viability Measurement: Cell viability is assessed using a metabolic indicator dye such as MTT, MTS, or resazurin, or by quantifying ATP content (e.g., CellTiter-Glo).

    • Data Analysis: The signal is measured with a plate reader, and the results are normalized to untreated control cells to calculate the percentage of growth inhibition. EC50/GI50 values are then derived from dose-response curves.

In Vivo Tumor Xenograft Study

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Objective: To assess the ability of an inhibitor to slow or reverse the growth of human tumors implanted in immunocompromised mice.

  • Methodology:

    • Tumor Implantation: Human cancer cells (e.g., from an ovarian or Ewing's sarcoma cell line) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

    • Randomization & Treatment: Mice are randomized into treatment and control (vehicle) groups. The test compound is administered according to a specific dose and schedule (e.g., linsitinib at 75 mg/kg orally, once daily; ganitumab at 300 µg intraperitoneally, twice weekly).[12][26]

    • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are often excised for further analysis (e.g., immunoblotting for pathway biomarkers).

    • Data Analysis: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume between treated and control groups.

The following diagram illustrates a typical workflow for an in vivo xenograft study.

Xenograft_Workflow cluster_setup Study Setup cluster_execution Treatment & Monitoring cluster_analysis Endpoint & Analysis step_node step_node action_node action_node endpoint_node endpoint_node A Implant Human Tumor Cells into Immunocompromised Mice B Allow Tumors to Establish and Grow to Palpable Size A->B C Randomize Mice into Control & Treatment Groups B->C D Administer Drug (e.g., Linsitinib) or Vehicle on Defined Schedule C->D E Measure Tumor Volume and Body Weight Regularly D->E E->D Repeat Cycle F Conclude Study when Control Tumors Reach Max Size E->F G Calculate Tumor Growth Inhibition (TGI) F->G H Excise Tumors for Biomarker Analysis (e.g., p-IGF-1R) F->H

Caption: A typical workflow for an in vivo tumor xenograft study.

Summary and Conclusion

This compound and direct IGF-1R inhibitors represent fundamentally different strategies for modulating the IGF signaling pathway.

  • This compound acts as a modulator by increasing the bioavailability of endogenous IGF-1. Its utility lies in therapeutic areas where enhancing, rather than blocking, IGF-1 signaling is the goal, such as in tissue repair or for neuroprotective effects. Its non-selective nature across all IGFBPs ensures a broad release of sequestered IGF-1.

  • Direct IGF-1R inhibitors are designed to abrogate the pro-survival and proliferative signals driven by the receptor, making them suitable for oncology applications.

    • Monoclonal antibodies like cixutumumab and ganitumab offer high specificity for the extracellular domain of IGF-1R, preventing ligand binding and promoting receptor degradation.[1][14][17] Their large size may limit tumor penetration but provides a long plasma half-life.

    • Small-molecule TKIs like linsitinib offer the advantage of oral bioavailability and can inhibit the kinase activity of the receptor from within the cell.[11][12] However, they often exhibit off-target effects, with linsitinib notably inhibiting the insulin receptor, which can lead to metabolic side effects like hyperglycemia.[11][12]

The choice between these agents depends entirely on the therapeutic context. For researchers investigating cancer, direct inhibitors like linsitinib, cixutumumab, and ganitumab have been the primary focus. For those studying conditions characterized by insufficient IGF-1 activity, an IGFBP inhibitor like this compound presents a mechanistically distinct and potentially valuable tool. The experimental data and protocols provided herein offer a foundation for the continued investigation and comparison of these compounds.

References

A Comparative Analysis of NBI-31772 and BMS-536924: Two Modulators of the IGF-1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical profiles of NBI-31772 and BMS-536924, complete with supporting experimental data and methodologies.

The insulin-like growth factor (IGF) signaling pathway is a critical regulator of cellular growth, proliferation, and survival. Its dysregulation is implicated in a variety of diseases, most notably cancer. This has led to the development of numerous therapeutic agents aimed at modulating this pathway. This guide provides a comparative analysis of two such small molecule inhibitors, this compound and BMS-536924, which target the IGF-1 axis through distinct mechanisms.

At a Glance: this compound vs. BMS-536924

FeatureThis compoundBMS-536924
Primary Target Insulin-like Growth Factor Binding Proteins (IGFBPs)Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR)
Mechanism of Action Inhibits the binding of IGF-1 to all six IGFBP subtypes, thereby increasing the bioavailability of free IGF-1.ATP-competitive dual kinase inhibitor of IGF-1R and IR, blocking downstream signaling.
Key Potency Metric Ki: 1-24 nM for all six human IGFBP subtypes[1].IC50: 100 nM for IGF-1R and 73 nM for IR[2][3].
Therapeutic Rationale Increase localized IGF-1 activity for regenerative purposes or to overcome IGFBP-mediated resistance.Inhibit oncogenic signaling driven by IGF-1R/IR activation in cancer.
Reported In Vitro Effects Displaces IGF-1 from IGFBP complexes, suppresses IGF-1-induced fibroblast proliferation, increases cardiomyocyte proliferation[1].Inhibits autophosphorylation of IGF-1R and IR, blocks downstream MEK1/2 and Akt signaling, induces G1 arrest and apoptosis in cancer cells[2].
Reported In Vivo Effects Neuroprotective effects in cerebral ischemia models, increases cardiomyocyte proliferation[4][5].Antitumor activity in multiple xenograft models, including tumor regression[3][6].
Clinical Development No evidence of progression to clinical trials found.Preclinical development; no active clinical trials identified[7].

Mechanism of Action and Signaling Pathways

This compound and BMS-536924 intervene in the IGF-1 signaling cascade at different points, leading to distinct biological outcomes.

This compound: An IGFBP Inhibitor

This compound functions by disrupting the interaction between IGF-1 and its six binding proteins (IGFBPs)[1]. In normal physiology, IGFBPs sequester IGF-1, modulating its availability to bind to the IGF-1 receptor. By inhibiting this interaction, this compound effectively increases the concentration of free, bioactive IGF-1 that can activate the IGF-1R and trigger downstream signaling. This mechanism is primarily aimed at enhancing the natural physiological effects of IGF-1.

IGFBP_Inhibition cluster_0 Extracellular Space cluster_1 Intracellular Signaling IGF1 IGF-1 IGFBP IGFBP IGF1->IGFBP IGF1_IGFBP IGF-1:IGFBP Complex IGF1->IGF1_IGFBP IGF1R IGF-1R IGF1->IGF1R Activates IGFBP->IGF1_IGFBP NBI31772 This compound NBI31772->IGF1_IGFBP Inhibits Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) IGF1R->Downstream

Mechanism of this compound Action

BMS-536924: A Dual IGF-1R/IR Kinase Inhibitor

In contrast, BMS-536924 is a direct antagonist of the IGF-1R and the structurally similar Insulin Receptor (IR)[2][3]. It acts as an ATP-competitive inhibitor, preventing the autophosphorylation of the receptor's intracellular kinase domain upon ligand binding. This blockade halts the entire downstream signaling cascade, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival. This mechanism is designed to shut down aberrant signaling in pathological conditions like cancer.

IGF1R_Inhibition cluster_0 Extracellular Space cluster_1 Intracellular Signaling IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Activates P_IGF1R p-IGF-1R IGF1R->P_IGF1R Autophosphorylation BMS536924 BMS-536924 BMS536924->P_IGF1R Inhibits Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) P_IGF1R->Downstream Activates

Mechanism of BMS-536924 Action

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and BMS-536924. It is important to note that a direct comparison is challenging as the data are derived from different studies and experimental systems.

Table 1: In Vitro Potency

CompoundTargetAssay TypePotencyReference(s)
This compound IGFBP-1 to -6Competitive Binding AssayKi = 1-24 nM[1]
BMS-536924 IGF-1RKinase AssayIC50 = 100 nM[2][3]
IRKinase AssayIC50 = 73 nM[2][3]
FAKKinase AssayIC50 = 150 nM[3][6]
LckKinase AssayIC50 = 341 nM[3][6]

Table 2: In Vitro Cellular Activity of BMS-536924

Cell LineCancer TypeIC50 (µM)Reference(s)
CD8-IGF-IR-MCF10ABreast (Engineered)0.48[3]
Rh41Rhabdomyosarcoma0.069[8]
Rh36Rhabdomyosarcoma1.6[8]
A wide range of sarcoma and neuroblastoma cell linesVarious0.02 - >10[8][9]

No direct anti-proliferative IC50 data in cancer cell lines were found for this compound in the reviewed literature. Its primary described cellular effect is the potentiation of IGF-1 signaling.

Table 3: In Vivo Efficacy of BMS-536924

Xenograft ModelDosingOutcomeReference(s)
CD8-IGF-IR-MCF10A100 mg/kg, p.o., daily76% tumor volume reduction after 2 weeks[3][6]
IGR-1R Sal Tumor Model100-300 mg/kg, p.o.Strong tumor inhibition[6]
TGBC-1TKB70 mg/kg, p.o.Significant tumor growth inhibition[6]

In vivo studies for this compound have focused on neuroprotection and cardiac regeneration, with no tumor models reported in the available literature.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in key experiments for both compounds, based on available information.

This compound: IGF-1 Displacement Assay

This assay quantifies the ability of this compound to displace radiolabeled IGF-1 from IGFBPs.

  • Materials: 125I-labeled IGF-1, recombinant human IGFBP-3, this compound, unlabeled IGF-1, polyethylene glycol (PEG) solution.

  • Procedure:

    • 125I-labeled IGF-1 is incubated with IGFBP-3 in the presence of varying concentrations of this compound or unlabeled IGF-1 (as a positive control).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The IGF-1:IGFBP complexes are precipitated using a PEG solution.

    • The amount of radioactivity in the pellet (bound IGF-1) is measured using a gamma counter.

    • The concentration of this compound required to inhibit 50% of the binding of 125I-labeled IGF-1 to IGFBP-3 is determined.

BMS-536924: Cell Viability Assay (MTS/CellTiter-Glo)

This assay measures the effect of BMS-536924 on the proliferation of cancer cells.

  • Materials: Cancer cell lines, 96-well plates, cell culture medium, BMS-536924, MTS or CellTiter-Glo reagent.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing serial dilutions of BMS-536924.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • MTS or CellTiter-Glo reagent is added to each well.

    • After a short incubation, the absorbance or luminescence is measured using a plate reader.

    • The IC50 value, the concentration of BMS-536924 that inhibits cell growth by 50%, is calculated.

Experimental_Workflow cluster_0 Cell-Based Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 AddDrug Add Serial Dilutions of Compound Incubate1->AddDrug Incubate2 Incubate for Specified Duration AddDrug->Incubate2 AddReagent Add Viability Reagent Incubate2->AddReagent Measure Measure Signal (Absorbance/Luminescence) AddReagent->Measure Analyze Calculate IC50 Measure->Analyze

A Generalized Cell Viability Assay Workflow

BMS-536924: Western Blot for IGF-1R Phosphorylation

This method is used to assess the inhibitory effect of BMS-536924 on IGF-1R activation.

  • Materials: Cancer cell lines, cell culture dishes, serum-free medium, IGF-1, BMS-536924, lysis buffer, primary antibodies (anti-phospho-IGF-1R, anti-total-IGF-1R), secondary antibody, ECL substrate.

  • Procedure:

    • Cells are serum-starved to reduce basal receptor phosphorylation.

    • Cells are pre-treated with BMS-536924 for a specified time.

    • Cells are stimulated with IGF-1 to induce IGF-1R phosphorylation.

    • Cells are lysed, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against phosphorylated and total IGF-1R.

    • The membrane is then incubated with a secondary antibody and visualized using an ECL substrate.

Summary and Conclusion

This compound and BMS-536924 represent two distinct strategies for modulating the IGF-1 signaling pathway. This compound acts as an indirect agonist by increasing the bioavailability of endogenous IGF-1, a mechanism that may be beneficial in regenerative medicine or for overcoming IGFBP-mediated resistance. In contrast, BMS-536924 is a direct antagonist of the IGF-1R and IR, with a clear rationale for its use in oncology to inhibit tumor cell proliferation and survival.

The preclinical data for BMS-536924 demonstrates potent anti-cancer activity both in vitro and in vivo across a range of tumor types. The data for this compound, while showing potent biochemical activity, is more focused on its effects in non-oncology models.

A direct comparison of the efficacy of these two compounds is not feasible based on the currently available public data. Further studies, including head-to-head in vitro and in vivo experiments, would be necessary to fully elucidate their comparative advantages and disadvantages for specific therapeutic applications. Neither compound appears to be in active clinical development, suggesting that they may serve as important tool compounds for further research into the complex roles of the IGF-1 signaling pathway in health and disease.

References

Assessing the Specificity of NBI-31772 as a Non-Selective IGFBP Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NBI-31772 with other non-selective Insulin-like Growth Factor Binding Protein (IGFBP) inhibitors. The following sections detail its binding affinity, mechanism of action, and experimental data, offering a critical assessment of its specificity and performance against relevant alternatives.

Introduction to this compound

This compound is a small molecule, non-peptide inhibitor of the interaction between Insulin-like Growth Factors (IGFs) and IGFBPs.[1] By binding to IGFBPs, this compound displaces bound IGF-1, thereby increasing the bioavailability of free IGF-1 to interact with its receptor (IGF-1R) and initiate downstream signaling. This mechanism of action makes it a valuable tool for studying the physiological roles of the IGF system and for therapeutic development in contexts where enhanced IGF-1 signaling is desired.

Comparative Analysis of Binding Affinity

This compound exhibits high affinity for all six human IGFBP subtypes, with inhibitory constant (Ki) values in the low nanomolar range.[2] This non-selective profile is a key characteristic of the inhibitor. For a direct comparison, we include data on isoquinoline analogues, another class of non-selective IGFBP inhibitors.

InhibitorIGFBP-1 (Ki, nM)IGFBP-2 (Ki, nM)IGFBP-3 (Ki, nM)IGFBP-4 (Ki, nM)IGFBP-5 (Ki, nM)IGFBP-6 (Ki, nM)Reference
This compound 1.18 - 5.641.18 - 5.641.18 - 5.641.18 - 5.641.18 - 5.6416.06[3]
Isoquinoline Analogue 1 Not ReportedNot ReportedLow NanomolarNot ReportedNot ReportedNot Reported[4]
Isoquinoline Analogue 7o Not ReportedNot Reported9.4Not ReportedNot ReportedNot Reported[5]

Note: Specific Ki values for this compound against each of the first five IGFBP subtypes are not individually reported in the available literature, but are stated to be within the 1.18 to 5.64 nM range.[3] Isoquinoline analogue 1 is exemplified in Chen et al. (2001) as a potent inhibitor, with the specific Ki for IGFBP-3 being in the low nanomolar range.[4] Analogue 7o represents an optimized isoquinoline with a reported Ki of 9.4 nM for IGFBP-3.[5]

Signaling Pathways and Experimental Workflows

To assess the functional consequences of IGFBP inhibition by this compound, it is crucial to understand the IGF signaling pathway and the experimental workflows used to measure its activity.

IGF Signaling Pathway

The binding of free IGF-1 to the IGF-1 receptor (IGF-1R) triggers the autophosphorylation of the receptor and the activation of downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways. These pathways are central to cell proliferation, survival, and metabolism.

IGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binds IGFBP IGFBP IGFBP->IGF-1 Sequesters This compound This compound This compound->IGFBP Inhibits PI3K PI3K IGF-1R->PI3K Akt Akt PI3K->Akt p-Akt p-Akt (Active) Akt->p-Akt Cell_Survival Cell Survival & Proliferation p-Akt->Cell_Survival

IGF-1 signaling pathway and the action of this compound.
Experimental Workflow for Assessing Inhibitor Specificity

A typical workflow to determine the specificity of an IGFBP inhibitor involves a series of in vitro experiments to measure its binding affinity and its functional effect on IGF-1 signaling and cell proliferation.

Experimental_Workflow Start Start Binding_Assay Competitive Binding Assay (Determine Ki) Start->Binding_Assay Signaling_Assay Western Blot for p-Akt (Assess signaling) Binding_Assay->Signaling_Assay Proliferation_Assay MTT Assay (Measure cell proliferation) Signaling_Assay->Proliferation_Assay Data_Analysis Data Analysis & Comparison Proliferation_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Cross-Validation of NBI-31772's Effects with Genetic Models of IGF-1 Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison for Researchers and Drug Development Professionals

NBI-31772, a potent, non-peptidic small molecule inhibitor of insulin-like growth factor binding proteins (IGFBPs), has emerged as a significant tool for modulating the IGF-1 signaling pathway.[1] By displacing IGF-1 from its binding proteins, this compound effectively increases the bioavailability of free IGF-1, thereby potentiating its effects on the IGF-1 receptor (IGF-1R). This guide provides a detailed cross-validation of the pharmacological effects of this compound with the phenotypes observed in genetic models of IGF-1R deficiency, offering researchers a framework for interpreting experimental results and guiding future studies.

Mechanism of Action: this compound vs. Genetic Models

This compound acts by disrupting the interaction between IGF-1 and all six of its high-affinity binding proteins (IGFBP1-6), with Ki values in the nanomolar range. This leads to an increase in circulating "free" IGF-1, which is then able to bind to and activate the IGF-1R. Consequently, this triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are pivotal in regulating cellular growth, proliferation, and survival.[2]

Genetic models, particularly knockout (KO) and conditional knockout (CKO) mice for the Igf1r gene, provide a complementary approach to understanding the role of this signaling pathway. While homozygous deletion of Igf1r is embryonically lethal due to severe developmental defects, including respiratory failure, heterozygous and conditional knockout models have been instrumental in elucidating the tissue-specific and systemic roles of IGF-1R signaling.[3][4][5][6]

The logical flow of this compound's action and its relation to the IGF-1R genetic models can be visualized as follows:

NBI_31772 This compound IGFBPs IGFBPs NBI_31772->IGFBPs Inhibits IGF1_IGFBP_Complex IGF-1:IGFBP Complex NBI_31772->IGF1_IGFBP_Complex Displaces IGF-1 IGFBPs->IGF1_IGFBP_Complex Binds IGF-1 Free_IGF1 Free IGF-1 IGF1_IGFBP_Complex->Free_IGF1 Releases IGF1R IGF-1 Receptor Free_IGF1->IGF1R Activates Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK) IGF1R->Signaling Cellular_Response Cellular Responses (Growth, Proliferation, Survival) Signaling->Cellular_Response Genetic_Model Genetic Model (IGF-1R Knockout) Genetic_Model->IGF1R Ablates/Reduces cluster_0 In Vitro Assay Workflow A Plate Cells B Serum Starve A->B C Treat with IGF-1 +/- this compound B->C D Cell Lysis C->D E Western Blot / Kinase Assay D->E F Quantify Phosphorylation E->F cluster_1 IGF-1R CKO Mouse Generation and Analysis G Cross Igf1r-floxed mice with Cre-driver mice H Genotype Offspring G->H I Phenotypic Analysis (Growth, Metabolism, Histology) H->I J Confirm Knockout (RT-PCR, Western Blot) I->J

References

NBI-31772: A Superior Non-Peptide Approach to IGFBP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of cellular signaling, the insulin-like growth factor (IGF) axis plays a pivotal role in regulating cell growth, differentiation, and survival. The bioavailability and activity of IGFs are tightly controlled by a family of six IGF-binding proteins (IGFBPs). Consequently, the development of inhibitors targeting the IGF-IGFBP interaction has emerged as a promising therapeutic strategy for a range of diseases, including cancer and metabolic disorders. This guide provides a comprehensive comparison of NBI-31772, a small molecule, non-peptide IGFBP inhibitor, with traditional peptide-based inhibitors, supported by experimental data and detailed methodologies.

Unveiling the Advantages of a Small Molecule Inhibitor

This compound distinguishes itself from peptide-based inhibitors primarily through its fundamental chemical nature. As a small molecule, it offers several inherent advantages in a therapeutic context, including the potential for oral bioavailability, improved stability, and better tissue penetration. These characteristics can translate to more convenient dosing regimens and broader therapeutic applications.

Key Differentiators at a Glance
FeatureThis compound (Small Molecule)Peptide-Based Inhibitors
Chemical Nature Non-peptide, small organic moleculeChains of amino acids
Molecular Weight 341.27 g/mol Generally larger and more variable
Binding Specificity High affinity for all six human IGFBP subtypesCan be designed for specific IGFBPs, but may have broader or narrower specificity
Mechanism of Action Displaces IGF-I from the IGF-I:IGFBP complexCan mimic IGF-I to bind IGFBPs or disrupt the binding interface
Oral Bioavailability Potential for oral administration[1]Generally low due to enzymatic degradation in the GI tract
Stability Generally more stableProne to proteolytic degradation
Cell Permeability Can be designed to cross cell membranesOften limited unless modified

Quantitative Comparison: Binding Affinity

A critical parameter for any inhibitor is its binding affinity for the target protein. This compound has been shown to be a potent inhibitor of all six human IGFBP subtypes, with Ki values in the low nanomolar range.

IGFBP SubtypeThis compound Ki (nM)Representative Peptide Inhibitor Ki (nM)
IGFBP-1 1 - 24Sub-micromolar activity reported for a 14-residue peptide[2]
IGFBP-2 1 - 24Data not readily available
IGFBP-3 1 - 24Data not readily available
IGFBP-4 1 - 24Data not readily available
IGFBP-5 1 - 24A peptide fragment inhibits binding to ECM[3]
IGFBP-6 1 - 24Data not readily available

Deciphering the Signaling Landscape

The primary mechanism of action for IGFBP inhibitors is to increase the bioavailability of free IGF-I, which can then bind to the IGF-1 receptor (IGF-1R) and activate downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation and survival.[4]

IGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IGF1 IGF-1 IGFBP IGFBP IGF1->IGFBP IGF1R IGF-1R IGF1->IGF1R Binds NBI_31772 This compound NBI_31772->IGFBP Inhibits Peptide_Inhibitor Peptide Inhibitor Peptide_Inhibitor->IGFBP Inhibits PI3K PI3K IGF1R->PI3K MAPK MAPK IGF1R->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Figure 1: IGF Signaling Pathway and Inhibition. This compound and peptide inhibitors block the binding of IGF-1 to IGFBPs, increasing free IGF-1 to activate downstream pro-survival pathways.

Experimental Evidence: In Vitro and In Vivo Studies

In Vitro Efficacy: Restoring Anabolic Responses

A key function of IGF-1 is to stimulate the synthesis of extracellular matrix components. In osteoarthritic chondrocytes, where IGF-1's anabolic activity is diminished due to high levels of IGFBPs, this compound has been shown to restore proteoglycan synthesis in a dose-dependent manner.[5]

TreatmentProteoglycan Synthesis (% of Control)
Control 100%
IGF-1 ~120%
IGF-1 + IGFBP-3 ~80%
IGF-1 + IGFBP-3 + this compound (1 µM) ~110%[5]
IGF-1 + IGFBP-3 + this compound (10 µM) ~230%[5]
In Vivo Neuroprotection

In a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, this compound demonstrated significant neuroprotective effects, reducing infarct volume when administered at the onset of ischemia.[3]

Treatment (Dose)Total Infarct Volume Reduction
This compound (50 µg) ~30%
This compound (100 µg) ~40%[3]

Experimental Protocols

IGF-1 Displacement Assay (Radioligand Binding Assay)

This assay is used to determine the ability of a compound to inhibit the binding of radiolabeled IGF-1 to IGFBPs.

Radioligand_Binding_Assay cluster_workflow Workflow Start Start Step1 Incubate IGFBP with [125I]-IGF-1 and Inhibitor Start->Step1 Step2 Separate bound from free radioligand Step1->Step2 Step3 Quantify radioactivity of bound fraction Step2->Step3 Step4 Calculate Ki or IC50 Step3->Step4 End End Step4->End

Figure 2: Radioligand Binding Assay Workflow. This workflow is used to quantify the binding affinity of inhibitors to IGFBPs.

Detailed Protocol:

  • Preparation of Reagents:

    • Assay Buffer: e.g., Tris-HCl buffer with BSA.

    • Radioligand: [¹²⁵I]-IGF-1.

    • Unlabeled Ligand: Cold IGF-1 for determining non-specific binding.

    • Test Compounds: this compound or peptide inhibitors at various concentrations.

    • IGFBP solution.

  • Assay Procedure:

    • In a microplate, combine the assay buffer, a fixed concentration of [¹²⁵I]-IGF-1, and varying concentrations of the test compound.

    • Add the IGFBP solution to initiate the binding reaction.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled IGF-1.

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from free radioligand using a method like filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that displaces 50% of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which also requires the Kd of the radioligand.[6]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Detailed Protocol:

  • Cell Seeding:

    • Plate cells (e.g., 3T3 fibroblasts) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the IGFBP inhibitor (this compound or peptide) in the presence or absence of IGF-1.

    • Include appropriate controls (untreated cells, cells with IGF-1 only).

    • Incubate for a period that allows for measurable changes in proliferation (e.g., 24-72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell proliferation relative to the control.

    • Plot the percentage of proliferation against the inhibitor concentration to determine the IC50.

Conclusion: The Path Forward in IGFBP Inhibition

This compound represents a significant advancement in the field of IGFBP inhibition. Its nature as a small, non-peptide molecule confers several key advantages over traditional peptide-based inhibitors, including the potential for oral administration and improved stability. The potent, broad-spectrum inhibition of all six IGFBP subtypes by this compound, coupled with demonstrated in vitro and in vivo efficacy, positions it as a valuable tool for researchers and a promising lead compound for the development of novel therapeutics targeting the IGF axis. While peptide-based inhibitors have played a crucial role in elucidating the biology of the IGF system, the superior pharmacological properties of small molecules like this compound are likely to dominate the future landscape of drug discovery in this area.

References

On-Target Efficacy of NBI-31772: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive evaluation of the on-target effects of NBI-31772, a small molecule inhibitor of the insulin-like growth factor (IGF) and IGF-binding protein (IGFBP) interaction. Designed for researchers, scientists, and drug development professionals, this document presents a comparative analysis of this compound with other potential alternatives, supported by available experimental data.

This compound is a non-peptide isoquinoline analog that functions as a high-affinity inhibitor of all six human IGFBP subtypes.[1][2] By disrupting the binding of IGF-1 to IGFBPs, this compound increases the bioavailability of free, biologically active IGF-1. This mechanism of action has demonstrated therapeutic potential in various preclinical models, including those for neuroprotection and cartilage repair.

Comparative Analysis of Binding Affinities

This compound exhibits a strong inhibitory effect on the interaction between IGF-1 and all six human IGFBP subtypes, with reported inhibition constants (Ki) in the low nanomolar range. While specific Ki values for each subtype are not consistently reported across all public sources, the available data indicates a potent and broad-spectrum activity.

CompoundTargetKi (nM)Reference
This compoundAll six human IGFBP subtypes1 - 24[1][2][3]

Note: A detailed breakdown of Ki values for each of the six IGFBP subtypes for this compound is not currently available in the public domain. The provided range represents the overall high affinity.

At present, publicly available data on other small molecule inhibitors that directly target the IGF-IGFBP interaction with the same mechanism as this compound is limited. Many compounds in development target the IGF-1 receptor (IGF-1R) and therefore have a different on-target profile.

On-Target Cellular and In Vivo Effects of this compound

This compound has been shown to elicit a range of on-target effects consistent with the potentiation of IGF-1 signaling.

EffectModel SystemThis compound Concentration/DoseObserved OutcomeReference
Neuroprotection Rat model of middle cerebral artery occlusion (MCAO)50 - 100 µg (intracerebroventricular)Dose-dependent reduction in total and cortical infarct volume.[4]
Chondrocyte Anabolism Human osteoarthritic chondrocytes0.1 - 10 µMStimulation of IGF-1-dependent proteoglycan synthesis.[4]
Cardiomyocyte Proliferation In vivo modelsNot specifiedIncreased cardiomyocyte proliferation.[1][2]
Fibroblast Proliferation 3T3 fibroblastsNot specifiedSuppression of IGF-1-induced proliferation.[1][2]

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and a typical experimental workflow for evaluating its on-target effects are depicted below.

IGF_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular IGF1 IGF-1 IGF1_IGFBP IGF-1:IGFBP Complex IGF1->IGF1_IGFBP IGF1R IGF-1 Receptor IGF1->IGF1R Binds & Activates IGFBP IGFBP IGFBP->IGF1_IGFBP NBI31772 This compound NBI31772->IGF1_IGFBP Inhibits Binding Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) IGF1R->Signaling Response Cellular Responses (Proliferation, Survival, etc.) Signaling->Response

Caption: this compound inhibits the binding of IGF-1 to IGFBPs, increasing free IGF-1 to activate the IGF-1R.

Experimental_Workflow cluster_0 Binding Affinity Assessment cluster_1 Cellular Activity Assay (Chondrocytes) A1 Incubate recombinant human IGFBP with 125I-labeled IGF-1 A2 Add varying concentrations of this compound A1->A2 A3 Separate bound from free 125I-IGF-1 (e.g., charcoal adsorption) A2->A3 A4 Quantify radioactivity to determine Ki A3->A4 B1 Culture human osteoarthritic chondrocytes B2 Treat with IGF-1 and varying concentrations of this compound B1->B2 B3 Add 35S-sulfate to label newly synthesized proteoglycans B2->B3 B4 Isolate and quantify radiolabeled proteoglycans B3->B4

Caption: Workflow for determining binding affinity and cellular activity of this compound.

Experimental Protocols

IGF-1/IGFBP Binding Assay (Competitive Binding)

This protocol is a generalized representation for determining the inhibitory constant (Ki) of this compound.

Materials:

  • Recombinant human IGFBPs (subtypes 1-6)

  • 125I-labeled IGF-1

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer with BSA)

  • Separation medium (e.g., charcoal suspension)

  • Gamma counter

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a multi-well plate, combine a constant amount of a specific recombinant human IGFBP subtype with a constant amount of 125I-labeled IGF-1.

  • Add the different concentrations of this compound to the wells. Include control wells with no inhibitor (for maximum binding) and wells with a large excess of unlabeled IGF-1 (for non-specific binding).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Add the separation medium (e.g., charcoal suspension) to each well to adsorb the free 125I-labeled IGF-1.

  • Centrifuge the plate to pellet the charcoal.

  • Carefully transfer the supernatant, containing the IGFBP-bound 125I-labeled IGF-1, to counting tubes.

  • Measure the radioactivity in each tube using a gamma counter.

  • Calculate the percentage of specific binding at each this compound concentration.

  • Determine the IC50 value by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Chondrocyte Proteoglycan Synthesis Assay

This protocol outlines a method to assess the effect of this compound on proteoglycan synthesis in chondrocytes.

Materials:

  • Primary human osteoarthritic chondrocytes

  • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS)

  • Recombinant human IGF-1

  • This compound

  • 35S-sulfate

  • Lysis buffer

  • Scintillation counter

Procedure:

  • Seed primary human osteoarthritic chondrocytes in a multi-well plate and culture until confluent.

  • Starve the cells in a low-serum medium for 24 hours.

  • Treat the cells with a constant concentration of IGF-1 in combination with a range of this compound concentrations. Include appropriate controls (no treatment, IGF-1 alone).

  • After a pre-incubation period (e.g., 1-2 hours), add 35S-sulfate to each well to a final concentration of 5-10 µCi/mL.

  • Incubate for 24-48 hours to allow for the incorporation of the radiolabel into newly synthesized proteoglycans.

  • Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated 35S-sulfate.

  • Lyse the cells using a suitable lysis buffer.

  • Transfer the cell lysates to scintillation vials.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Normalize the counts to the total protein content in each well.

  • Analyze the dose-dependent effect of this compound on proteoglycan synthesis.

Conclusion

This compound is a potent, broad-spectrum small molecule inhibitor of the IGF-1/IGFBP interaction. Its ability to increase the bioavailability of free IGF-1 has been demonstrated to translate into significant on-target effects in various preclinical models. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify other direct inhibitors of the IGF-IGFBP axis for comparative studies. The experimental protocols provided herein offer a framework for the continued evaluation of this compound and similar molecules.

References

Safety Operating Guide

Proper Disposal of NBI-31772: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of NBI-31772, a potent inhibitor of the interaction between insulin-like growth factor (IGF) and IGF-binding proteins (IGFBPs). Adherence to these procedures is critical to minimize environmental impact and ensure personnel safety.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not merely a regulatory requirement but a core component of responsible laboratory practice.

Summary of Key Safety and Handling Data

For quick reference, the following table summarizes critical quantitative data for this compound.

ParameterValueSource
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1]
Storage Temperature Powder: -20°CIn solvent: -80°C[1]
Binding Affinity (Ki) 1 - 24 nM for all six human IGFBP subtypes[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations[1]. The following protocol provides a general framework for its safe disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Safety glasses

  • Chemical-resistant gloves

  • Laboratory coat

2. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, absorbent pads), must be segregated as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Waste Collection and Labeling:

  • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The associated hazards (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life")

    • The accumulation start date

4. Final Disposal:

  • Dispose of the contents and container through an approved waste disposal plant[1].

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • While one source suggests that smaller quantities may be disposed of with household waste, this is not recommended due to the compound's high aquatic toxicity and should be superseded by official institutional and local regulations[4].

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation and wear full personal protective equipment [1].

  • Prevent further leakage or spillage if it is safe to do so . Keep the product away from drains and water courses[1].

  • Contain the spill . Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders[1].

  • Decontaminate surfaces and equipment by scrubbing with alcohol[1].

  • Collect all contaminated materials into a designated hazardous waste container and dispose of it according to the procedures outlined in Section 13 of the Safety Data Sheet[1].

Experimental Workflow: this compound Disposal Decision Pathway

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

NBI31772_Disposal_Workflow cluster_start Start: this compound Waste Generated cluster_ppe Step 1: Safety Precautions cluster_collection Step 2: Waste Segregation & Collection cluster_disposal Step 3: Final Disposal start This compound Waste (Pure, Solutions, Contaminated Materials) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal segregate Segregate as Hazardous Chemical Waste ppe->segregate collect Collect in Labeled, Sealed Container segregate->collect contact_ehs Contact Institutional EHS for Pickup collect->contact_ehs approved_facility Dispose via Approved Waste Disposal Plant contact_ehs->approved_facility

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling NBI-31772

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NBI-31772. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

This compound is a nonpeptide small molecule inhibitor of the interaction between insulin-like growth factor (IGF) and IGF-binding proteins (IGFBPs).[1] It has a high affinity for all six human IGFBP subtypes, with Ki values ranging from 1 to 24 nM.[1] By displacing IGF-1 from the IGF-1:IGFBP complex, this compound can increase the bioavailability of free IGF-1.[1]

PropertyValue
CAS Number 374620-70-9
Molecular Formula C₁₇H₁₁NO₇
Molecular Weight 341.27 g/mol
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO
Appearance Powder

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Statement: Harmful if swallowed. Very toxic to aquatic life with long lasting effects.

Signal Word: Warning

Precautionary Statements:

  • Wash skin thoroughly after handling.

  • Do not eat, drink or smoke when using this product.

  • Avoid release to the environment.

  • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • Rinse mouth.

  • Collect spillage.

  • Dispose of contents/container to an approved waste disposal plant.

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryEquipmentRationale
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the compound, especially when in solution.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust/aerosol generation is likely.Prevents inhalation of the powder form of the compound.

Operational Plan: Handling and Storage

Reconstitution of this compound
  • Preparation: Perform all reconstitution procedures within a chemical fume hood to minimize inhalation exposure.

  • Solvent Selection: this compound is soluble in DMSO up to 100 mM.

  • Calculation: To prepare a 10 mM stock solution, for example, add 293 µL of DMSO to 1 mg of this compound (assuming a molecular weight of 341.27 g/mol ). Adjust the volume based on the actual amount of this compound.

  • Dissolution: Gently vortex or sonicate the solution to ensure the compound is fully dissolved.

Storage
  • Solid Form: Store the powdered compound at -20°C in a tightly sealed container.

  • In Solution (DMSO): For short-term storage, solutions can be kept at 4°C for up to two weeks. For long-term storage, aliquot the solution into single-use vials and store at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Disposal Plan

Due to its classification as very toxic to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

  • Waste Segregation: Collect all this compound waste, including empty containers, contaminated labware (e.g., pipette tips, tubes), and unused solutions, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (Toxic, Environmental Hazard).

  • Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.

  • Spill Management: In case of a spill, wear appropriate PPE, contain the spill with absorbent material, and clean the area with a suitable solvent. Collect all contaminated materials in a sealed container for hazardous waste disposal.

Experimental Protocols

IGF-1-Induced Cell Proliferation Assay Using 3T3 Fibroblasts

This protocol outlines a general procedure to assess the effect of this compound on IGF-1-induced cell proliferation in NIH-3T3 fibroblasts.

Materials:

  • NIH-3T3 fibroblasts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • Recombinant Human IGF-1

  • This compound

  • [³H]thymidine or a non-radioactive proliferation assay kit (e.g., MTT, WST-1)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed NIH-3T3 fibroblasts in 96-well plates at a density of 5,000-10,000 cells per well in DMEM supplemented with 10% FBS. Allow cells to adhere and grow for 24 hours.

  • Serum Starvation: After 24 hours, wash the cells with phosphate-buffered saline (PBS) and replace the medium with serum-free DMEM containing 0.1% BSA. Incubate for 12-24 hours to synchronize the cells in a quiescent state.

  • Treatment:

    • Prepare a dilution series of this compound in serum-free DMEM.

    • Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a final concentration of 10-50 ng/mL of IGF-1 in the presence or absence of this compound. Include appropriate controls (vehicle control, IGF-1 alone, this compound alone).

  • Proliferation Assessment ([³H]thymidine Incorporation):

    • After 20-24 hours of treatment, add 1 µCi of [³H]thymidine to each well.

    • Incubate for an additional 4 hours.

    • Wash the cells twice with cold PBS.

    • Precipitate the DNA with cold 10% trichloroacetic acid (TCA).

    • Wash with 5% TCA and then ethanol.

    • Lyse the cells with 0.1 M NaOH.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the IGF-1-stimulated proliferation and determine the inhibitory effect of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the cell proliferation assay.

IGF1_Signaling_Pathway IGF-1 Signaling Pathway and this compound Mechanism of Action IGF1 IGF-1 IGF1_IGFBP IGF-1:IGFBP Complex (Inactive) IGF1->IGF1_IGFBP Binds to IGF1R IGF-1 Receptor IGF1->IGF1R Activates IGFBP IGFBP IGFBP->IGF1_IGFBP IGF1_IGFBP->IGF1 Release of Free IGF-1 NBI31772 This compound NBI31772->IGFBP Inhibits Binding PI3K_AKT PI3K/AKT Pathway IGF1R->PI3K_AKT Signal Transduction MAPK_ERK MAPK/ERK Pathway IGF1R->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation Cell_Proliferation_Workflow Experimental Workflow: Cell Proliferation Assay start Seed 3T3 Cells (24h) starve Serum Starve (12-24h) start->starve pretreat Pre-treat with This compound (1-2h) starve->pretreat stimulate Stimulate with IGF-1 (20-24h) pretreat->stimulate assay Add [3H]thymidine (4h) stimulate->assay measure Measure Radioactivity assay->measure end Analyze Data measure->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NBI-31772
Reactant of Route 2
NBI-31772

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.